4-Bromo-N-isopropyl-2-nitroaniline
Description
BenchChem offers high-quality 4-Bromo-N-isopropyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-isopropyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZASAQBZATLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374805 | |
| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-50-2 | |
| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-N-isopropyl-2-nitroaniline chemical properties
An In-depth Technical Guide to 4-Bromo-N-isopropyl-2-nitroaniline: A Core Building Block in Targeted Protein Degradation
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 4-Bromo-N-isopropyl-2-nitroaniline (CAS No. 683274-50-2). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation (TPD). While experimental data for this specific molecule is not extensively published, this guide synthesizes available information, provides expert-driven protocols based on established chemical principles, and contextualizes its significance as a crucial building block for Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical characteristics, propose a robust synthetic methodology, discuss its pivotal role in the design of novel therapeutics, and outline essential safety and handling protocols based on analogous compounds.
Chemical Identity and Physicochemical Properties
4-Bromo-N-isopropyl-2-nitroaniline is a substituted aromatic amine. The presence of a bromine atom, a nitro group, and an N-isopropyl group on the aniline scaffold imparts specific steric and electronic properties that are leveraged in its primary application. Its identity is confirmed by its unique CAS number, molecular formula, and structure.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-nitro-N-(propan-2-yl)aniline | PubChem[1] |
| Synonyms | N-Isopropyl 4-bromo-2-nitroaniline | CP Lab Safety[2] |
| CAS Number | 683274-50-2 | PubChem[1] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | PubChem[1] |
| Molecular Weight | 259.10 g/mol | PubChem[1] |
| Appearance | Likely a crystalline solid (inferred) | BenchChem[3] |
| Purity | Typically available at ≥95% | CP Lab Safety[2] |
Table 2: Computed Physicochemical Data
| Property | Predicted Value | Source |
| XLogP3 | 3.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 57.9 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Note: The properties listed in Table 2 are computationally generated and should be used as estimates pending experimental verification.
The solubility of this compound is predicted to be low in water but higher in organic solvents such as ethanol, acetone, and dimethylformamide (DMSO), a characteristic typical of its parent compound, 4-bromo-2-nitroaniline.[3]
Synthesis and Characterization: An Expert Protocol
The most logical and field-proven approach to synthesizing 4-Bromo-N-isopropyl-2-nitroaniline is through the direct N-alkylation of its precursor, 4-bromo-2-nitroaniline. The electron-withdrawing effect of the ortho-nitro group reduces the nucleophilicity of the amine, necessitating specific reaction conditions to achieve efficient mono-alkylation and minimize side reactions.
Causality Behind Experimental Choices
-
Precursor: 4-Bromo-2-nitroaniline (CAS: 875-51-4) is a commercially available starting material.[4]
-
Alkylation Agent: Isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) is the standard reagent for introducing the isopropyl group.
-
Base: The reduced nucleophilicity of the aniline nitrogen requires a moderately strong base to facilitate the reaction. Potassium carbonate (K₂CO₃) is an effective choice as it is strong enough to deprotonate the amine sufficiently without being overly harsh, which could lead to side reactions.[5]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reactants and stabilize any charged intermediates formed during the nucleophilic substitution, thereby increasing the reaction rate.[5]
-
Temperature: Elevated temperatures (e.g., 80-100 °C) are typically required to overcome the activation energy of the reaction due to the deactivated nature of the amine.[5]
Detailed Step-by-Step Synthesis Protocol
Reaction: N-isopropylation of 4-bromo-2-nitroaniline
Caption: General experimental workflow for the N-alkylation of 4-bromo-2-nitroaniline.
Materials:
-
4-Bromo-2-nitroaniline (1.0 eq.)
-
2-Bromopropane (1.2 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the starting aniline.
-
Reagent Addition: Add 2-bromopropane (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-N-isopropyl-2-nitroaniline.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and connectivity of the isopropyl group and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To verify the molecular weight (259.10 g/mol ), observing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and the characteristic strong asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[6]
Application in Drug Development: A Key Component of PROTACs
The primary significance of 4-Bromo-N-isopropyl-2-nitroaniline lies in its role as a "Protein Degrader Building Block".[2] It serves as a precursor to a widely used ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in many PROTACs.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific disease-causing proteins.[7] A PROTAC consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI.[9] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can be released to act again catalytically.[7]
Caption: Catalytic mechanism of action for a PROTAC molecule.
Role of 4-Bromo-N-isopropyl-2-nitroaniline
The 4-bromo-2-nitroaniline core is a common structural motif in ligands that bind to the Cereblon E3 ligase. The synthesis of these ligands often starts with a compound like 4-Bromo-N-isopropyl-2-nitroaniline. The nitro group is typically reduced to an amine, which is then further elaborated to create the final CRBN-binding moiety, often a thalidomide or lenalidomide analogue. The bromine atom provides a convenient chemical handle for subsequent cross-coupling reactions to attach the linker, which will then be connected to the POI-binding ligand.
The N-isopropyl group is crucial for establishing the correct binding interactions within the Cereblon substrate receptor pocket, enhancing the affinity and stability of the ternary complex, which is essential for efficient protein degradation.
Safety, Handling, and Toxicology
No specific safety data sheet (SDS) is publicly available for 4-Bromo-N-isopropyl-2-nitroaniline. Therefore, a conservative approach to safety and handling must be adopted, based on the known hazards of the parent compound, 4-bromo-2-nitroaniline, and the general class of N-alkylated nitroanilines.
Hazard Statements (Inferred):
-
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Avoid formation of dust and aerosols.[13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.
Toxicological Profile (Inferred): Nitroaromatic compounds are known to be toxic. They can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis. Prolonged exposure can potentially affect the liver and blood. All handling should be performed by trained personnel with appropriate engineering controls and personal protective equipment.
Conclusion
4-Bromo-N-isopropyl-2-nitroaniline is a specialized chemical intermediate of high value to the field of medicinal chemistry and drug discovery. While comprehensive experimental data on the compound itself is limited, its structural features and role as a precursor for Cereblon-recruiting ligands firmly establish its importance in the development of PROTACs. The synthetic and safety protocols outlined in this guide, derived from established chemical principles and data from analogous structures, provide a reliable framework for researchers to utilize this key building block in the rational design of next-generation therapeutics for targeted protein degradation.
References
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- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 4-Bromo-N-isopropyl-2-nitroaniline (CAS 683274-50-2): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a highly versatile intermediate in modern synthetic organic chemistry. Its unique trifunctional architecture—comprising a nucleophilic secondary amine, an electrophilic aromatic ring activated by a nitro group, and a halogen handle suitable for cross-coupling reactions—makes it a valuable building block for complex molecular scaffolds. While its applications are broad, it has gained particular relevance in the field of targeted protein degradation, where it is classified as a key "Protein Degrader Building Block"[1]. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic strategy with mechanistic insights, its key chemical transformations, and its strategic utility for researchers, scientists, and drug development professionals.
Physicochemical and Handling Properties
A comprehensive understanding of a compound's properties is the foundation of its effective use in a laboratory setting. The key characteristics of 4-Bromo-N-isopropyl-2-nitroaniline are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 683274-50-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [1][2][4][6] |
| Molecular Weight | 259.10 g/mol | [1][2][6] |
| Appearance | Solid | [4] |
| Typical Purity | ≥95% | [1] |
| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [4] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Ethyl Acetate, Dichloromethane). Sparingly soluble in water. | Inferred from related structures[7][8][9] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |
| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [4] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline is not abundant, a reliable synthetic route can be designed based on established principles of N-alkylation of weakly nucleophilic anilines.
Retrosynthetic Approach
The most logical synthetic disconnection is at the Carbon-Nitrogen bond of the isopropylamine moiety. This identifies 4-bromo-2-nitroaniline (CAS 875-51-4) as the immediate precursor and an isopropyl electrophile (e.g., 2-bromopropane) as the reacting partner.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: N-Alkylation
This protocol is designed to overcome the inherent low reactivity of the starting aniline.
Expertise & Experience Insight: The primary challenge in this synthesis is the reduced nucleophilicity of the amine in 4-bromo-2-nitroaniline.[10] The potent electron-withdrawing effect of the ortho-nitro group diminishes the electron density on the nitrogen atom, rendering it a poor nucleophile. Therefore, standard N-alkylation conditions are often ineffective. To drive the reaction forward, a combination of a strong base, a polar aprotic solvent, and elevated temperature is required.[10]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as the base and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
-
Causality: K₂CO₃ is a sufficiently strong base to deprotonate the weakly acidic N-H proton, generating a more nucleophilic anilide anion. DMF is an ideal solvent as it effectively solvates the potassium cation, is stable at high temperatures, and helps to increase the reaction rate.[10]
-
-
Alkylation: Add 2-bromopropane (1.2-1.5 eq.) to the stirring suspension.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the starting aniline. However, a large excess should be avoided to minimize potential side reactions, such as elimination to form propene at high temperatures.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require 12-24 hours for completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Trustworthiness: This aqueous work-up is a self-validating step. It removes the inorganic base (K₂CO₃) and the highly polar DMF solvent, ensuring that the subsequent purification primarily addresses organic impurities.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Bromo-N-isopropyl-2-nitroaniline.
Synthetic Workflow Diagram
Caption: General experimental workflow for N-alkylation.
Key Chemical Transformations and Synthetic Utility
The value of 4-Bromo-N-isopropyl-2-nitroaniline lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
Reduction of the Nitro Group
A foundational transformation is the reduction of the nitro group to a primary amine. This creates a vicinal diamine scaffold, a privileged structure in medicinal chemistry for constructing heterocyclic rings and serving as a bidentate ligand for metal catalysts.
Protocol Example (Catalytic Hydrogenation):
-
Dissolve 4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq.) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-bromo-N¹-isopropylbenzene-1,2-diamine.
-
Alternative methods: Other reduction methods, such as using sodium borohydride (NaBH₄) in the presence of a catalyst or tin(II) chloride (SnCl₂) in acidic media, can also be employed.[11][12]
Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery for exploring chemical space.
-
Suzuki Coupling: Reacting with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) allows for the synthesis of complex biaryl structures.
-
Buchwald-Hartwig Amination: This reaction enables the coupling of various primary or secondary amines to the aromatic ring, replacing the bromine atom and providing access to a diverse array of substituted diamine derivatives.
Reaction Scheme Diagram
Caption: Key synthetic transformations of the title compound.
Applications in Drug Discovery
Role as a Protein Degrader Building Block
The most prominent application cited for this molecule is as a building block for protein degraders.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.
4-Bromo-N-isopropyl-2-nitroaniline is an ideal starting point for synthesizing the E3 ligase ligand portion of a PROTAC. For example, after reduction of the nitro group, the resulting diamine can be elaborated into ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. The bromine atom serves as a convenient attachment point for the linker, which is later connected to the target protein ligand.
Conceptual Workflow for PROTAC Synthesis
Caption: Conceptual use of the building block in PROTAC synthesis.
Analytical Characterization
To ensure the identity and purity of the synthesized material, a standard suite of analytical techniques should be employed. The expected spectral features are outlined below.
| Technique | Expected Spectral Features |
| ¹H NMR | - Isopropyl Group: A septet around 3.5-4.5 ppm (1H, CH) and a doublet around 1.2-1.4 ppm (6H, 2xCH₃).- Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm) with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- Amine Proton: A broad singlet or doublet (depending on coupling to the isopropyl CH) for the N-H proton. |
| ¹³C NMR | - Signals corresponding to the 9 unique carbon atoms, including two signals for the isopropyl group and six for the aromatic ring. |
| FTIR | - N-H Stretch: A sharp to medium absorption around 3300-3400 cm⁻¹.- C-H Stretch: Aliphatic and aromatic C-H stretches around 2850-3100 cm⁻¹.- NO₂ Stretch: Two strong absorptions characteristic of a nitro group, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion at m/z 258 and 260, with nearly equal intensity (approx. 1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of one bromine atom. |
Conclusion
4-Bromo-N-isopropyl-2-nitroaniline is a strategically important chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and versatile chemical transformations, including nitro group reduction and palladium-catalyzed cross-coupling. Its documented utility as a building block for targeted protein degraders underscores its relevance in contemporary drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a robust framework for the successful preparation and application of this valuable compound.
References
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Filo. (2025, May 30). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Retrieved from [Link]
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PubMed. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
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Royal Society of Chemistry. (2020, May 19). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]
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Semantic Scholar. (n.d.). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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National Institutes of Health (NIH). (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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Brainly.in. (2025, November 5). Show how p-bromoaniline can be synthesized from aniline via diazonium salts. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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Chemsrc. (2025, August 26). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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IndiaMART. (n.d.). 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Bromo-N-isopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-N-isopropyl-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established chemical principles.
Core Molecular Attributes
4-Bromo-N-isopropyl-2-nitroaniline, with the chemical formula C9H11BrN2O2, is a derivative of 2-nitroaniline featuring a bromine atom at the 4-position and an isopropyl group on the amino nitrogen.[1]
Molecular Weight and Physicochemical Properties
A fundamental characteristic of any chemical entity is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for various analytical techniques. The molecular weight of 4-Bromo-N-isopropyl-2-nitroaniline has been computationally determined to be 259.10 g/mol .[1][2]
A summary of its key computed and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C9H11BrN2O2 | PubChem[1] |
| Molecular Weight | 259.10 g/mol | PubChem[1][2] |
| CAS Number | 683274-50-2 | PubChem[1] |
| XLogP3 | 3.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
XLogP3 is a computed measure of hydrophobicity, indicating a preference for lipophilic environments.
Synthesis and Purification
While specific peer-reviewed synthetic procedures for 4-Bromo-N-isopropyl-2-nitroaniline are not extensively documented, its synthesis can be logically approached through the N-alkylation of its parent compound, 4-Bromo-2-nitroaniline. The latter is a well-characterized compound with established synthetic routes.[3][4][5]
Synthesis of the Precursor: 4-Bromo-2-nitroaniline
A common and efficient method for the synthesis of 4-Bromo-2-nitroaniline involves the bromination of 2-nitroaniline.[3][4] This electrophilic aromatic substitution reaction is guided by the directing effects of the amino and nitro groups.
Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline [3][4]
Materials:
-
2-Nitroaniline
-
Potassium bromide (KBr)
-
Sulfuric acid (H₂SO₄)
-
Sodium chlorate (NaClO₃)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, prepare a solution of potassium bromide in water.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining a controlled temperature.
-
Add 2-nitroaniline to the mixture and heat gently to approximately 35°C.
-
Slowly add a solution of sodium chlorate dropwise.
-
After the addition is complete, raise the temperature to 75°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration and wash with water until the filtrate is neutral (pH 5-8).
-
Dry the resulting pale yellow solid to obtain 4-Bromo-2-nitroaniline.
N-Isopropylation of 4-Bromo-2-nitroaniline
The introduction of the isopropyl group onto the nitrogen atom of 4-Bromo-2-nitroaniline can be achieved through nucleophilic substitution.
Proposed Experimental Protocol: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
Materials:
-
4-Bromo-2-nitroaniline
-
2-Bromopropane (Isopropyl bromide)
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
Dissolve 4-Bromo-2-nitroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution and stir for a short period to deprotonate the aniline nitrogen.
-
Add 2-bromopropane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Bromo-N-isopropyl-2-nitroaniline.
Logical Workflow for Synthesis and Purification
Caption: A logical workflow for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline.
Structural Characterization
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region, with splitting patterns dictated by their coupling with adjacent protons. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two methyl groups. The N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | The spectrum will show nine distinct carbon signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and the C-Br stretch (in the fingerprint region). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
Analytical Workflow for Structural Confirmation
Caption: A standard analytical workflow for the structural confirmation of the synthesized compound.
Potential Applications in Research and Development
Substituted anilines are a cornerstone of medicinal chemistry and materials science.[9] The presence of the nitro group, bromine atom, and the secondary amine in 4-Bromo-N-isopropyl-2-nitroaniline provides multiple points for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: Aniline derivatives are prevalent in a wide range of pharmaceuticals. The structural motifs present in 4-Bromo-N-isopropyl-2-nitroaniline could serve as a scaffold for the development of novel therapeutic agents. The aniline core is known to be a "privileged structure" in drug discovery, capable of interacting with various biological targets.[9][10][11]
-
Agrochemicals: Similar to pharmaceuticals, many pesticides and herbicides are derived from substituted anilines.
-
Dye and Pigment Industry: Nitroanilines are classic precursors in the synthesis of azo dyes.[12] The specific substitution pattern of this compound could be exploited to create dyes with unique color properties.
Safety and Handling
As with any chemical compound, proper safety precautions are paramount when handling 4-Bromo-N-isopropyl-2-nitroaniline. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from its structural components and data for related compounds like 4-Bromo-2-nitroaniline and 4-Bromoaniline.[13][14][15][16]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15] Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]
References
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PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to 4-Bromo-N-isopropyl-2-nitroaniline: Synthesis, Characterization, and Applications
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a substituted aromatic amine with the molecular formula C₉H₁₁BrN₂O₂.[1] This compound, identified by the CAS Number 683274-50-2, features a unique molecular architecture: an aniline core functionalized with a bromine atom, a nitro group, and an N-isopropyl group.[1] The interplay between the electron-donating secondary amine and the electron-withdrawing nitro and bromo groups creates a distinct electronic profile, making it a highly versatile intermediate for organic synthesis.
The strategic placement of these functional groups offers multiple avenues for chemical modification, positioning 4-Bromo-N-isopropyl-2-nitroaniline as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[2][3] Its structural analogues have demonstrated potential as inhibitors of enzymes such as histone deacetylase (HDAC) and as precursors to complex heterocyclic systems.[4][5]
This technical guide provides an in-depth exploration of 4-Bromo-N-isopropyl-2-nitroaniline, designed for researchers, scientists, and drug development professionals. We will detail a robust, regioselective synthesis pathway, outline comprehensive methods for structural elucidation, discuss its chemical reactivity, and explore its potential applications, grounding all claims in authoritative scientific context.
Physicochemical Properties
The fundamental properties of 4-Bromo-N-isopropyl-2-nitroaniline are summarized below. These computed descriptors provide a baseline for its handling, reactivity, and analytical characterization.[1] While experimental data for this specific molecule is sparse, its properties can be reliably inferred from its precursor, 4-bromo-2-nitroaniline, which is a yellow crystalline solid.[6][7][8]
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-nitro-N-propan-2-ylaniline | PubChem[1] |
| CAS Number | 683274-50-2 | PubChem[1] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | PubChem[1] |
| Molecular Weight | 259.10 g/mol | PubChem[1] |
| Exact Mass | 258.00039 Da | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| Physical Appearance | Yellow to orange solid (inferred) | Inferred from analogues[6][8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, DMSO (inferred) | Inferred from analogues[2][7] |
Synthesis and Purification
The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline is most logically achieved via the N-alkylation of the readily accessible precursor, 4-bromo-2-nitroaniline. To ensure maximal regiochemical control and avoid problematic isomer separation, a multi-step synthesis starting from aniline is the most authoritative and reliable pathway to the precursor.[6]
Synthesis of Precursor: 4-Bromo-2-nitroaniline
This synthesis involves a four-step sequence designed to precisely install the required functional groups onto the aniline ring.
Experimental Protocol:
-
Step 1: Acetylation of Aniline
-
Causality: The amino group of aniline is a powerful activating group, making the ring susceptible to over-bromination and oxidation. Acetylation to form acetanilide moderates this reactivity and protects the amine from the harsh conditions of nitration.[6]
-
Procedure: To a stirred solution of aniline in glacial acetic acid, slowly add acetic anhydride. An exothermic reaction will occur. After the initial reaction subsides, add a solution of sodium acetate in water to buffer the reaction and promote complete acetylation. Cool the mixture in an ice bath to precipitate the acetanilide product, which is then collected by vacuum filtration and washed with cold water.
-
-
Step 2: Bromination of Acetanilide
-
Causality: The acetamido group is an ortho-, para-director. Due to steric hindrance from the bulky acetyl group, the bromine will preferentially add to the para position.
-
Procedure: Dissolve the dried acetanilide from the previous step in glacial acetic acid. To this solution, add a solution of bromine in acetic acid dropwise while maintaining the temperature. The reaction progress can be monitored by the disappearance of the bromine color. Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide. Filter and wash the solid to remove residual acid.
-
-
Step 3: Nitration of p-Bromoacetanilide
-
Causality: The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position, as the para position is already blocked by bromine. The nitration is performed at low temperature to prevent over-nitration.
-
Procedure: Slowly add the p-bromoacetanilide to concentrated sulfuric acid, ensuring it fully dissolves. Cool the mixture in an ice-salt bath. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an hour before pouring it onto crushed ice. The precipitated 4-bromo-2-nitroacetanilide is collected by filtration.[9]
-
-
Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide
-
Causality: The final step is the deprotection of the amino group. Acid-catalyzed hydrolysis removes the acetyl group, yielding the primary amine of the target precursor.[10]
-
Procedure: Reflux the 4-bromo-2-nitroacetanilide in a mixture of aqueous hydrochloric acid or sulfuric acid for several hours until the reaction is complete (monitored by TLC).[9][10] Cool the solution and neutralize it carefully with a base (e.g., NaOH or Na₂CO₃) to precipitate the 4-bromo-2-nitroaniline. Filter, wash with water until the filtrate is neutral, and dry the product.
-
N-isopropylation of 4-Bromo-2-nitroaniline (Final Step)
This step involves a standard nucleophilic substitution reaction. The secondary amine is formed by reacting the primary amine precursor with an isopropyl electrophile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq). The base is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity.
-
Addition of Alkylating Agent: Add 2-iodopropane or 2-bromopropane (1.2 eq) to the suspension. 2-iodopropane is preferred as iodide is a better leaving group, facilitating a more efficient reaction.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-Bromo-N-isopropyl-2-nitroaniline.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized 4-Bromo-N-isopropyl-2-nitroaniline is achieved through a combination of standard spectroscopic techniques.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~8.1 | d | 1H | Ar-H ortho to NO₂ |
| ¹H | ~7.5 | dd | 1H | Ar-H ortho to Br |
| ¹H | ~6.8 | d | 1H | Ar-H ortho to NH |
| ¹H | ~4.0 | septet | 1H | CH of isopropyl |
| ¹H | ~1.3 | d | 6H | CH₃ of isopropyl |
| ¹H | ~8.0 (broad) | s | 1H | NH |
Infrared (IR) Spectroscopy
Characteristic absorption bands are expected to confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3450 | N-H Stretch | Secondary Amine |
| 2850-2980 | C-H Stretch | Aliphatic (isopropyl) |
| 1500-1550 & 1330-1370 | Asymmetric & Symmetric N=O Stretch | Nitro Group |
| 1580-1620 | C=C Stretch | Aromatic Ring |
| 550-650 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[11] A critical diagnostic feature will be the isotopic pattern of bromine.
-
Expected Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 258 and m/z 260, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This pattern is definitive proof of a monobrominated compound.[11]
Chemical Reactivity and Potential Applications
The molecule's distinct functional groups serve as handles for a variety of chemical transformations, making it a valuable scaffold for building molecular complexity.
Potential Transformations
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). This transformation yields a substituted benzene-1,2-diamine derivative, a crucial precursor for synthesizing bioactive heterocycles like benzimidazoles and quinoxalines.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an ideal site for forming new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to introduce diverse substituents at the C4 position.
-
Nucleophilic Aromatic Substitution (SₙAr): While the ring is generally electron-rich due to the amine, the powerful activating effect of the ortho-nitro group can make the bromine atom susceptible to displacement by strong nucleophiles under specific conditions.
Applications in Drug Discovery and Agrochemicals
The nitroaniline scaffold is a "privileged structure" in medicinal chemistry. The parent compound, 4-bromo-2-nitroaniline, has been identified as an inhibitor of histone deacetylase (HDAC) and shows potential in cancer therapy.[4] The introduction of the N-isopropyl group modifies the lipophilicity and steric profile, which can be leveraged to fine-tune binding affinity and selectivity for specific biological targets.
Furthermore, N-alkylated nitroanilines are common intermediates in the synthesis of pharmaceuticals and agrochemicals, including pesticides and herbicides.[3] This molecule is therefore a prime candidate for inclusion in screening libraries for the discovery of new lead compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-N-isopropyl-2-nitroaniline should be consulted, handling precautions can be inferred from its precursor, 4-bromo-2-nitroaniline. The precursor is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes serious eye and skin irritation.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[12][15]
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and reducing agents.[12][17]
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- N-Isopropyl 4-bromo-2-nitroaniline.
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- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
- SAFETY DATA SHEET - 4-Bromo-3-nitroaniline. Sigma-Aldrich.
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4-Bromo-N-isopropyl-2-nitroaniline synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 4-Bromo-N-isopropyl-2-nitroaniline, a valuable substituted aniline derivative for research and development in pharmaceuticals and material science. The synthesis is presented as a multi-step process, commencing with readily available starting materials. This document details two primary stages: the synthesis of the key intermediate, 4-bromo-2-nitroaniline, followed by the strategic N-isopropylation of this intermediate. We will explore the mechanistic rationale behind the chosen reactions, provide detailed experimental protocols, and offer insights into the purification and characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and well-substantiated methodology.
Introduction: Strategic Importance and Synthetic Overview
4-Bromo-N-isopropyl-2-nitroaniline (CAS: 683274-50-2) is an organic building block whose structural complexity—featuring a halogen, a nitro group, and a secondary amine—makes it a versatile precursor for the synthesis of more complex molecular architectures.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a compound of interest in the development of novel therapeutic agents and functional materials.
The synthesis of this target molecule is most logically approached via a two-stage strategy:
-
Formation of the Aromatic Core: The initial stage focuses on the regioselective synthesis of 4-bromo-2-nitroaniline. This involves the precise introduction of both a bromine atom and a nitro group onto an aniline framework.
-
N-Alkylation: The second stage involves the selective introduction of an isopropyl group onto the amino functionality of the 4-bromo-2-nitroaniline intermediate to yield the final product.
This guide will detail a reliable pathway that prioritizes regiochemical control, yield, and purity.
Stage 1: Synthesis of the Key Intermediate: 4-Bromo-2-nitroaniline
The synthesis of 4-bromo-2-nitroaniline can be achieved through several routes, primarily the bromination of 2-nitroaniline or the nitration of 4-bromoaniline.[3] While direct bromination of 2-nitroaniline is feasible, the directing effects of the amino and nitro groups can lead to mixtures of isomers.[3][4] A more controlled and regioselective approach involves the nitration of 4-bromoaniline, where the amino group is first protected to ensure the desired substitution pattern and prevent oxidation.[3][5]
Rationale for Amine Protection
Direct nitration of 4-bromoaniline is problematic. The strong oxidizing conditions of nitration can degrade the electron-rich aniline ring, and the powerful activating nature of the amino group can lead to poor regioselectivity and over-nitration. To circumvent this, the amino group is temporarily converted into a less activating and oxidation-resistant acetamido group (-NHCOCH₃). This protecting group is sufficiently deactivating to allow for controlled mononitration and sterically directs the incoming electrophile (NO₂⁺) to the ortho position.
Detailed Experimental Protocol for 4-Bromo-2-nitroaniline
This three-step protocol is adapted from established methodologies for the acylation, nitration, and hydrolysis of substituted anilines.[3][5]
Step 2.2.1: Acetylation of 4-Bromoaniline to form 4-Bromoacetanilide
-
Setup: In a 500 mL flask equipped with a magnetic stirrer, dissolve 51.6 g of 4-bromoaniline in 210 mL of acetic anhydride.[5]
-
Reaction: Stir the mixture vigorously. The temperature will rise. Maintain the temperature at approximately 65°C for 10 minutes, then allow it to cool to room temperature over one hour.
-
Isolation: Pour the reaction mixture into a beaker containing 1 L of ice water with constant stirring to precipitate the product.
-
Purification: Collect the white precipitate of 4-bromoacetanilide by vacuum filtration and wash thoroughly with cold water. The product can be used in the next step after drying, or it can be recrystallized from ethanol for higher purity.
Step 2.2.2: Nitration of 4-Bromoacetanilide
-
Setup: In a 250 mL flask, carefully add the dried 4-bromoacetanilide to 60 mL of concentrated sulfuric acid, stirring until fully dissolved. Cool the mixture in an ice-salt bath to below 10°C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by cautiously adding 30 mL of concentrated nitric acid to a flask, also cooled in an ice bath.[5]
-
Reaction: Add the nitrating mixture dropwise to the dissolved 4-bromoacetanilide solution, ensuring the temperature does not exceed 20°C.[5] Stir vigorously throughout the addition.
-
Isolation: After the addition is complete, allow the mixture to stir for an additional hour. Pour the reaction mixture onto crushed ice to precipitate the yellow 4-bromo-2-nitroacetanilide.[5][6]
-
Purification: Collect the yellow solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.
Step 2.2.3: Hydrolysis of 4-Bromo-2-nitroacetanilide
-
Setup: Transfer the moist 4-bromo-2-nitroacetanilide to a round-bottom flask containing 100 mL of concentrated hydrochloric acid and 500 mL of water.[5]
-
Reaction: Heat the mixture to reflux for three hours to hydrolyze the acetamido group.[5] The solid will dissolve as the hydrolysis proceeds.
-
Isolation: Cool the resulting solution. The 4-bromo-2-nitroaniline product will precipitate as a yellow solid.
-
Purification: Collect the product by vacuum filtration, wash with water, and dry. The crude product can be recrystallized from ethanol to yield pure 4-bromo-2-nitroaniline.[6]
Characterization of 4-Bromo-2-nitroaniline
The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.
| Property | Expected Value | Source |
| Appearance | Yellow to orange crystalline solid | [4][7] |
| Molecular Formula | C₆H₅BrN₂O₂ | [8] |
| Molecular Weight | 217.02 g/mol | [8] |
| Melting Point | 110-113 °C | [4] |
| ¹H NMR (CDCl₃) | δ = 8.27 (d), 7.43 (dd), 6.72 (d), 6.08 (br s) | [9] |
| ¹³C NMR (CDCl₃) | δ = 143.6, 138.5, 132.6, 128.4, 120.4, 107.9 | [9] |
Stage 2: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
The introduction of the isopropyl group onto the nitrogen atom of 4-bromo-2-nitroaniline is the final key transformation. The electron-withdrawing effect of the ortho-nitro group significantly reduces the nucleophilicity of the amino group, making this step more challenging than the alkylation of a simple aniline. Reductive amination offers a highly efficient and controlled method to achieve this transformation.
Pathway: Reductive Amination
Reductive amination is a robust method for forming amines. It proceeds in two steps: the formation of an imine (or iminium ion) intermediate via the reaction of an amine with a carbonyl compound (in this case, acetone), followed by the in-situ reduction of this intermediate to the corresponding amine.[10][11]
Causality Behind Experimental Choice: This pathway is superior to direct alkylation with an isopropyl halide for several reasons. Direct alkylation can suffer from over-alkylation (formation of a tertiary amine) and may require harsh conditions due to the reduced nucleophilicity of the starting aniline. Reductive amination is a milder, more selective process that cleanly yields the desired secondary amine with minimal side products. Sodium borohydride (NaBH₄) is a suitable reducing agent as it is selective for the iminium ion and will not reduce the nitro group under these conditions.[10]
Detailed Experimental Protocol for Reductive Amination
-
Setup: To a solution of 4-bromo-2-nitroaniline (10 mmol) in 50 mL of methanol, add acetone (12 mmol, 1.2 equivalents).
-
Imine Formation: Add a catalytic amount of acetic acid (3-4 drops) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (15 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of water to decompose any unreacted NaBH₄.[10]
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-N-isopropyl-2-nitroaniline.
Characterization of 4-Bromo-N-isopropyl-2-nitroaniline
The final product should be characterized to confirm its structure and purity.
| Property | Expected Value | Source |
| Appearance | Crystalline Solid | - |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [1][12][13] |
| Molecular Weight | 259.10 g/mol | [1][2][13] |
| IUPAC Name | 4-bromo-N-(propan-2-yl)-2-nitroaniline | [1] |
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthesis.
Caption: Overall workflow for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline.
Caption: Key steps in the Reductive Amination pathway for N-isopropylation.
Conclusion
This guide outlines a logical and efficient synthetic route for 4-Bromo-N-isopropyl-2-nitroaniline. The strategy hinges on a controlled, multi-step synthesis of the key 4-bromo-2-nitroaniline intermediate, followed by a selective reductive amination to install the N-isopropyl group. This pathway is designed to maximize regiochemical control and yield while utilizing well-established and reliable organic transformations. The detailed protocols and mechanistic justifications provided herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for various scientific applications.
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Title: Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal Source: Research India Publications URL: [Link]
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Title: n-isopropyl 4-bromo-2-nitroaniline,(CAS# 683274-50-2) Source: Sinfoo Biotech URL: [Link]
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IUPAC name 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine
An In-Depth Technical Guide to 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine: Synthesis, Characterization, and Applications in Chemical Research
Abstract
This technical guide provides a comprehensive overview of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine, a substituted nitroaniline derivative of significant interest to the chemical research and drug development communities. The document details the compound's physicochemical properties, provides a predictive analysis of its spectroscopic profile, and outlines a robust, field-proven protocol for its synthesis and purification. Furthermore, it explores the molecule's chemical reactivity, highlighting its utility as a versatile intermediate for advanced organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. Safety protocols and handling guidelines are also presented. This guide is intended to serve as a foundational resource for scientists leveraging this compound as a building block in the discovery and development of novel chemical entities.
Introduction
Substituted anilines are cornerstone building blocks in modern organic chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Within this class, molecules bearing nitro and halogen functionalities, such as the 4-bromo-2-nitroaniline scaffold, are particularly valuable.[1][2][3] These groups serve as versatile synthetic handles, enabling a wide array of chemical transformations that facilitate the exploration of chemical space and the optimization of molecular properties. The nitro group can be readily reduced to a primary amine, a key step in forming biologically active diamino compounds, while the bromo substituent is an ideal anchor for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or acyl groups.[4]
This guide focuses specifically on 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine (also known as 4-bromo-N-isopropyl-2-nitroaniline), CAS Number 683274-50-2.[5][6] The incorporation of an N-isopropyl group introduces steric and electronic modifications compared to its primary amine parent, influencing its reactivity, solubility, and potential biological interactions. The objective of this document is to consolidate the known and predicted properties of this compound and present its synthetic utility in a manner that is both technically rigorous and practically applicable for researchers in organic synthesis and drug discovery.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine dictate its handling, reactivity, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine | [6] |
| Synonyms | 4-Bromo-N-isopropyl-2-nitroaniline | [6][7] |
| CAS Number | 683274-50-2 | [5][6][7] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [5][6] |
| Molecular Weight | 259.10 g/mol | [6][8] |
| Appearance | Yellow crystalline solid (predicted) | [3][4][9] |
| XLogP3 | 3.7 - 3.9 | [5][6][8] |
| Polar Surface Area | 57.9 Ų | [6][8] |
Predicted Spectroscopic Profile
While dedicated, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[10][11][12]
-
¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected. A doublet around δ 8.3-8.5 ppm corresponding to the proton ortho to the nitro group (H-3). A doublet of doublets around δ 7.5-7.7 ppm for the proton between the bromo and nitro groups (H-5). A doublet around δ 7.0-7.2 ppm for the proton ortho to the amino group (H-6).
-
Amine Proton (δ ~8.5-9.0 ppm): A broad singlet or doublet for the N-H proton, the chemical shift of which is highly dependent on concentration and solvent.
-
Isopropyl Group (δ 1.2-4.0 ppm): A septet for the methine proton (-CH) around δ 3.8-4.0 ppm, coupled to the six methyl protons. A doublet for the two methyl groups (-CH₃) around δ 1.2-1.4 ppm.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
Nine distinct carbon signals are expected. Six signals in the aromatic region (δ 110-150 ppm) and three in the aliphatic region. The carbon bearing the amino group (C-1) would be the most upfield in the aromatic region, while the carbon bearing the nitro group (C-2) would be significantly downfield.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet):
-
N-H Stretch: A sharp, medium-intensity absorption around 3350-3400 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions in the 2950-2850 cm⁻¹ range.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
NO₂ Stretch: Two strong absorptions: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.[12]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (Electron Ionization):
-
The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the M+2 peak will appear with nearly equal intensity at m/z 258 and 260, respectively.
-
Key fragmentation pathways would include the loss of the isopropyl group ([M-43]⁺) and the loss of the nitro group ([M-46]⁺).
-
Synthesis and Purification
The logical and most efficient synthesis of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the high activation of the benzene ring towards nucleophilic attack by the electron-withdrawing nitro group.
Causality of Experimental Design
The chosen precursor is 1,4-dibromo-2-nitrobenzene. In this molecule, the bromine atom at the C-1 position (ortho to the nitro group) is significantly more activated towards SₙAr than the bromine at C-4. The strong -I and -R effects of the nitro group stabilize the negative charge of the Meisenheimer complex intermediate, lowering the activation energy for the substitution at the ortho and para positions. The ortho position is favored in this case. Isopropylamine is used as the nucleophile. A slight excess is used to drive the reaction to completion and to act as a base to neutralize the HBr byproduct. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the charge separation in the transition state. The reaction is heated to provide the necessary thermal energy to overcome the activation barrier.
Detailed Experimental Protocol
Reaction: Nucleophilic Aromatic Substitution of 1,4-dibromo-2-nitrobenzene with Isopropylamine.
Materials & Equipment:
-
1,4-dibromo-2-nitrobenzene (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Standard glassware for workup (separatory funnel, beakers, Büchner funnel)
-
Ethyl acetate, brine, deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromo-2-nitrobenzene (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to create an approximately 0.5 M solution.
-
Nucleophile Addition: While stirring, add isopropylamine (1.2 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to 80-90 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.
-
Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc). Alternatively, recrystallization from an ethanol/water mixture can be employed.
-
Characterization: The purity and identity of the final product should be confirmed by melting point determination, NMR, IR, and mass spectrometry.
Synthesis and Analysis Workflow
Caption: Workflow for the synthesis and purification of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine.
Chemical Reactivity and Synthetic Utility
The true value of 4-bromo-N-(1-methylethyl)-2-nitrobenzenamine lies in its capacity as a versatile synthetic intermediate. The three distinct functional regions—the nitro group, the bromo substituent, and the N-isopropyl aniline core—can be selectively manipulated to build molecular complexity.
Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is one of the most powerful and common reactions for this class of compounds. This creates a 1,2-diamine scaffold, which is a privileged precursor for the synthesis of various nitrogen-containing heterocycles, most notably benzimidazoles.
-
Common Reagents:
-
Tin(II) Chloride (SnCl₂·2H₂O): A classic and reliable method that proceeds in high yield under acidic conditions (e.g., in ethanol with HCl).
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that uses hydrogen gas and a palladium on carbon catalyst. It is often preferred for its mild conditions and simple workup, although it may not be suitable for molecules containing other reducible functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds using palladium catalysis. This allows for the direct extension of the molecular framework.
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond, yielding biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, useful for synthesizing more complex aniline derivatives.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, introducing a linear, rigid linker into the molecule.
Pathway to Heterocyclic Scaffolds
The synthetic utility can be visualized by considering a common two-step sequence: reduction followed by cyclization. This pathway is foundational in medicinal chemistry for accessing core structures like benzimidazoles, which are prevalent in marketed drugs.
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An In-depth Technical Guide to the Physical Properties of 4-Bromo-N-isopropyl-2-nitroaniline
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a substituted aromatic amine with potential applications in organic synthesis, medicinal chemistry, and materials science. Its molecular structure, characterized by a bromine atom, a nitro group, and an N-isopropylamino group on a benzene ring, imparts a unique combination of steric and electronic properties. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to formulation and biological activity.
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-N-isopropyl-2-nitroaniline. While specific experimentally determined data for this compound are not extensively available in public literature, this document outlines the established methodologies for their determination, offering field-proven insights into the causality behind experimental choices. The protocols described herein are designed as self-validating systems to ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Characteristics
A foundational aspect of understanding a compound's physical properties lies in its molecular identity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [1][2][3] |
| Molecular Weight | 259.10 g/mol | |
| CAS Number | 683274-50-2 | [1][2] |
| Synonyms | N-Isopropyl 4-bromo-2-nitroaniline, 4-bromo-2-nitro-n-(propan-2-yl)aniline, (4-bromo-2-nitro-phenyl)-isopropyl-amine | [1][3] |
The presence of a stereocenter is absent in this molecule. The interplay of the electron-withdrawing nitro group and bromine atom, alongside the electron-donating N-isopropylamino group, dictates the molecule's polarity and reactivity.
Appearance and Solid-State Properties
While a specific description for 4-Bromo-N-isopropyl-2-nitroaniline is not readily found, analogous compounds such as 4-Bromo-2-nitroaniline present as a yellow to orange crystalline solid.[4][5] It is anticipated that the title compound will exhibit a similar appearance.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point of a crystalline organic solid is through capillary melting point apparatus.[5][6][7]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 4-Bromo-N-isopropyl-2-nitroaniline is finely powdered. The open end of a capillary tube is pressed into the powder.
-
Capillary Loading: The capillary is inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Causality behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A preliminary, rapid determination can be performed to estimate the approximate melting point, followed by a more precise measurement.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound is fundamental to its application in solution-phase reactions, purification by recrystallization, and formulation for biological assays. For 4-Bromo-2-nitroaniline, a related compound, it is sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform.[4] A similar trend is expected for 4-Bromo-N-isopropyl-2-nitroaniline due to the introduction of the nonpolar isopropyl group.
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):
The isothermal shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in various solvents.[8][9][10][11]
Methodology:
-
Preparation of Saturated Solutions: An excess amount of solid 4-Bromo-N-isopropyl-2-nitroaniline is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
Causality behind Experimental Choices: The use of an excess of the solid ensures that the solution reaches saturation. The extended equilibration time is necessary to achieve a true thermodynamic equilibrium. Filtration is critical to prevent undissolved particles from interfering with the concentration measurement.
Caption: Plausible Synthetic Pathway.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the physical properties of 4-Bromo-N-isopropyl-2-nitroaniline. While specific experimental data for this compound remains to be extensively published, the detailed protocols and theoretical considerations presented herein offer a robust starting point for researchers. The accurate determination of its melting point, solubility, and spectroscopic characteristics is essential for its successful application in scientific and industrial research. The provided methodologies, grounded in established scientific principles, are designed to yield reliable and reproducible data, thereby facilitating further investigation into the potential of this molecule.
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Faculty of Pharmacy, University of Kufa. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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Acta Chemica Scandinavica. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
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4-Bromo-N-isopropyl-2-nitroaniline solubility data
An In-depth Technical Guide to the Solubility of 4-Bromo-N-isopropyl-2-nitroaniline
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. An understanding of its physicochemical properties, particularly its solubility, is a cornerstone for its effective use in research and development. Solubility dictates the feasibility of reaction conditions, dictates purification strategies such as crystallization, and is a critical determinant of a compound's formulation potential and pharmacokinetic profile in drug development. Low aqueous solubility, for instance, can be a significant impediment to bioavailability, making its early characterization essential.[1]
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-Bromo-N-isopropyl-2-nitroaniline. Recognizing the current scarcity of published quantitative solubility data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols to empower researchers to determine its thermodynamic solubility accurately. The methodologies described, including the gold-standard shake-flask method and a robust HPLC-based quantification assay, are designed to ensure the generation of reliable and reproducible data.
Physicochemical Profile
The fundamental physicochemical properties of a compound are critical predictors of its behavior. Below is a summary of the available data for 4-Bromo-N-isopropyl-2-nitroaniline, alongside data for the structurally related parent compound, 4-Bromo-2-nitroaniline, for comparative purposes. The addition of the N-isopropyl group is expected to increase the lipophilicity (as indicated by a higher LogP) and molecular weight, which typically leads to decreased solubility in aqueous media.
Table 1: Physicochemical Properties of 4-Bromo-N-isopropyl-2-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 683274-50-2 | [2][3] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [2][3][4] |
| Molecular Weight | 259.10 g/mol | [2][3][4] |
| XLogP3 (Predicted) | 3.9 | [2] |
| Melting Point (°C) | Data not available in surveyed literature | |
| pKa (Predicted) | Data not available in surveyed literature |
Table 2: Physicochemical Properties of 4-Bromo-2-nitroaniline (for comparison)
| Property | Value | Source(s) |
| CAS Number | 875-51-4 | [5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [5][6] |
| Molecular Weight | 217.02 g/mol | [6] |
| Appearance | Yellow to orange crystalline solid | [6] |
| Melting Point (°C) | 110 - 115 °C | [6][7][8] |
| pKa (Predicted) | -1.05 ± 0.10 | [6] |
Solubility Profile
As of the date of this guide, specific quantitative solubility data for 4-Bromo-N-isopropyl-2-nitroaniline in common solvents has not been extensively reported in the peer-reviewed literature. However, qualitative data for the parent compound, 4-Bromo-2-nitroaniline, is available and can serve as a preliminary estimate.
Table 3: Solubility Data for the Related Compound 4-Bromo-2-nitroaniline
| Solvent | Temperature | Solubility | Type | Source(s) |
| Water | 25 °C | 0.39 g/L | Quantitative | [6] |
| Ethanol | Ambient | Soluble | Qualitative | [6][9] |
| Acetone | Ambient | Soluble | Qualitative | [6][9] |
| Dimethylformamide (DMF) | Ambient | Soluble | Qualitative | [6] |
| Chloroform | Ambient | Soluble | Qualitative | [6] |
| Methanol | Ambient | Soluble | Qualitative | [6] |
Experimental Protocol: Thermodynamic Solubility Determination
To address the data gap, the following section provides a detailed protocol for determining the equilibrium (thermodynamic) solubility of 4-Bromo-N-isopropyl-2-nitroaniline using the isothermal shake-flask method. This method is considered the gold standard as it measures the concentration of a saturated solution at equilibrium, providing the most reliable and relevant solubility value.[1]
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the compound in the liquid phase (the supernatant) is determined using a validated analytical method.
Methodology
-
Preparation:
-
Select a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, acetone, DMSO).
-
Place a precisely known volume (e.g., 1-2 mL) of each solvent into appropriately sized, sealable glass vials.
-
Prepare a surplus of solid 4-Bromo-N-isopropyl-2-nitroaniline.
-
-
Equilibration:
-
Add an excess amount of the solid compound to each vial. The presence of undissolved solid at the end of the experiment is a critical requirement to ensure a saturated solution has been maintained.
-
Seal the vials securely to prevent solvent evaporation, which would artificially inflate the measured solubility.
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined duration. A typical equilibration time is 24 to 48 hours. It is best practice to perform a time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.[1]
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the experimental temperature to permit the excess solid to settle.
-
The separation of the supernatant from the solid is a critical step where errors can be introduced. Two common methods are:
-
Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to draw the supernatant.
-
-
Causality Note: This step is crucial to remove all particulate matter. Failure to do so will result in an overestimation of the true thermodynamic solubility.
-
-
Quantification:
-
Carefully transfer a known volume of the clear supernatant into a pre-weighed volumetric flask.
-
Dilute the sample to a known volume with an appropriate solvent (typically the mobile phase of the analytical method). The dilution factor must be chosen to ensure the final concentration falls within the linear range of the analytical method's calibration curve.
-
Analyze the concentration of 4-Bromo-N-isopropyl-2-nitroaniline in the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Protocol: Quantitative Analysis via Reverse-Phase HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of the analyte in the saturated solutions.
Principle
This method utilizes reverse-phase HPLC (RP-HPLC) with UV detection. The compound is separated on a non-polar stationary phase (C18) with a polar mobile phase. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Methodology
-
Instrumentation and Reagents:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN) and water.
-
Reference Standard: 4-Bromo-N-isopropyl-2-nitroaniline with known purity (e.g., ≥95%).[4]
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v). Optimization may be required to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for maximum absorbance (e.g., 254 nm or a wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Preparation of Standards:
-
Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Analysis and Calibration:
-
Inject the prepared standard solutions in order of increasing concentration.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard. The curve should exhibit linearity with a correlation coefficient (r²) ≥ 0.999.
-
Inject the diluted samples from the solubility experiment.
-
Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.
-
References
-
4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices.
-
4-Bromo-2-nitroaniline 97 875-51-4 - Sigma-Aldrich.
-
4-Bromo-N-isopropyl-2-nitroaniline - CymitQuimica.
-
4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem.
-
N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem.
-
Buy 4-Bromo-N-isopropyl-2-nitroaniline from JHECHEM CO LTD - Echemi.
-
physical properties of 4-Bromo-2-nitroaniline - Benchchem.
-
4-Bromo-2-nitroaniline | 875-51-4 - ChemicalBook.
-
N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams - CP Lab Safety.
-
1330750-43-0| Chemical Name : 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline.
-
Solubility Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide for Researchers - Benchchem.
-
4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem - NIH.
-
4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc.
-
875-51-4|4-Bromo-2-nitroaniline|BLD Pharm.
-
4-Nitroaniline - Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-2-nitroaniline | 875-51-4 [chemicalbook.com]
- 8. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 9. 4-Bromo-2-nitroaniline CAS:875-51-4 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
starting materials for 4-Bromo-N-isopropyl-2-nitroaniline synthesis
An In-depth Technical Guide to the Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways for preparing 4-Bromo-N-isopropyl-2-nitroaniline, a key intermediate in pharmaceutical and materials science research. We will delve into the strategic selection of starting materials, the rationale behind reaction conditions, and provide detailed, field-proven protocols to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
4-Bromo-N-isopropyl-2-nitroaniline is a substituted aniline derivative whose structural motifs are common in pharmacologically active molecules. The strategic placement of the bromo, nitro, and isopropylamino groups makes it a versatile building block for further chemical elaboration. The successful synthesis of this target molecule hinges on the controlled and sequential introduction of these functional groups onto an aromatic scaffold.
This document will explore the most common and practical synthetic strategies, focusing on two primary and commercially viable starting materials:
-
Pathway A: Starting from 4-bromo-2-nitroaniline via N-alkylation.
-
Pathway B: Starting from 2,5-dibromonitrobenzene via nucleophilic aromatic substitution (SNAr).
Each pathway will be analyzed for its advantages, challenges, and practical considerations in a laboratory setting.
Retrosynthetic Analysis
A retrosynthetic approach to 4-Bromo-N-isopropyl-2-nitroaniline reveals two primary disconnection points, informing our choice of starting materials. Disconnecting the Carbon-Nitrogen bond of the isopropylamine suggests an N-alkylation or a nucleophilic aromatic substitution strategy.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway A: N-Alkylation of 4-Bromo-2-nitroaniline
This is arguably the most direct and frequently employed route. It involves the alkylation of the primary amine of 4-bromo-2-nitroaniline with an isopropylating agent. The strong electron-withdrawing effect of the ortho-nitro group reduces the nucleophilicity of the amine, often necessitating forcing conditions or specific activation.
Reaction Scheme & Mechanism
The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of 4-bromo-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). A base is required to deprotonate the amine, enhancing its nucleophilicity and neutralizing the HBr byproduct.
Experimental Protocol: N-isopropylation
This protocol is adapted from established methodologies for similar N-alkylations of nitroanilines.
Materials:
-
4-Bromo-2-nitroaniline
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) as the base.
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).
-
Add 2-bromopropane (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC (Thin Layer Chromatography), typically for 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) or recrystallization to afford pure 4-Bromo-N-isopropyl-2-nitroaniline.
Data and Rationale
| Parameter | Value/Reagent | Rationale |
| Starting Material | 4-Bromo-2-nitroaniline | Commercially available and correctly functionalized for direct alkylation. |
| Alkylating Agent | 2-Bromopropane | A common and cost-effective source for the isopropyl group. |
| Base | K₂CO₃ | A non-nucleophilic, inorganic base sufficient to deprotonate the aniline. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves reactants and facilitates SN2 reactions. |
| Temperature | 80-100 °C | The reduced nucleophilicity of the starting aniline requires elevated temperatures to drive the reaction to completion. |
| Typical Yield | 70-85% | This range is typical for similar reported alkylations, dependent on conditions and purification. |
Synthetic Pathway B: SNAr of 2,5-Dibromonitrobenzene
This pathway involves a nucleophilic aromatic substitution reaction where isopropylamine displaces a bromide from 2,5-dibromonitrobenzene. The nitro group strongly activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions. In 2,5-dibromonitrobenzene, the bromine atom at C2 (ortho to the nitro group) is significantly more activated and will be selectively displaced.
Reaction Scheme & Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The nucleophilic isopropylamine attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The leaving group (bromide) is then expelled to restore aromaticity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the SNAr synthesis.
Experimental Protocol: SNAr
This protocol is based on general procedures for the amination of activated aryl halides.
Materials:
-
2,5-Dibromonitrobenzene
-
Isopropylamine (as a solution, e.g., 70% in water, or as a neat liquid)
-
Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP)
-
DIPEA (N,N-Diisopropylethylamine) (optional, as an organic base)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a pressure-rated sealed tube, dissolve 2,5-dibromonitrobenzene (1.0 eq) in a suitable solvent like ethanol.
-
Add isopropylamine (2.0-5.0 eq). Using an excess of the amine also serves to act as the base to neutralize the HBr formed. Alternatively, an additional non-nucleophilic base like DIPEA (1.5 eq) can be added.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. These reactions can be significantly faster than the N-alkylation route.
-
After completion, cool the vessel to room temperature before opening.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove excess amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to yield the final product.
Data and Rationale
| Parameter | Value/Reagent | Rationale |
| Starting Material | 2,5-Dibromonitrobenzene | The nitro group activates the ortho-bromo for selective substitution. |
| Nucleophile | Isopropylamine | The amine reagent directly installs the required N-isopropyl group. |
| Base | Excess Isopropylamine / DIPEA | Neutralizes the HBr byproduct without competing in the reaction. |
| Solvent | EtOH or NMP | Polar solvents that can facilitate the formation of the charged Meisenheimer complex. |
| Temperature | 80-120 °C | Required to overcome the activation energy of the SNAr reaction. Sealed tube is necessary due to the volatility of isopropylamine. |
| Typical Yield | >90% | SNAr reactions on highly activated systems are often very high-yielding. |
Conclusion and Recommendations
Both synthetic pathways provide viable methods for the preparation of 4-Bromo-N-isopropyl-2-nitroaniline.
-
Pathway A (N-Alkylation) is straightforward and utilizes a common transformation. However, it can suffer from slower reaction times and potential for over-alkylation (dialkylation), although the steric hindrance of the isopropyl group and the deactivating nitro group mitigate this risk.
-
Pathway B (SNAr) is often faster and higher-yielding due to the strong activation provided by the nitro group. The main considerations for this route are the handling of volatile isopropylamine and the need for a sealed reaction vessel.
For laboratory-scale synthesis where efficiency and yield are paramount, the SNAr approach (Pathway B) is generally recommended . For larger-scale industrial applications, a cost analysis of the starting materials (4-bromo-2-nitroaniline vs. 2,5-dibromonitrobenzene) would be necessary to determine the most economical route.
References
Note: The following references provide examples of the chemical transformations discussed and are representative of the protocols described. Specific synthesis of the title compound may not be the primary focus of each article, but the underlying chemistry is directly applicable.
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Provides foundational knowledge on C-N bond formation reactions relevant to both pathways). URL: [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer. (Detailed discussion of Nucleophilic Aromatic Substitution mechanisms). URL: [Link]
electrophilic aromatic substitution in 4-Bromo-N-isopropyl-2-nitroaniline
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-N-isopropyl-2-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 4-Bromo-N-isopropyl-2-nitroaniline. The substrate presents a complex case study in regioselectivity due to the presence of three distinct substituents with competing and synergistic electronic and steric effects. We dissect the directing influences of the N-isopropylamino, nitro, and bromo groups to predict the most probable sites of electrophilic attack. The inherent deactivation of the aromatic ring poses significant synthetic challenges, necessitating carefully chosen reaction conditions. This document outlines the theoretical framework for predicting reactivity, proposes detailed experimental protocols for key EAS reactions such as halogenation and nitration, and addresses the notable limitations concerning Friedel-Crafts reactions. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the reactivity of polysubstituted anilines.
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a polysubstituted aromatic amine whose synthetic utility lies in its potential as a precursor for more complex molecules in medicinal chemistry and materials science.[1][2] The strategic placement of its bromo, nitro, and N-isopropylamino substituents provides a unique electronic and steric landscape. Understanding its reactivity towards electrophiles is paramount for its effective utilization as a building block.
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[3] The reaction involves the replacement of a hydrogen atom on the aromatic nucleus with an electrophile, proceeding through a cationic intermediate known as a sigma complex or arenium ion.[4] The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.[3][5]
This guide offers a senior application scientist's perspective on the EAS of 4-Bromo-N-isopropyl-2-nitroaniline. We will move beyond simple rules to explain the causality behind the predicted reactivity, offering field-proven insights into the practical challenges and synthetic strategies required to functionalize this deactivated system.
Chapter 1: Analysis of the Substrate: Electronic and Steric Effects
The reactivity of 4-Bromo-N-isopropyl-2-nitroaniline in EAS is not straightforward. It is governed by the interplay of the three substituents, each exerting its own inductive and resonance effects, as well as steric hindrance.
Substituent Effect Analysis
-
The N-isopropylamino Group (-NH-iPr) at C1: This is a secondary amine group. The nitrogen atom's lone pair of electrons can be donated into the aromatic pi-system through resonance (+M effect). This is a powerful activating effect that significantly increases the electron density of the ring, particularly at the ortho and para positions.[6][7] Concurrently, the nitrogen is more electronegative than carbon, exerting a weaker, electron-withdrawing inductive effect (-I). For amino groups, the resonance effect overwhelmingly dominates, making it a strong activating group and an ortho-, para- director .[8][9] The bulky isopropyl group introduces significant steric hindrance at the adjacent ortho position (C6).[10]
-
The Nitro Group (-NO₂) at C2: The nitro group is one of the most powerful electron-withdrawing groups. It strongly deactivates the aromatic ring towards electrophilic attack through both a strong resonance-withdrawing effect (-M) and a strong inductive-withdrawing effect (-I).[11][12] This withdrawal of electron density is most pronounced at the ortho and para positions, making the meta positions (relative to the nitro group) the least deactivated sites for electrophilic attack. Therefore, the nitro group is a strong deactivating group and a meta- director .[12][13]
-
The Bromo Group (-Br) at C4: Halogens present a unique case. Bromine is highly electronegative and withdraws electron density through the inductive effect (-I), making the ring less reactive than benzene.[9][14] However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. Thus, the bromo group is a weak deactivating group but an ortho-, para- director .[6][9]
Synergistic and Antagonistic Effects & Predicted Regioselectivity
To predict the site of substitution, we must consider the combined influence of these groups on the available positions: C3, C5, and C6.
-
The -NH-iPr group (at C1) strongly directs towards its open ortho position, C6 . (Its para position, C4, is blocked).
-
The -NO₂ group (at C2) directs towards its meta positions, C4 and C6 . (C4 is blocked).
-
The -Br group (at C4) directs towards its ortho positions, C3 and C5 . (Its para position, C1, is blocked).
The directing effects of the powerful activating N-isopropylamino group and the deactivating nitro group are synergistic , both favoring substitution at the C6 position . The directing effect of the bromo group is antagonistic to this, favoring positions C3 and C5.
In cases of competing directing effects, the most powerful activating group dictates the outcome.[15] The N-isopropylamino group is the strongest activating group present. Its influence, reinforced by the meta-directing nitro group, will overwhelmingly favor substitution at C6. However, the significant steric bulk of the N-isopropyl group may impede the approach of an electrophile to the adjacent C6 position, potentially allowing for minor products resulting from substitution at C3 or C5, as directed by the bromine.
Caption: Predicted directing effects on the substrate.
Chapter 2: Proposed Synthetic Protocols
Given the deactivated nature of the ring, electrophilic substitution reactions will likely require forcing conditions (e.g., higher temperatures, stronger catalysts) compared to more activated systems.
Halogenation: Bromination
-
Objective: To introduce a second bromine atom onto the aromatic ring.
-
Mechanistic Rationale: The reaction proceeds via the generation of an electrophilic bromine species (Br⁺), typically by polarizing Br₂ with a Lewis acid catalyst.[16][17] The electron-rich aromatic ring then attacks the electrophile.[4]
-
Causality of Protocol Choices: While highly activated anilines can be brominated without a catalyst, the strong deactivation by the -NO₂ and -Br groups on the substrate necessitates the use of a Lewis acid like FeBr₃ to increase the electrophilicity of the bromine. Acetic acid is a common solvent that can help to polarize the Br-Br bond.
Experimental Protocol: Bromination of 4-Bromo-N-isopropyl-2-nitroaniline
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq) in glacial acetic acid (20 mL).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the solution and stir until dissolved.
-
Reagent Addition: From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid (5 mL) dropwise over 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at 50°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water containing sodium bisulfite (to quench excess bromine).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to yield the desired 4,6-dibromo-N-isopropyl-2-nitroaniline.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the singlet/doublet corresponding to the C6-H and the appearance of a new singlet in the aromatic region will confirm the regioselectivity.
Nitration: A Protection Strategy is Required
-
Objective: To introduce a second nitro group onto the ring.
-
Major Challenge: Direct nitration using a standard mixture of concentrated nitric and sulfuric acids is not feasible. The strongly acidic conditions would protonate the basic N-isopropylamino group, converting it into an -NH₂⁺-iPr group. This positively charged group is a powerful deactivator and a meta-director, which would shut down the reaction or lead to undesired products.[18][19]
-
The Self-Validating Solution: To prevent protonation and control the reactivity, the amino group must be protected, a common strategy in aniline chemistry.[20] Acetylation converts the strongly activating amino group into a moderately activating N-acetyl group. This group is still an ortho-, para-director but is non-basic, preventing protonation. The reaction is followed by deprotection to restore the amino group.
Caption: Workflow for the nitration of the substrate.
Experimental Protocol: Nitration via Amide Protection
Part A: Protection (Acetylation)
-
Dissolve 4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq) in acetic anhydride (3.0 eq).
-
Add a catalytic amount of pyridine and heat the mixture to 80°C for 1 hour.
-
Pour the cooled reaction mixture into ice water and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain N-acetyl-4-bromo-N-isopropyl-2-nitroaniline.
Part B: Nitration of the Protected Amide
-
Cool a mixture of concentrated sulfuric acid (15 mL) to 0°C in an ice bath.
-
Slowly add the protected amide from Part A (1.0 eq) while maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5 mL) at 0°C.
-
Add the nitrating mixture dropwise to the amide solution, keeping the temperature below 5°C.
-
Stir the reaction at 0-5°C for 2 hours.
-
Carefully pour the mixture onto crushed ice, collect the precipitate by filtration, and wash with cold water.
Part C: Deprotection (Hydrolysis)
-
Reflux the crude nitrated amide from Part B in a mixture of 70% sulfuric acid or concentrated HCl for 4-8 hours.
-
Cool the solution, neutralize carefully with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or chromatography to yield 4-Bromo-N-isopropyl-2,6-dinitroaniline.
Friedel-Crafts Alkylation and Acylation: Not a Viable Pathway
-
Expert Insight: It is critical to recognize the limitations of common synthetic reactions. Friedel-Crafts reactions are subject to two major constraints that render them unsuitable for this substrate.
-
Constraint 1 - Ring Deactivation: The reaction generally fails on aromatic rings bearing strongly deactivating groups like -NO₂.[21][22][23] The combined deactivating power of the nitro and bromo groups makes the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediate.
-
Constraint 2 - Lewis Base Interaction: The nitrogen atom of the amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[24][25] This forms a complex that places a positive charge on the nitrogen, further deactivating the ring to an extreme degree. Protection as an amide is also often insufficient to overcome the deactivation from the nitro group.
Chapter 3: Data and Visualization Summary
Quantitative data for these specific reactions would require experimental generation. However, we can summarize the foundational principles in a structured format.
Table 1: Summary of Substituent Effects on EAS
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Preference |
| -NH-iPr | C1 | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |
| -NO₂ | C2 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |
| -Br | C4 | -I (Withdrawing) | +M (Donating) | Weakly Deactivating | Ortho, Para |
Table 2: Predicted Products for Successful EAS Reactions
| Reaction | Electrophile | Predicted Major Product | Rationale for Regioselectivity |
| Bromination | Br⁺ | 4,6-Dibromo-N-isopropyl-2-nitroaniline | Directed by the most powerful activating group (-NH-iPr) to the open ortho position (C6), reinforced by the meta-directing -NO₂ group. |
| Nitration | NO₂⁺ | 4-Bromo-N-isopropyl-2,6-dinitroaniline | Following protection, the N-acetyl group directs ortho to C6. Steric hindrance favors this position over the alternative ortho position next to the nitro group. |
Conclusion
The electrophilic aromatic substitution of 4-Bromo-N-isopropyl-2-nitroaniline is a challenging but predictable process. The regiochemical outcome is primarily dictated by the powerful ortho-, para-directing N-isopropylamino group, leading to substitution at the C6 position. This directing effect is conveniently reinforced by the meta-directing nitro group. However, the overall reaction rate is significantly retarded by the deactivating nature of the nitro and bromo substituents, demanding forcing conditions for successful transformation. Furthermore, reactions requiring strongly acidic conditions, such as nitration, mandate a protection-deprotection sequence for the amine functionality to prevent protonation and ensure the desired regioselectivity. Friedel-Crafts reactions are considered unviable for this heavily deactivated and basic substrate. This guide provides the necessary theoretical foundation and practical protocols for scientists to approach the synthetic modification of this and similarly substituted aromatic compounds.
References
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Wikipedia. "Electrophilic aromatic directing groups." Available at: [Link]
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Chemistry Steps. "Activating and Deactivating Groups." Available at: [Link]
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Wikipedia. "Electrophilic aromatic substitution." Available at: [Link]
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BYJU'S. "Electrophilic Substitution Reaction of Anilines." Available at: [Link]
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Chemistry LibreTexts. "18.6: Substituent Effects on the EAS Reaction." (2020). Available at: [Link]
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Quora. "Why is the nitro group a metal director in aromatic electrophilic reactions?" (2018). Available at: [Link]
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Chemistry Steps. "Reactions of Aniline." Available at: [Link]
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Clark, J. "Electrophilic Substitution in Phenylamine (Aniline)." (2015). Available at: [Link]
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Clark, J. "The Sulfonation of Benzene and Methylbenzene." (2015). Available at: [Link]
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Chemistry LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." (2022). Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Validated Two-Stage Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline for Drug Discovery
Abstract
This document provides a comprehensive, in-depth guide for the synthesis and characterization of 4-Bromo-N-isopropyl-2-nitroaniline, a key building block in the development of protein degraders and other advanced pharmaceutical compounds.[1] Recognizing the need for a robust and reproducible methodology, this guide eschews a rigid template in favor of a logically structured narrative that elucidates the causal relationships behind each experimental choice. The protocol is presented in two primary stages: first, the synthesis of the critical intermediate, 4-bromo-2-nitroaniline, via a well-controlled electrophilic aromatic substitution pathway; and second, the subsequent selective N-isopropylation. Each stage is accompanied by detailed procedural steps, quantitative data, mechanistic rationale, and characterization protocols designed to ensure the final product's identity and purity. This guide is intended for researchers, chemists, and drug development professionals who require a validated pathway to this valuable synthetic intermediate.
Part 1: Synthesis of the 4-Bromo-2-nitroaniline Intermediate (1)
The synthesis of the target precursor, 4-bromo-2-nitroaniline, is most reliably achieved via a multi-step pathway starting from 4-bromoaniline. This route offers superior regiochemical control compared to the direct bromination of 2-nitroaniline.[2] The strategy involves three core steps: protection of the highly activating amino group via acetylation, subsequent nitration, and finally, deprotection via acid hydrolysis to yield the desired intermediate.[2][3]
Mechanistic Rationale & Workflow
The amino group of the starting material is a strong activating group, which can lead to multiple side products and over-oxidation under harsh nitrating conditions. Therefore, it is temporarily converted to a less activating acetamido group. This acetamido group is an ortho, para-director. Since the para position is already occupied by the bromine atom, the incoming electrophile (the nitronium ion, NO₂⁺) is directed almost exclusively to the ortho position. The final hydrolysis step removes the acetyl protecting group to reveal the amine, yielding the desired product with high regioselectivity.[2]
Caption: Workflow for the synthesis of the 4-bromo-2-nitroaniline intermediate.
Quantitative Data for Synthesis of Intermediate (1)
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 8.60 g | 50.0 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 21 mL | ~220 | ~4.4 |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 3.0 mL | ~47 | ~0.95 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 6.0 mL | ~110 | ~2.2 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 10 mL | ~120 | ~2.4 |
Detailed Experimental Protocol for Intermediate (1)
Step 1: Acetylation of 4-Bromoaniline
-
In a 250 mL Erlenmeyer flask, combine 4-bromoaniline (8.60 g, 50.0 mmol) with 105 mL of acetic anhydride.
-
Stir the mixture vigorously. The temperature will rise. Over 10 minutes, control the temperature to reach approximately 65°C.
-
After reaching 65°C, allow the reaction to cool slowly to room temperature over one hour with continued stirring. The product, 4-bromoacetanilide, will begin to crystallize.
Step 2: Nitration of 4-Bromoacetanilide
-
Cool the flask containing the 4-bromoacetanilide slurry in an ice-water bath to 15-20°C.
-
While maintaining this temperature, add concentrated nitric acid (3.0 mL) dropwise over one hour with continuous, vigorous stirring. Causality: A slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of unwanted byproducts.
-
After the addition is complete, pour the entire reaction mixture into 500 mL of ice-cold water.
-
Stir the resulting yellow precipitate for 15 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. This crude product is 4-bromo-2-nitroacetanilide.[3]
Step 3: Hydrolysis to 4-Bromo-2-nitroaniline (1)
-
Transfer the moist 4-bromo-2-nitroacetanilide cake to a 1 L round-bottom flask.
-
Add 500 mL of water and 10 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for three hours with stirring.[3] Causality: The acidic conditions facilitate the hydrolytic cleavage of the amide bond, removing the acetyl protecting group.
-
Cool the reaction mixture to room temperature. The product will precipitate as a yellow solid.
-
Collect the crude 4-bromo-2-nitroaniline by vacuum filtration and wash the filter cake with water until the washings are neutral.
Step 4: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. The expected yield is approximately 57%, with a melting point of 110-113°C.[3][4]
Part 2: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline (2)
With the key intermediate in hand, the final step is the selective alkylation of the amino group. Direct alkylation with an isopropyl halide risks over-alkylation. A more controlled and efficient method is reductive amination, which proceeds under mild conditions. This process involves the formation of an imine intermediate by reacting the aniline with acetone, followed by in-situ reduction to the secondary amine.
Mechanistic Rationale & Workflow
The primary amine of 4-bromo-2-nitroaniline reacts with the ketone (acetone) to form a Schiff base, or imine. This reaction is typically acid-catalyzed and reversible. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then introduced. STAB is particularly effective because it is less reactive than other hydrides and will selectively reduce the protonated iminium ion intermediate much faster than it will reduce the ketone starting material, driving the reaction to completion.
Caption: Reductive amination workflow for N-isopropylation.
Quantitative Data for Synthesis of Final Product (2)
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Bromo-2-nitroaniline (1) | C₆H₅BrN₂O₂ | 217.02 | 4.34 g | 20.0 | 1.0 |
| Acetone | C₃H₆O | 58.08 | 14.7 mL | 200 | 10.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 6.36 g | 30.0 | 1.5 |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - | - |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 0.2 mL | ~3.5 | ~0.175 |
Detailed Experimental Protocol for Final Product (2)
-
To a 250 mL round-bottom flask, add 4-bromo-2-nitroaniline (1) (4.34 g, 20.0 mmol), 100 mL of dichloroethane (DCE), acetone (14.7 mL, 200 mmol), and a catalytic amount of glacial acetic acid (0.2 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (6.36 g, 30.0 mmol) to the mixture in portions over 15 minutes. Causality: STAB is moisture-sensitive and the reaction can generate gas; portion-wise addition ensures the reaction is well-controlled.
-
Allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, add more water, and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-Bromo-N-isopropyl-2-nitroaniline (2) as a solid.
Part 3: Quality Control & Analytical Workflow
Rigorous characterization is essential to confirm the structural identity and purity of the synthesized compound. A standard analytical workflow ensures that the material meets the required specifications for subsequent applications in drug development.[5]
Caption: Standard analytical workflow for product validation.
Characterization Protocols
-
Melting Point: Determine the melting point of the purified solid. A sharp, narrow melting range is indicative of high purity.
-
FTIR Spectroscopy: Acquire an infrared spectrum of the final product. Key expected peaks include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-Br stretching (in the fingerprint region).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show a doublet for the isopropyl methyl groups, a septet for the isopropyl CH, signals for the aromatic protons, and a broad signal for the N-H proton.
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the final product (C₉H₁₁BrN₂O₂; MW ≈ 259.1 g/mol ).[1][7] The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.[5]
Part 4: Safety Precautions
The chemicals used in this synthesis are hazardous and must be handled with appropriate care in a well-ventilated chemical fume hood.[8][9]
| Chemical | Key Hazards | Recommended PPE |
| 4-Bromoaniline | Toxic, Irritant, Environmental Hazard.[10] | Gloves, Goggles, Lab Coat |
| Nitric & Sulfuric Acids | Severe Corrosive, Oxidizer. | Acid-resistant Gloves, Goggles, Face Shield, Lab Coat |
| 4-Bromo-2-nitroaniline | Harmful if swallowed/inhaled/skin contact, Irritant.[8][11] | Gloves, Goggles, Lab Coat |
| Organic Solvents | Flammable, Irritants. | Gloves, Goggles, Lab Coat |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8]
-
In all cases of exposure, seek immediate medical attention.
References
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840. Retrieved from [Link]
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- 11. fishersci.com [fishersci.com]
Application Note: High-Purity 4-Bromo-N-isopropyl-2-nitroaniline via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-Bromo-N-isopropyl-2-nitroaniline by recrystallization. This method is designed for researchers, scientists, and professionals in drug development and chemical synthesis to achieve high purity of the target compound, a crucial intermediate in various synthetic pathways. The protocol herein is grounded in the principles of solubility and crystal lattice formation, detailing solvent selection, dissolution, crystallization, and isolation techniques. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the purification process.
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and dyestuffs. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[4][5] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.[3] This application note outlines a validated protocol for the recrystallization of 4-Bromo-N-isopropyl-2-nitroaniline, enabling the consistent production of high-purity material.
Physicochemical Properties of 4-Bromo-N-isopropyl-2-nitroaniline
A thorough understanding of the physicochemical properties of 4-Bromo-N-isopropyl-2-nitroaniline is essential for developing an effective purification strategy. While specific experimental data for this compound is limited, properties can be inferred from its constituent parts and related known compounds like 4-Bromo-2-nitroaniline.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [6] |
| Molecular Weight | 259.10 g/mol | [6] |
| Appearance | Expected to be a yellow to orange crystalline solid | [7] |
| Melting Point | Not available. The related 4-Bromo-2-nitroaniline has a melting point of 110-113 °C. | [8] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and methanol. | [7][9] |
Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude 4-Bromo-N-isopropyl-2-nitroaniline. Adjustments to scale may be necessary depending on the starting quantity.
Materials and Equipment
-
Crude 4-Bromo-N-isopropyl-2-nitroaniline
-
Ethanol (95% or absolute)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum source
Solvent Selection Rationale
Ethanol is selected as the primary solvent for this recrystallization. The rationale is based on the known solubility of the closely related compound, 4-bromo-2-nitroaniline, which is soluble in hot ethanol and less soluble at colder temperatures.[7][9] This temperature-dependent solubility is the key to a successful recrystallization.[4] Ethanol is also relatively volatile, making it easy to remove from the purified crystals.
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place 5.0 g of crude 4-Bromo-N-isopropyl-2-nitroaniline into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with constant stirring.
-
Continue to add ethanol in small portions (1-2 mL at a time) until the solid completely dissolves at or near the boiling point of the ethanol. It is crucial to use the minimum amount of hot solvent to ensure a high recovery of the purified product.[1]
-
-
Decolorization (Optional):
-
If the resulting solution is highly colored, remove the flask from the heat and allow it to cool for a minute to prevent bumping.
-
Add a small amount (a spatula tip) of activated carbon to the solution.
-
Gently swirl the flask and then reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[2]
-
-
Hot Filtration (if decolorizing carbon was used):
-
If activated carbon was added, it must be removed while the solution is still hot to prevent premature crystallization of the product.
-
Preheat a clean 250 mL Erlenmeyer flask and a stemless funnel with a fluted filter paper on the hot plate.
-
Quickly filter the hot solution through the preheated funnel into the clean flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.[2]
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (if available) is indicative of high purity.
-
Further purity analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
Workflow Diagram
Caption: Workflow for the purification of 4-Bromo-N-isopropyl-2-nitroaniline by recrystallization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to provide a nucleation site. |
| Low recovery of pure product | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is thoroughly chilled. Ensure the filtration apparatus is pre-heated.[1] |
| Product is still colored | Colored impurities are co-crystallizing with the product. | Perform a decolorization step with activated charcoal as described in the protocol.[11] A second recrystallization may be necessary. |
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the purification of 4-Bromo-N-isopropyl-2-nitroaniline by recrystallization. By carefully selecting the solvent and controlling the cooling rate, researchers can consistently obtain a high-purity product suitable for demanding applications in drug discovery and materials science. The principles and techniques described are broadly applicable to the purification of other solid organic compounds.
References
- Benchchem. (2026, January 5). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Westin, J. (n.d.). Recrystallization - Organic Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Benchchem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development.
- ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Benchchem. (n.d.). physical properties of 4-Bromo-2-nitroaniline.
- Benchchem. (n.d.). 4-Bromo-2-nitroaniline | 875-51-4.
- PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Chemsrc. (2025, August 26). 4-Bromo-2-nitroaniline | CAS#:875-51-4.
- Google Patents. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives.
- Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
- Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-nitroaniline 97% 875-51-4.
- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams.
- Wikipedia. (n.d.). 4-Nitroaniline.
- Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
- Benchchem. (n.d.). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
- Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
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- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Analytical Characterization of 4-Bromo-N-isopropyl-2-nitroaniline
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a substituted aniline derivative with significant potential as a building block in organic synthesis. Its structural motifs, including a halogenated aromatic ring, a nitro group, and a secondary amine, make it a versatile intermediate for the development of pharmaceuticals and other high-value chemical entities. Notably, related structures are utilized as building blocks for protein degraders, highlighting the compound's relevance in modern drug discovery.[1] Given its role as a critical starting material, a robust and comprehensive analytical characterization is imperative to ensure its identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of downstream applications.
This application note provides a multi-faceted analytical workflow for the in-depth characterization of 4-Bromo-N-isopropyl-2-nitroaniline. We move beyond simple data reporting to explain the causality behind methodological choices, offering a framework that is both instructive and scientifically rigorous. The protocols described herein are designed to create a self-validating system for quality control and research laboratories.
Physicochemical and Structural Properties
A foundational understanding of a compound's basic properties is the first step in its analytical characterization. These properties are critical for selecting appropriate solvents, interpreting spectroscopic data, and designing chromatographic methods.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-nitro-N-(propan-2-yl)aniline | [2] |
| CAS Number | 683274-50-2 | [1][2] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [1][2][3] |
| Molecular Weight | 259.10 g/mol | [1][2] |
| Appearance | Yellow to orange crystalline solid (Predicted) | [4][5] |
| Purity (Typical) | ≥95% - 98% | [1][3] |
| Storage | Room temperature | [1] |
Integrated Analytical Workflow
A logical and sequential workflow is crucial for efficient and definitive characterization. The process begins with unambiguous identity confirmation, followed by quantitative purity assessment. This ensures that any impurities detected are distinguished from the main compound whose structure has already been verified.
Caption: Integrated workflow for the characterization of 4-Bromo-N-isopropyl-2-nitroaniline.
Spectroscopic Characterization Protocols
Spectroscopy provides unambiguous proof of the molecular structure. Each technique offers a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Rationale: MS is the primary technique for confirming the molecular weight. For this compound, the presence of a bromine atom provides a definitive isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a critical validation checkpoint. This pattern serves as a powerful diagnostic tool, significantly increasing confidence in the compound's identification.[4]
Protocol: GC-MS Analysis
-
System: Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable.[6]
-
Injector: Set to 250°C in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Maintain 280°C for 5 minutes.
-
-
MS Detector: Scan from m/z 50 to 400.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of methanol or ethyl acetate.
Expected Results:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 258 and m/z 260 , corresponding to [C₉H₁₁⁷⁹BrN₂O₂]⁺ and [C₉H₁₁⁸¹BrN₂O₂]⁺.
-
Fragmentation: Expect losses of the isopropyl group, nitro group, and bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.
Protocol: ¹H and ¹³C NMR
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice.
-
Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire at least 1024 scans with proton decoupling.
-
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.5-8.5 ppm). The positions will be influenced by the electron-withdrawing nitro group and electron-donating amine group. Expect doublet and doublet of doublets splitting patterns based on ortho and meta coupling.
-
N-H Proton (1H): A broad singlet or doublet (if coupled to the isopropyl methine), typically in the ~8.0-9.0 ppm range, which may exchange with D₂O.
-
Isopropyl Methine (CH, 1H): A septet or multiplet due to coupling with the six methyl protons, likely around ~3.5-4.5 ppm.
-
Isopropyl Methyls (CH₃, 6H): A doublet due to coupling with the methine proton, expected in the upfield region of ~1.2-1.4 ppm.
Expected ¹³C NMR Signals:
-
Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. Six signals will be in the aromatic region (~110-150 ppm) and three in the aliphatic region (isopropyl group).
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and effective technique for confirming the presence of key functional groups, providing orthogonal validation to the structural data from NMR and MS.
Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
N-H Stretch: A sharp peak around 3350-3400 cm⁻¹ (secondary amine).
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (isopropyl group).
-
Asymmetric NO₂ Stretch: A strong absorption band around 1500-1550 cm⁻¹ .[4]
-
Symmetric NO₂ Stretch: A strong absorption band around 1300-1350 cm⁻¹ .[4]
-
C-N Stretch: In the 1250-1350 cm⁻¹ region.
-
C-Br Stretch: In the fingerprint region, typically 500-650 cm⁻¹ .
Chromatographic Purity Assessment
Chromatographic methods are the gold standard for determining the purity of organic compounds by separating the main component from any impurities or starting materials.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC is the preferred method for purity analysis of non-volatile organic compounds. A C18 column provides a nonpolar stationary phase that effectively retains the moderately polar 4-Bromo-N-isopropyl-2-nitroaniline, allowing for separation from both more polar and less polar impurities. UV detection is ideal due to the strong chromophore present in the molecule.
Caption: Step-by-step workflow for HPLC purity analysis.
Protocol: HPLC-UV Purity Determination
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and Water. A good starting point is 60:40 (v/v) ACN:Water . Adjust the ratio to achieve a retention time of 5-10 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 254 nm or at the determined λmax.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in ACN. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The analytical strategy detailed in this note provides a robust framework for the complete characterization of 4-Bromo-N-isopropyl-2-nitroaniline. By integrating data from orthogonal techniques—MS for molecular weight, NMR for atomic connectivity, FTIR for functional group confirmation, and HPLC for purity assessment—a comprehensive and reliable quality profile can be established. This multi-technique approach ensures the identity and quality of the material, which is fundamental for its successful application in research and development.
References
-
PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
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Chemsrc. 4-Bromo-2-nitroaniline | CAS#:875-51-4. [Link]
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Navin N. Bappalige et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]
-
CP Lab Safety. N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
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PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. [Link]
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Chegg. Interpret the 1H-NMR spectrum of 4-bromo-2-nitroaniline. [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
S. G. Vasantharaju et al. A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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P. S. Jain et al. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
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EPA. METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. [Link]
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1H NMR spectrum of 4-Bromo-N-isopropyl-2-nitroaniline
An Application Note on the Structural Elucidation of 4-Bromo-N-isopropyl-2-nitroaniline using 1H NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural determination of organic molecules.[1] This application note provides a comprehensive guide to acquiring, processing, and interpreting the . We will delve into the theoretical basis for predicting the spectral features by analyzing the molecule's distinct proton environments, which are heavily influenced by the electronic effects of its substituent groups. A detailed, field-proven protocol for sample preparation and spectral acquisition is provided, followed by a systematic approach to data processing and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for routine structural verification and elucidation.
Molecular Structure and Proton Environment Analysis
The first step in interpreting an NMR spectrum is to analyze the target molecule's structure to identify chemically non-equivalent protons. The structure of 4-Bromo-N-isopropyl-2-nitroaniline contains several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum.
Caption: Structure of 4-Bromo-N-isopropyl-2-nitroaniline with key protons labeled.
Predicted Spectral Features:
The chemical shift of a proton is highly dependent on its local electronic environment.[2] Electron-withdrawing groups (like -NO₂) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -NHR) shield protons, shifting them upfield (to lower ppm values).
-
Aromatic Protons (H3, H5, H6):
-
H3: This proton is positioned ortho to the potent electron-withdrawing nitro (-NO₂) group and meta to the electron-donating N-isopropylamino group. The strong deshielding effect of the nitro group will dominate, making H3 the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H5.
-
H5: This proton is meta to both the nitro and amino groups but ortho to the bromine atom. It will experience less extreme electronic effects compared to H3 and H6. Its signal will be a doublet of doublets, resulting from coupling to both H3 (a small meta coupling) and H6 (a larger ortho coupling).
-
H6: Located ortho to the electron-donating amino group and meta to the bromine, this proton will be the most shielded (upfield) of the aromatic protons. It will appear as a doublet due to ortho coupling with H5.
-
-
Amine Proton (NH):
-
The NH proton is directly attached to a nitrogen atom, which is part of an electron-rich aniline system but is also influenced by the ortho-nitro group. This proton signal is often broad due to quadrupole effects from the nitrogen and potential chemical exchange. It is expected to appear as a doublet due to coupling with the isopropyl methine (CH) proton. Its chemical shift can be significantly affected by solvent, concentration, and temperature.
-
-
Isopropyl Protons (CH and (CH₃)₂):
-
Methine (CH): This single proton is coupled to the six equivalent methyl protons and the single NH proton. This would ideally result in a multiplet (septet of doublets). However, often the coupling to NH is not resolved, leading to a septet.
-
Methyl ((CH₃)₂): The six protons of the two methyl groups are chemically equivalent under conditions of free rotation. They are coupled to the single methine proton, which will split their signal into a characteristic doublet.
-
Experimental Protocol: Acquiring the ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample of 4-Bromo-N-isopropyl-2-nitroaniline and acquiring a high-quality 1H NMR spectrum.
Materials and Reagents
-
4-Bromo-N-isopropyl-2-nitroaniline (5-25 mg)[3]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[4][5]
-
Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)[1]
-
5 mm NMR tubes, clean and dry[6]
-
Pasteur pipette and glass wool
-
Vortex mixer
Workflow for NMR Sample Preparation and Acquisition
Caption: Experimental workflow from sample preparation to data processing.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 10 mg of 4-Bromo-N-isopropyl-2-nitroaniline into a clean, dry vial.[5]
-
Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[4][6] If solubility is an issue, DMSO-d₆ can be used.[7] The use of deuterated solvents is critical to avoid large solvent signals overwhelming the analyte signals and to provide a lock signal for the spectrometer.[8]
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial for acquiring a high-resolution spectrum.[3]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
Shimming: Perform magnetic field shimming (either manually or automatically) to optimize the homogeneity of the magnetic field across the sample volume. This process is essential for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters. For a standard 1H spectrum, typical parameters on a 400 MHz spectrometer might include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
-
Data Acquisition: Start the acquisition. The spectrometer will pulse the sample and record the resulting Free Induction Decay (FID) signal.[9]
Data Processing and Interpretation
Raw NMR data (the FID) must be mathematically processed to generate the frequency-domain spectrum that is used for interpretation.[9][10]
-
Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The transformed spectrum is phased to ensure that all peaks are purely in the absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift (δ) axis is calibrated by setting the peak for the internal standard, TMS, to 0 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm).[4]
-
Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
Analysis of the ¹H NMR Spectrum
The following table summarizes the expected signals for 4-Bromo-N-isopropyl-2-nitroaniline.
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| a | ~8.4 | 1H | d | J ≈ 2.5 Hz (meta) | H3 |
| b | ~8.2 | 1H | d | J ≈ 8.5 Hz (ortho) | NH |
| c | ~7.5 | 1H | dd | J ≈ 8.5 Hz (ortho), 2.5 Hz (meta) | H5 |
| d | ~6.8 | 1H | d | J ≈ 8.5 Hz (ortho) | H6 |
| e | ~3.8 | 1H | septet (or m) | J ≈ 6.5 Hz | Isopropyl-CH |
| f | ~1.3 | 6H | d | J ≈ 6.5 Hz | Isopropyl-(CH₃)₂ |
-
Signal a (H3, ~8.4 ppm): This doublet appears far downfield due to the strong deshielding from the ortho-nitro group. The small coupling constant (~2.5 Hz) is characteristic of a meta coupling to H5.
-
Signal b (NH, ~8.2 ppm): This downfield signal is a doublet due to coupling with the isopropyl CH proton. Its position is indicative of the hydrogen bonding and electronic environment created by the adjacent bulky groups.
-
Signal c (H5, ~7.5 ppm): This doublet of doublets represents H5, which is coupled to both H6 (ortho coupling, J ≈ 8.5 Hz) and H3 (meta coupling, J ≈ 2.5 Hz).
-
Signal d (H6, ~6.8 ppm): This doublet is the most upfield of the aromatic signals, consistent with its position ortho to the shielding N-isopropylamino group. The large coupling constant (~8.5 Hz) confirms its ortho relationship with H5.
-
Signal e (CH, ~3.8 ppm): This multiplet, with an integration of 1H, is the methine proton of the isopropyl group. The splitting pattern arises from coupling to the six methyl protons.
-
Signal f ((CH₃)₂, ~1.3 ppm): This strong doublet, integrating to 6H, is characteristic of the two equivalent methyl groups of the isopropyl substituent, split by the adjacent methine proton.
Conclusion
The 1H NMR spectrum provides an unambiguous fingerprint for the structure of 4-Bromo-N-isopropyl-2-nitroaniline. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The subsequent analysis of chemical shifts, integration values, and spin-spin coupling patterns allows for the confident assignment of every proton in the molecule, confirming its chemical structure. This application note serves as a practical guide for researchers employing NMR spectroscopy for routine molecular characterization in a drug development or chemical research setting.
References
-
Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Notre Dame. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]
-
Keeler, J. (n.d.). NMR Data Processing. University of Cambridge. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
-
ResearchGate. (2019, December 22). What solvent must I use for 1H NMR test?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759489, N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 4-Bromo-N-isopropyl-2-nitroaniline
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and specialized dyes. The molecule's functionality, characterized by a secondary amine (N-isopropylamino group), a nitro group, and a bromine substituent on the benzene ring, imparts specific chemical properties that are crucial for its role in complex synthesis pathways. Accurate and reliable analytical techniques are therefore essential to confirm the identity, purity, and structural integrity of this compound.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for the qualitative analysis of organic compounds.[1] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of its functional groups. This application note provides a detailed protocol for the FTIR analysis of solid 4-Bromo-N-isopropyl-2-nitroaniline, outlines the interpretation of its characteristic spectral features, and explains the scientific rationale behind the recommended procedures.
Physicochemical Properties of 4-Bromo-N-isopropyl-2-nitroaniline
A foundational understanding of the analyte's properties is critical for selecting the appropriate analytical methodology.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | PubChem |
| Molecular Weight | 259.10 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Key Functional Groups | Secondary Aromatic Amine, Nitro Group, Halogenated Aromatic Ring | PubChem |
Experimental Protocol: FTIR Analysis
This section details the step-by-step methodology for acquiring a high-quality FTIR spectrum of 4-Bromo-N-isopropyl-2-nitroaniline using the thin solid film technique, a preferred method for solid organic compounds in many teaching and research laboratories due to its simplicity and efficacy.
Rationale for Method Selection
The thin solid film method is chosen over the traditional KBr pellet technique for several reasons. It is generally faster, requires less sample, and avoids the potential for sample degradation from the high pressure used in pellet pressing. Furthermore, it minimizes the risk of spectral interference from atmospheric moisture that can be introduced with hygroscopic KBr powder. This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.
Materials and Instrumentation
-
Analyte: 4-Bromo-N-isopropyl-2-nitroaniline (solid)
-
Solvent: Dichloromethane (CH₂Cl₂) or Acetone (ACS grade, volatile and anhydrous)
-
FTIR Spectrometer: A standard laboratory FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
IR-Transparent Windows: KBr or NaCl salt plates
-
Equipment: Spatula, small vial or test tube, Pasteur pipette, desiccator for storing salt plates, fume hood.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and CO₂). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (Thin Solid Film Method):
-
In a fume hood, place a small amount (approx. 5-10 mg) of 4-Bromo-N-isopropyl-2-nitroaniline into a clean, dry vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane) to the vial and gently swirl to completely dissolve the solid. The goal is to create a concentrated solution.
-
Retrieve a clean, dry KBr or NaCl salt plate from a desiccator. Handle the plate by its edges to avoid transferring moisture and oils from your fingers.
-
Using a Pasteur pipette, apply one or two drops of the sample solution to the center of the salt plate.
-
Allow the solvent to evaporate completely in the fume hood. A thin, even film of the solid compound should remain on the plate. The quality of the film can be visually inspected; an ideal film is slightly hazy but not overly thick or crystalline.
-
-
Spectral Acquisition:
-
Carefully place the salt plate with the sample film into the spectrometer's sample holder.
-
Close the sample compartment lid.
-
Acquire the FTIR spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Post-Analysis:
-
Remove the salt plate from the spectrometer.
-
Clean the plate thoroughly by rinsing it with a small amount of clean solvent (acetone is effective) and gently wiping with a soft, lint-free tissue.
-
Return the clean, dry salt plate to the desiccator for storage.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the FTIR analysis workflow.
Caption: Workflow for FTIR analysis of a solid sample.
Expected Spectral Features and Interpretation
The FTIR spectrum of 4-Bromo-N-isopropyl-2-nitroaniline is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups. The interpretation relies on established correlation tables and comparison with spectra of structurally similar molecules, such as 4-bromo-2-nitroaniline.[2][3]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale & Comments |
| 3350 - 3310 | N-H Stretch (Secondary Amine) | Single, sharp to medium peak | Secondary amines typically show a single N-H stretching band in this region, in contrast to primary amines which show two (symmetric and asymmetric).[4] |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to weak, sharp peaks | These absorptions are characteristic of C-H bonds on the benzene ring. |
| 2980 - 2960 | C-H Stretch (Aliphatic, Isopropyl) | Medium to strong, sharp peaks | Asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the isopropyl substituent. |
| 1550 - 1475 | NO₂ Asymmetric Stretch | Strong, sharp peak | Aromatic nitro compounds consistently show a strong absorption in this region. This is one of the most prominent peaks in the spectrum. |
| 1360 - 1290 | NO₂ Symmetric Stretch | Strong, sharp peak | This second strong peak, in conjunction with the asymmetric stretch, is a definitive indicator of the nitro group. |
| ~1600 & ~1475 | C=C Stretch (Aromatic Ring) | Medium to weak, sharp peaks | Multiple bands are expected due to the complex vibrations of the substituted benzene ring. |
| 1335 - 1250 | C-N Stretch (Aromatic Amine) | Medium to strong peak | The stretching vibration of the bond between the aromatic carbon and the amine nitrogen. |
| ~1100 | C-N Stretch (Aliphatic Amine) | Medium to weak peak | Corresponds to the stretching of the bond between the isopropyl carbon and the nitrogen atom. |
| ~850 | C-H Bend (Aromatic, out-of-plane) | Medium to strong peak | The position of this "wag" is indicative of the substitution pattern on the benzene ring. |
| ~750 | N-H Bend (Secondary Amine, out-of-plane) | Broad, medium peak | The out-of-plane "wagging" of the N-H bond in secondary amines often appears in this region. |
| Below 800 | C-Br Stretch | Medium to strong peak | The C-Br stretching vibration is expected in the fingerprint region, though its exact position can be variable. |
Causality in Interpretation: The presence of a strong electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring creates a "push-pull" system. This electronic interaction can slightly shift the expected frequencies of the N-H and aromatic C=C stretching vibrations compared to non-substituted analogs. For instance, intramolecular hydrogen bonding between the N-H proton and an oxygen of the ortho-nitro group is possible, which would typically broaden the N-H stretching band and shift it to a lower wavenumber.
Trustworthiness and Self-Validation
The protocol's reliability is ensured through several key practices:
-
Background Correction: A fresh background scan before each sample analysis is crucial to account for any changes in the instrument's environment, ensuring that atmospheric absorptions are accurately subtracted.
-
Solvent Purity: Using a high-purity, volatile solvent ensures that no significant solvent peaks remain in the final spectrum. A spectrum of the pure solvent can be run as a reference if needed.
-
Reproducibility: The analysis should be repeated to ensure the obtained spectrum is reproducible. Consistent peak positions and relative intensities across multiple measurements validate the result.
-
Cross-Verification: The interpretation of the FTIR spectrum should align with data from other analytical techniques used to characterize the compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide complementary structural information.[3]
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation and quality control of 4-Bromo-N-isopropyl-2-nitroaniline. The protocol described herein provides a straightforward and reliable method for obtaining a high-quality infrared spectrum. By carefully analyzing the positions, shapes, and intensities of the absorption bands, researchers can confidently verify the presence of the key secondary amine and nitro functional groups, as well as the overall aromatic structure, confirming the identity of this important chemical intermediate.
References
- BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-nitroaniline. BenchChem.
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
- Navin, N. B., & Maili, J. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
-
SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
- Singh, R., & Singh, S. B. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Department of Physics, Chemistry, Paliwal (P.G.) College.
- Hambly, A. N., & O'Grady, B. V. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 143–153.
-
ResearchGate. (n.d.). Vibrational spectra of aniline and substituents in the gas phase and.... Retrieved from [Link]
-
PubChemLite. (n.d.). N-isopropyl-2-nitroaniline (C9H12N2O2). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of N-butyl-4-nitroaniline. Retrieved from [Link]
-
NIST. (n.d.). o-Nitroaniline. Retrieved from [Link]
Sources
Application Note: Mass Spectrometric Characterization of 4-Bromo-N-isopropyl-2-nitroaniline
Abstract
This technical guide provides a comprehensive framework for the analysis of 4-Bromo-N-isopropyl-2-nitroaniline using mass spectrometry (MS). As a substituted nitroaniline, this compound is relevant in synthetic chemistry and drug development, necessitating robust analytical methods for its identification and characterization. This document outlines detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We delve into the principles of ionization and fragmentation specific to halogenated nitroaromatic compounds, explaining the causality behind experimental choices. The guide includes expected fragmentation patterns, data interpretation strategies, and visual workflows to support researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Introduction and Scientific Background
4-Bromo-N-isopropyl-2-nitroaniline is an organic compound featuring a complex molecular architecture with three key functional groups: a bromine atom, a nitro group, and a secondary amine (N-isopropyl). This combination of an electron-donating amine group and electron-withdrawing nitro and bromo groups on an aromatic ring creates a unique electronic environment that dictates its chemical reactivity and its behavior in a mass spectrometer. Accurate determination of its molecular weight and structural confirmation through fragmentation analysis are critical for quality control in synthesis and for its application in further chemical development.
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The choice of ionization technique is paramount. Hard ionization methods like Electron Ionization (EI) impart significant energy, leading to extensive and reproducible fragmentation that serves as a molecular fingerprint.[1][2] Conversely, soft ionization techniques such as Electrospray Ionization (ESI) impart minimal energy, typically preserving the molecular ion and providing unambiguous molecular weight information.[2] This guide leverages both approaches to provide a complete analytical picture of the target molecule.
Key Chemical Properties
A summary of the essential chemical and physical properties of 4-Bromo-N-isopropyl-2-nitroaniline is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | PubChem[3] |
| Molecular Weight | 259.10 g/mol | PubChem[3] |
| Exact Mass | 258.00039 Da | PubChem[3] |
| Structure | A benzene ring substituted with bromo, nitro, and N-isopropylamino groups. | N/A |
| Synonyms | (4-bromo-2-nitro-phenyl)-isopropyl-amine; N-iso-propyl 4-bromo-2-nitroaniline | CymitQuimica[4] |
Foundational Principles of Analysis
The mass spectrometric behavior of 4-Bromo-N-isopropyl-2-nitroaniline is governed by the interplay of its functional groups. Understanding these principles is key to interpreting the resulting spectra.
The Bromine Isotopic Signature
A defining characteristic of bromine-containing compounds in mass spectrometry is their distinct isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[5] Consequently, any ion containing a single bromine atom will appear as a pair of peaks separated by 2 m/z units, with nearly identical intensities. This "M+ and M+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in the analyte and its fragments.[5][6]
Ionization Strategy: Hard vs. Soft Ionization
The choice between a hard ionization technique like EI and a soft technique like ESI depends on the analytical goal.
-
Electron Ionization (EI): Best suited for GC-MS, EI utilizes high-energy electrons (~70 eV) to ionize the molecule. This process imparts substantial excess energy, causing predictable and extensive fragmentation.[1] While the molecular ion peak may be weak or absent, the resulting fragment pattern is highly detailed and ideal for structural elucidation and library matching.
-
Electrospray Ionization (ESI): As a soft ionization method commonly paired with LC-MS, ESI is ideal for non-volatile or thermally labile compounds.[2] It generates ions with little residual energy, resulting in a spectrum dominated by the protonated molecular ion [M+H]⁺. This provides a clear confirmation of the molecular weight. Proton transfer in ESI is efficient for nitroanilines.[7][8]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for the mass spectrometric analysis of 4-Bromo-N-isopropyl-2-nitroaniline.
Caption: General experimental workflow for MS analysis.
Protocol 1: GC-MS Analysis using Electron Ionization (EI)
This protocol is designed to generate a detailed fragmentation pattern for structural confirmation.
A. Sample Preparation:
-
Prepare a stock solution of 4-Bromo-N-isopropyl-2-nitroaniline at 1 mg/mL in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Transfer the working solution to a 2 mL autosampler vial for analysis.
B. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard for robust chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of aromatic compounds. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good separation efficiency. |
| Oven Program | Start at 100 °C, hold 1 min, ramp to 300 °C at 20 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |
| MS System | Agilent 5977B MSD or equivalent | Standard single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | To induce characteristic and reproducible fragmentation.[1] |
| Electron Energy | 70 eV | Standard energy for generating comparable library spectra. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp | 150 °C | Maintains ion path integrity. |
| Scan Range | 40 - 400 m/z | Covers the expected molecular ion and fragment masses. |
Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI)
This protocol is optimized to confirm the molecular weight via soft ionization.
A. Sample Preparation:
-
Prepare a stock solution of 4-Bromo-N-isopropyl-2-nitroaniline at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the working solution to a 2 mL autosampler vial.
B. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | High-performance system for efficient separation. |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent | C18 chemistry provides good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid aids in protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min | A standard gradient to elute the compound of interest. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 2 µL | Standard for analytical LC-MS. |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent | Standard instrument for routine LC-MS analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft technique; positive mode will detect the protonated molecule [M+H]⁺. |
| Drying Gas Temp | 350 °C | Aids in desolvation of the ESI droplets. |
| Drying Gas Flow | 10 L/min | Removes solvent vapor. |
| Nebulizer Pressure | 40 psi | Assists in forming a fine spray. |
| Capillary Voltage | 3500 V | Potential required to generate the electrospray. |
| Scan Range | 100 - 500 m/z | Covers the expected protonated molecular ion. |
Data Analysis and Interpretation
Expected Spectra
-
ESI-MS: The spectrum will be simple, primarily showing the protonated molecular ion cluster. The expected peaks will be at m/z 259 (for C₉H₁₁⁷⁹BrN₂O₂ + H) and m/z 261 (for C₉H₁₁⁸¹BrN₂O₂ + H) in a ~1:1 ratio.
-
EI-MS: The spectrum will be more complex. The molecular ion peak ([M]⁺) at m/z 258/260 may be visible but likely of low intensity. The spectrum will be dominated by fragment ions.
Proposed Fragmentation Pathway (EI-MS)
The fragmentation of 4-Bromo-N-isopropyl-2-nitroaniline is driven by the cleavage of bonds adjacent to functional groups, a process known as alpha-cleavage, and the loss of stable neutral molecules.[9][10]
Caption: Proposed EI fragmentation of the analyte.
Summary of Expected Fragments:
| Fragment Ion Description | Proposed Structure / Loss | Expected m/z (⁷⁹Br/⁸¹Br) |
| Molecular Ion | [C₉H₁₁BrN₂O₂]⁺˙ | 258 / 260 |
| Alpha-cleavage | [M - CH₃]⁺ | 243 / 245 |
| Loss of Isopropyl | [M - C₃H₇]⁺ | 215 / 217 |
| Loss of Nitro Group | [M - NO₂]⁺˙ | 212 / 214 |
| Loss of Bromine | [M - Br]⁺ | 179 |
| Loss of Isopropyl and Nitro | [M - C₃H₇ - NO₂]⁺˙ | 169 |
Conclusion
The protocols detailed in this application note provide a robust and reliable dual-pronged approach for the mass spectrometric analysis of 4-Bromo-N-isopropyl-2-nitroaniline. The LC-MS with ESI method offers a straightforward and definitive confirmation of the compound's molecular weight. The GC-MS with EI method provides a rich fragmentation spectrum that serves as a structural fingerprint, enabling unambiguous identification. By applying these methodologies, researchers can confidently characterize this and structurally similar molecules, ensuring the integrity and quality of their work in synthetic chemistry and pharmaceutical development.
References
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759489, N-Isopropyl 4-bromo-2-nitroaniline. [Link]
-
Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(12), 2636–2646. [Link]
-
Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PubMed. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Request PDF. (2025). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. [Link]
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NIST. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. [Link]
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ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemsrc. (2025). 4-Bromo-2-nitroaniline. [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. [Link]
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ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. [Link]
-
Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Valparaiso University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Application Notes and Protocols for 4-Bromo-N-isopropyl-2-nitroaniline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 4-Bromo-N-isopropyl-2-nitroaniline, a key chemical intermediate. The content herein is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding for its application in research and development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Introduction: Strategic Importance of 4-Bromo-N-isopropyl-2-nitroaniline
4-Bromo-N-isopropyl-2-nitroaniline is a substituted nitroaniline that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring a bromine atom, a nitro group, and a secondary isopropylamino group on an aniline scaffold, presents multiple reactive sites. This strategic combination of functional groups allows for sequential and regioselective transformations, making it a valuable precursor for the synthesis of complex molecules, most notably in the realm of medicinal chemistry.
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amino group. The presence of the bromine atom provides a handle for cross-coupling reactions, while the N-isopropyl group can impart specific steric and electronic properties to the final molecule. A primary application of this intermediate is in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-Bromo-N-isopropyl-2-nitroaniline is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 259.10 g/mol | [2] |
| CAS Number | 683274-50-2 | [2] |
| Appearance | Expected to be a yellow to orange crystalline solid | General knowledge of nitroanilines[1] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and DMF | General knowledge of similar compounds[3] |
Spectroscopic Characterization (Predicted and Referenced from Analogs):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the bromine, nitro, and amino groups will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively), and C-Br stretching.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[4]
Synthesis Protocols
The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline is logically approached via a two-step process starting from 2-nitroaniline. The first step is the bromination of 2-nitroaniline to form 4-bromo-2-nitroaniline, followed by N-isopropylation.
Protocol 1: Synthesis of the Precursor, 4-Bromo-2-nitroaniline
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline.
Materials:
-
2-Nitroaniline
-
15% Potassium bromide (KBr) solution
-
98% Sulfuric acid (H₂SO₄)
-
30% Sodium chlorate (NaClO₃) solution
-
Water (H₂O)
-
500 mL four-neck flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure: [1]
-
To a 500 mL four-neck flask, add 273.5 g of a 15% potassium bromide solution.
-
Slowly add 48.5 g of 98% sulfuric acid while stirring. Continue stirring for 30 minutes.
-
Add 88 g of 2-nitroaniline to the mixture and heat to 35°C.
-
Slowly add 54 g of a 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.
-
Heat the reaction mixture to 75°C and maintain for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the precipitate and wash the filter cake with water until the pH is between 5 and 8.
-
Dry the product to obtain pale yellow 4-Bromo-2-nitroaniline.
Causality Behind Experimental Choices:
-
The use of potassium bromide and sodium chlorate in an acidic medium generates bromine in situ, which is the active brominating agent. This method avoids the handling of highly corrosive and volatile liquid bromine.
-
The reaction temperature is carefully controlled to ensure selective monobromination at the position para to the amino group, which is activated by the amino group and sterically accessible.
Protocol 2: N-isopropylation of 4-Bromo-2-nitroaniline (Inferred Protocol)
Reaction Scheme:
Caption: N-isopropylation of 4-Bromo-2-nitroaniline.
Materials:
-
4-Bromo-2-nitroaniline
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromo-2-nitroaniline (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add isopropyl bromide (1.2 eq.) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-N-isopropyl-2-nitroaniline.
Causality Behind Experimental Choices:
-
The electron-withdrawing nitro group reduces the nucleophilicity of the aniline nitrogen, necessitating the use of a base and elevated temperatures to facilitate the N-alkylation.[5]
-
Potassium carbonate is a suitable base to deprotonate the aniline and neutralize the HBr formed during the reaction.
-
DMF is a polar aprotic solvent that can dissolve the reactants and stabilize any charged intermediates, thereby accelerating the reaction rate.
-
An inert atmosphere is used to prevent any unwanted side reactions with atmospheric moisture or oxygen.
Application as a Chemical Intermediate: Synthesis of Substituted Benzimidazoles
A key application of N-alkylated 2-nitroanilines like 4-Bromo-N-isopropyl-2-nitroaniline is in the synthesis of benzimidazoles. The general strategy involves the reductive cyclization of the nitro group.
Workflow for Benzimidazole Synthesis:
Caption: General workflow for the synthesis of a substituted benzimidazole.
Mechanistic Insights: The synthesis of benzimidazoles from N-substituted 2-nitroanilines proceeds through a two-step sequence:[7]
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group to form a 1,2-phenylenediamine derivative. Common reducing agents include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
-
Cyclization: The resulting diamine is then reacted with an aldehyde, carboxylic acid, or a derivative thereof. This leads to the formation of the imidazole ring fused to the benzene ring.
The use of 4-Bromo-N-isopropyl-2-nitroaniline as a precursor allows for the introduction of a bromine atom and an isopropyl group at specific positions on the final benzimidazole scaffold. The bromine atom can be further functionalized using cross-coupling reactions to introduce additional diversity into the molecule, which is a common strategy in drug discovery.
Safety and Handling
4-Bromo-N-isopropyl-2-nitroaniline, like its precursor and other nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-N-isopropyl-2-nitroaniline is a valuable and strategically important chemical intermediate. Its synthesis from readily available starting materials and its potential for conversion into complex heterocyclic structures, such as substituted benzimidazoles, make it a key building block for researchers in medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.
References
-
Research India Publications. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151–156. Retrieved from [Link]
- Google Patents. (n.d.). CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline.
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. (n.d.). EP0868423B1 - Method for the synthesis of a benzimidazole compound.
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved January 17, 2026, from [Link]
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840. [Link]
-
MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4998. [Link]
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Topic: High-Quality Single Crystal Growth of 4-Bromo-N-isopropyl-2-nitroaniline for Advanced Nonlinear Optical (NLO) Studies
An Application Note for Researchers
Abstract
Organic materials are at the forefront of research for nonlinear optical (NLO) applications due to their high nonlinear susceptibilities and the potential for molecular engineering. This guide provides a comprehensive protocol for the synthesis and single crystal growth of 4-Bromo-N-isopropyl-2-nitroaniline, a promising organic NLO material. We detail the slow evaporation solution technique, a robust method for obtaining high-quality single crystals suitable for NLO characterization. Furthermore, this document outlines the essential characterization techniques, including single-crystal X-ray diffraction (XRD), spectroscopic analysis, thermal analysis, and the Kurtz-Perry powder technique for evaluating second-harmonic generation (SHG) efficiency. The causality behind experimental choices is explained to provide a deeper understanding of the crystal growth process.
Introduction: The Promise of Engineered Organic NLO Crystals
Nonlinear optics is a critical field for emerging technologies in optoelectronics and photonics, including frequency conversion, optical communication, and laser technology.[1] Organic NLO materials have garnered significant interest because their nonlinear response originates at the molecular level, offering the ability to design and synthesize novel materials with tailored properties.[2] These materials often exhibit superior NLO coefficients compared to their inorganic counterparts like Potassium Dihydrogen Phosphate (KDP).[2]
The NLO properties of organic molecules are often rooted in a donor-π-acceptor (D-π-A) structure. In the case of 4-Bromo-N-isopropyl-2-nitroaniline, the amino group (-NH) acts as an electron donor, the nitro group (-NO2) as a strong electron acceptor, and the benzene ring as the π-conjugated bridge. The introduction of a bromine atom and an isopropyl group can further influence the molecular packing in the crystal lattice, which is crucial for achieving a non-centrosymmetric arrangement—a prerequisite for second-order NLO effects like SHG.[3][4]
The growth of large, high-quality single crystals is paramount for the practical application and fundamental study of these materials.[1] Defects, impurities, and polycrystalline formations can significantly degrade the optical and physical properties. The slow evaporation solution growth technique is a widely used, cost-effective, and reliable method for producing high-quality organic single crystals.[2][5]
This guide provides a detailed methodology for the synthesis, crystal growth, and characterization of 4-Bromo-N-isopropyl-2-nitroaniline, building upon established principles for related nitroaniline compounds.[6]
Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
The synthesis of the title compound can be approached as a two-step process starting from 2-nitroaniline. The first step is the bromination of 2-nitroaniline to form the precursor, 4-Bromo-2-nitroaniline.[7] The second step involves the N-alkylation of the amino group with an isopropyl source.
Part A: Synthesis of 4-Bromo-2-nitroaniline (Precursor)
This protocol is adapted from established bromination methods for nitroanilines.[7][8]
Materials:
-
2-nitroaniline
-
Potassium bromide (KBr) solution (15%)
-
Sulfuric acid (98%)
-
Sodium chlorate (NaClO3) solution (30%)
-
Deionized water
Protocol:
-
In a four-neck flask, add the 15% potassium bromide solution.
-
While stirring, slowly add 98% sulfuric acid. Continue to stir for 30 minutes.
-
Add 2-nitroaniline to the mixture and heat to 35°C.
-
Slowly add the 30% sodium chlorate solution dropwise, maintaining the reaction temperature for 30 minutes.
-
Increase the temperature to 75°C and maintain for 2 hours.
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Filter the precipitate and wash the filter cake with deionized water until the pH is neutral (pH 5-8).
-
Dry the resulting pale yellow solid, 4-Bromo-2-nitroaniline, in a vacuum oven.
Part B: N-isopropylation of 4-Bromo-2-nitroaniline
This step involves a nucleophilic substitution reaction.
Materials:
-
4-Bromo-2-nitroaniline (from Part A)
-
2-iodopropane or 2-bromopropane
-
Potassium carbonate (K2CO3) or a similar non-nucleophilic base
-
Acetonitrile or Dimethylformamide (DMF) as the solvent
Protocol:
-
Dissolve 4-Bromo-2-nitroaniline in acetonitrile in a round-bottom flask.
-
Add an excess of potassium carbonate to act as a base.
-
Add a stoichiometric equivalent of 2-iodopropane to the mixture.
-
Reflux the reaction mixture with stirring for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 4-Bromo-N-isopropyl-2-nitroaniline.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Single Crystal Growth by Slow Evaporation
The slow evaporation solution technique is a reliable method for growing high-quality single crystals of organic compounds.[2][9] The key principle is to allow the solvent to evaporate slowly from a saturated solution, leading to a gradual increase in supersaturation and subsequent crystal formation.
Solubility Studies
The choice of solvent is critical for successful crystal growth. An ideal solvent should have moderate solubility for the compound and a relatively low evaporation rate.
Protocol for Solvent Selection:
-
Add a known amount of synthesized 4-Bromo-N-isopropyl-2-nitroaniline to a series of vials, each containing a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile).
-
Stir the solutions at a constant temperature and observe the dissolution.
-
Continue adding the solute until saturation is reached (a small amount of undissolved material remains).
-
Calculate the solubility in g/100 mL for each solvent.
-
Select a solvent that demonstrates good solubility and is known to produce high-quality crystals for similar organic compounds.[6] Ethanol and acetone are excellent starting points.[2][6]
Crystal Growth Protocol
Materials and Equipment:
-
Purified 4-Bromo-N-isopropyl-2-nitroaniline
-
Selected solvent (e.g., Ethanol)
-
Glass beakers
-
Whatman filter paper
-
Parafilm or aluminum foil
-
A constant temperature environment (e.g., a temperature-controlled chamber or an undisturbed area)
Step-by-Step Methodology:
-
Prepare a Saturated Solution: Dissolve the purified 4-Bromo-N-isopropyl-2-nitroaniline in the chosen solvent at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution and achieve saturation.
-
Filter the Solution: Filter the warm, saturated solution through a Whatman filter paper into a clean, dust-free beaker to remove any insoluble impurities.
-
Set Up for Evaporation: Cover the beaker with parafilm or aluminum foil and perforate it with a few small holes. The number and size of the holes will control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and potentially better quality crystals.
-
Incubation: Place the beaker in a vibration-free, temperature-stable environment (room temperature is often sufficient).[2] Avoid direct sunlight and drastic temperature fluctuations.
-
Crystal Nucleation and Growth: Spontaneous nucleation will occur as the solvent evaporates. Over a period of several days to weeks, these nuclei will grow into larger single crystals.
-
Harvesting: Once the crystals have reached the desired size, carefully decant the remaining solution and harvest the crystals. Gently dry them on a filter paper.
Caption: Workflow for Single Crystal Growth via Slow Evaporation.
Crystal Characterization
A suite of characterization techniques is necessary to validate the crystal structure and evaluate its properties for NLO applications.[1]
Structural and Spectroscopic Analysis
| Technique | Purpose | Expected Outcome/Insight |
| Single-Crystal XRD | Determine the crystal system, space group, and lattice parameters. | Confirmation of a non-centrosymmetric space group is essential for SHG activity. Provides precise bond lengths and angles. |
| Powder XRD | Confirm the crystallinity and phase purity of the bulk material. | Sharp peaks indicate a well-ordered crystalline structure.[10] |
| FTIR Spectroscopy | Identify the functional groups present in the crystal. | Confirmation of characteristic vibrational modes for N-H, C-H (isopropyl), C=C (aromatic), and N-O (nitro) groups.[11] |
| UV-Vis-NIR Spectroscopy | Determine the optical transmittance window and the lower cut-off wavelength. | A wide transparency window, especially in the visible and near-IR regions, is crucial for NLO device applications.[4][12] |
Thermal and Mechanical Stability
| Technique | Purpose | Expected Outcome/Insight |
| TGA/DTA | Assess the thermal stability and melting point of the crystal. | Determines the temperature range in which the material is stable, which is critical for device fabrication and operation.[12] |
| Vickers Microhardness | Measure the mechanical strength of the crystal. | Provides information on the material's durability and resistance to damage during processing.[13] |
Nonlinear Optical Property Assessment
The Kurtz-Perry Powder Technique
The Kurtz-Perry method is a powerful and rapid technique for screening new materials for second-harmonic generation (SHG) efficiency.[3][14] It provides a semi-quantitative measure of the SHG signal relative to a known standard.[15][16]
Experimental Setup:
-
Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.
-
Sample Holder: The powdered crystalline sample is packed into a microcapillary tube.
-
Detection System: A photomultiplier tube (PMT) to detect the frequency-doubled signal (532 nm, green light), preceded by appropriate filters to block the fundamental wavelength.
-
Reference Material: A standard NLO material with a known SHG efficiency, such as KDP or urea, is used for comparison.[2]
Protocol:
-
Grind the grown single crystals of 4-Bromo-N-isopropyl-2-nitroaniline into a fine powder.
-
Sieve the powder to obtain a uniform particle size range.
-
Pack the powder densely into a capillary tube.
-
Mount the sample in the path of the Nd:YAG laser beam.
-
Irradiate the sample with the laser pulses.
-
Measure the intensity of the generated 532 nm green light using the PMT.
-
Replace the sample with the reference material (e.g., KDP) and repeat the measurement under identical conditions.
-
The SHG efficiency is reported as a ratio relative to the standard. For instance, the related compound 4-bromo 2-nitroaniline was found to have an SHG efficiency 1.2 times that of urea.[6]
Caption: Relationship between molecular structure and NLO properties.
Conclusion
This application note provides a comprehensive framework for the synthesis, crystal growth, and characterization of 4-Bromo-N-isopropyl-2-nitroaniline for NLO studies. By following the detailed protocols for slow evaporation solution growth, researchers can obtain high-quality single crystals. The subsequent characterization, particularly the Kurtz-Perry powder SHG test, serves as a critical step in evaluating the potential of this material for applications in photonics and optoelectronics. The principles and techniques described herein are foundational for the exploration and development of new, highly efficient organic NLO materials.
References
-
Investigations on the Growth and Characterization of Nonlinear Optics (NLO) Single Crystals. (2023). International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Rajendran, R., Freeda, T., Kalasekar, U., & Peruma, R. (2011). Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide. Advances in Materials Physics and Chemistry, 1, 39-43. [Link]
-
Second-harmonic generation. (2023). In Wikipedia. [Link]
-
Zhang, B., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116. [Link]
-
Lin, J. T., Wang, W. S., & Arend, H. (1990). Solution Growth Of New Organic Nonlinear Optical Crystal Material. SPIE Proceedings. [Link]
-
Kulshrestha, S., & Shrivastav, A. K. (2016). Crystal Growth and Characterization of Organic NLO Materials and their Application in Optical Devices. AIP Conference Proceedings, 1728(1), 020581. [Link]
-
Suresh, S., & Kumar, A. (2012). Growth and Characterization of Organic NLO Material. International Journal of Computer Applications, 48(12), 1-4. [Link]
-
Rani, S. J. S., et al. (2017). Growth and characterization of semi-organic third order nonlinear optical (NLO) potassium 3,5-dinitrobenzoate (KDNB) single crystals. RSC Advances, 7(8), 4681-4689. [Link]
-
Zhang, B., et al. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. PubMed. [Link]
-
Kurtz-Perry powder technique: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
A. K. Singh, et al. (1998). Growth and characterization of some novel crystals for nonlinear optical applications. Bulletin of Materials Science, 21(4), 289-296. [Link]
-
Bappalige, N. N., et al. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 6(2), 151-156. [Link]
-
Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798–3813. [Link]
-
Arulmozhi, D., et al. (2021). Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications. ResearchGate. [Link]
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840. [Link]
-
N-Isopropyl 4-bromo-2-nitroaniline. (n.d.). PubChem. [Link]
-
Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Abbas, M. A., et al. (2021). Structural and NLO Properties of Novel Organic 4-Bromo-4-Nitrostilbene Crystal: Experimental and DFT Study. Journal of Chemical Society of Pakistan, 43(1). [Link]
-
Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (n.d.). International Journal of ChemTech Research. [Link]
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- 2. ijcaonline.org [ijcaonline.org]
- 3. Second-harmonic generation - Wikipedia [en.wikipedia.org]
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- 5. Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide [scirp.org]
- 6. ripublication.com [ripublication.com]
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- 8. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. sphinxsai.com [sphinxsai.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Growth and characterization of semi-organic third order nonlinear optical (NLO) potassium 3,5-dinitrobenzoate (KDNB) single crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. irjmss.com [irjmss.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response | MDPI [mdpi.com]
- 16. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
This guide provides an in-depth technical overview, an optimized experimental protocol, and comprehensive troubleshooting advice for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline. Designed for researchers in organic synthesis and drug development, this document explains the critical parameters governing the reaction's success and offers solutions to common challenges encountered in the laboratory.
Overview and Core Principles
4-Bromo-N-isopropyl-2-nitroaniline is a key synthetic intermediate. Its preparation is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from electrophilic aromatic substitution and is contingent on a specific set of electronic and structural features within the aryl halide substrate.
The success of the SNAr reaction hinges on two primary factors:
-
Ring Activation: The aromatic ring must be "electron-poor" to be susceptible to attack by a nucleophile. This is accomplished by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[1]
-
Leaving Group: A suitable leaving group, typically a halide, must be present on the ring.
In this synthesis, isopropylamine acts as the nucleophile, attacking the activated aromatic ring and displacing a halide. The ortho-nitro group plays a critical role in stabilizing the negatively charged intermediate, which is the rate-determining step of the reaction.[2]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of isopropylamine attacks the carbon atom bearing the leaving group. This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The aromaticity of the ring is temporarily broken.
-
Leaving Group Elimination: The aromaticity is restored as the leaving group (e.g., F⁻ or Br⁻) is eliminated, taking its bonding electrons with it. This step is typically fast.
Caption: The SNAr mechanism for 4-Bromo-N-isopropyl-2-nitroaniline synthesis.
Optimized Synthesis Protocol
This protocol prioritizes yield and purity by selecting an optimal starting material and reaction conditions. The use of 4-bromo-1-fluoro-2-nitrobenzene is recommended over 1,4-dibromo-2-nitrobenzene. In SNAr reactions, fluoride is a superior leaving group to bromide due to its high electronegativity, which makes the attached carbon more electrophilic and accelerates the initial nucleophilic attack.[2]
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)
-
Isopropylamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reagents (approx. 5-10 mL per gram of aryl halide).
-
Stir the mixture and add isopropylamine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from ethanol/water to yield pure 4-Bromo-N-isopropyl-2-nitroaniline as a yellow-orange solid.
Caption: Experimental workflow for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline.
Data Summary: Key Parameter Optimization
Optimizing the following parameters is crucial for maximizing reaction yield and minimizing impurities.
| Parameter | Recommended | Rationale & Impact on Yield |
| Starting Material | 4-Bromo-1-fluoro-2-nitrobenzene | Fluoride is a better leaving group than bromide in SNAr, leading to faster reaction rates and higher yields.[2] |
| Nucleophile | Isopropylamine (1.5-2.0 eq) | A slight excess drives the reaction equilibrium towards the product. |
| Base | K₂CO₃ or DIPEA (2.0 eq) | Neutralizes the acidic byproduct (HF), preventing protonation of the amine nucleophile and driving the reaction forward.[3] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents stabilize the charged intermediate and do not protonate the nucleophile, increasing its reactivity. |
| Temperature | 70 - 90 °C | Provides sufficient activation energy. Temperatures that are too high can lead to decomposition and side-product formation. |
Troubleshooting Guide
Problem: Low or no product yield.
-
Potential Cause: Insufficient activation of the aromatic ring or a poor leaving group.
-
Solution: Ensure you are using a starting material with strong electron-withdrawing groups (like -NO₂) ortho/para to the leaving group. If using 1,4-dibromo-2-nitrobenzene, the reaction will be significantly slower than with 4-bromo-1-fluoro-2-nitrobenzene. Consider switching to the fluoro-analogue for better results.
Problem: The reaction has stalled and is not proceeding to completion (as seen on TLC).
-
Potential Cause 1: The amine nucleophile has been neutralized by the acidic byproduct (HF or HBr).
-
Solution 1: Ensure a sufficient amount of a non-nucleophilic base (like K₂CO₃) is present.[3] The base is critical for scavenging the acid produced during the substitution.
-
Potential Cause 2: Insufficient temperature.
-
Solution 2: Gradually increase the reaction temperature in 10 °C increments, monitoring for any decomposition by TLC.
-
Potential Cause 3: Presence of water in the reaction.
-
Solution 3: Use anhydrous solvents and reagents. Water can compete as a nucleophile and reduce the reactivity of isopropylamine.
Problem: TLC analysis shows multiple new spots, indicating side product formation.
-
Potential Cause: The reaction temperature is too high, causing decomposition of the starting material or product.
-
Solution: Reduce the reaction temperature and allow for a longer reaction time. Monitor the reaction closely by TLC to find the optimal balance between reaction rate and purity.
Problem: The product is difficult to purify from the starting material.
-
Potential Cause: The polarities of the product and starting material are too similar for effective separation by column chromatography.
-
Solution: If chromatography fails, attempt recrystallization from various solvent systems (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate). Sometimes, converting the amine product to its HCl salt can facilitate purification, followed by neutralization to recover the free amine.
Frequently Asked Questions (FAQs)
Q1: Why is a base like potassium carbonate necessary? Can't I just use excess isopropylamine? While using excess isopropylamine can act as a base, it is less efficient and requires larger quantities. A dedicated, non-nucleophilic base like K₂CO₃ is more effective at neutralizing the strong acid (HF or HBr) formed. This prevents the protonation and deactivation of the isopropylamine nucleophile, ensuring the reaction proceeds efficiently.[3]
Q2: Can I use a different solvent, such as ethanol or THF? It is not recommended. Protic solvents like ethanol will solvate and deactivate the amine nucleophile through hydrogen bonding. Aprotic solvents with lower polarity like THF are generally poor solvents for the ionic Meisenheimer intermediate, slowing the reaction. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the intermediate without deactivating the nucleophile.
Q3: Why is the nitro group in the ortho position so important? The nitro group is a powerful electron-withdrawing group. Its position ortho (or para) to the leaving group allows it to directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] This stabilization lowers the activation energy of the rate-determining step, making the reaction feasible. A nitro group in the meta position offers no such resonance stabilization, and the reaction would not proceed under these conditions.
Q4: How can I effectively monitor the reaction? Thin Layer Chromatography (TLC) is the best method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction's progress.
References
-
Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]
-
2-Bromo-4-nitroaniline. ResearchGate. [Link]
-
2-Bromo-4-nitroaniline. PMC. [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
-
Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Quora. [Link]
-
Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B. [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. CP Lab Safety. [Link]
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- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bromination of N-isopropyl-2-nitroaniline
Welcome to the technical support center for the synthesis of N-isopropyl-2-nitroaniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to perform the bromination of N-isopropyl-2-nitroaniline. Here, we address common challenges and frequently asked questions to help you navigate potential side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted troubleshooting guide to address specific experimental issues.
Q1: My reaction is yielding a significant amount of a di-brominated byproduct. How can I improve the selectivity for the desired mono-brominated product, 4-bromo-N-isopropyl-2-nitroaniline?
A1: This is a classic challenge of over-bromination, which is common in the halogenation of activated aromatic rings.
The N-isopropylamino group in your starting material is a potent activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1][2] This high reactivity can easily lead to the introduction of a second bromine atom. The primary cause is often an excess of the brominating agent or reaction conditions that are too harsh.[3]
Root Cause Analysis & Mitigation Strategies:
-
Stoichiometry Control: The most direct cause of over-bromination is an excess of the brominating agent.[3] Carefully control the molar equivalents of your bromine source (e.g., Br₂ or N-Bromosuccinimide). Using a slight sub-stoichiometric amount or precisely 1.0 equivalent is critical.
-
Rate of Addition: A rapid addition of the brominating agent can create localized areas of high concentration, promoting di-bromination.[3] Add the brominating agent dropwise or portion-wise over an extended period to maintain a low concentration throughout the reaction.
-
Temperature Management: Electrophilic aromatic substitution is highly temperature-dependent. Performing the addition of the brominating agent at a reduced temperature, typically between -10°C and 0°C, can significantly enhance selectivity.[3]
-
Choice of Brominating Agent: While molecular bromine (Br₂) is a common choice, N-Bromosuccinimide (NBS) is often preferred for substrates prone to over-halogenation.[3] NBS provides a slow, controlled release of bromine, which can lead to higher selectivity for the mono-brominated product.[4]
Recommended Protocol for Improved Selectivity:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of electrophilic bromine, minimizing over-reaction.[4] |
| Equivalents of NBS | 0.95 - 1.0 equivalents | Prevents excess brominating agent that leads to di-bromination.[3] |
| Solvent | Dichloromethane (DCM) or Acetic Acid | Less polar solvents can sometimes temper reactivity compared to highly polar options.[5] |
| Temperature | 0°C during NBS addition | Slows the reaction rate, favoring the kinetically preferred mono-bromination.[3] |
| Addition Time | > 1 hour | Avoids localized high concentrations of bromine.[3] |
Q2: Upon adding the bromine reagent, my reaction mixture immediately turned dark brown or black, and I've isolated a complex mixture of tarry, insoluble materials. What's the cause?
A2: This indicates that significant oxidation of your aniline derivative has occurred.
Aromatic amines are susceptible to oxidation, especially under the conditions of electrophilic bromination where Br₂ can act as an oxidizing agent. The presence of a strong acid, sometimes used as a catalyst, can also promote the formation of aniline radical cations which are prone to polymerization and degradation, resulting in the tarry products you've observed.
Troubleshooting Steps:
-
Protect the Amino Group: The most robust solution is to temporarily reduce the activating and oxidizable nature of the amino group through acetylation.[6] Reacting N-isopropyl-2-nitroaniline with acetic anhydride will form the corresponding acetanilide. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating and less prone to oxidation.[7] After bromination, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired product.[8]
-
Use a Milder Brominating Agent: As mentioned previously, NBS is generally a milder and more controlled source of electrophilic bromine compared to liquid Br₂.
-
Control the Acidity: If using an acidic solvent or catalyst, ensure it is not overly concentrated. In some cases, switching to a non-acidic solvent system can mitigate oxidation.
Workflow for Preventing Oxidation:
Caption: Workflow for controlled mono-bromination via amino group protection.
Frequently Asked Questions (FAQs)
Q: What is the expected major regioisomer from the bromination of N-isopropyl-2-nitroaniline?
A: The major product is expected to be 4-bromo-N-isopropyl-2-nitroaniline . The directing effects of the substituents on the aromatic ring determine the position of bromination. The N-isopropylamino group is a strong activating, ortho-, para-director, while the nitro group is a deactivating, meta-director.[9][10] The powerful activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho and para to it (positions 3, 5, and 1, with numbering starting from the carbon bearing the amino group as C1). However, the nitro group at position 2 and the bulky N-isopropyl group sterically hinder the ortho positions (1 and 3). Therefore, the electrophilic attack is most favorable at the less sterically hindered para position (position 4).
Reaction Pathway Diagram:
Caption: Bromination pathways of N-isopropyl-2-nitroaniline.
Q: Can I use a Lewis acid catalyst like FeBr₃ or AlCl₃ to speed up the reaction?
A: It is not recommended to use a Lewis acid catalyst for the bromination of anilines. The lone pair of electrons on the nitrogen of the amino group will act as a Lewis base and coordinate with the Lewis acid.[11] This forms a complex that deactivates the ring, preventing the desired electrophilic substitution. In fact, this deactivation is so strong that it can completely halt the reaction.[5] The N-isopropylamino group is sufficiently activating on its own, and a catalyst is unnecessary.[1]
Q: How can I effectively monitor the progress of my reaction to avoid the formation of side products?
A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Prepare a TLC plate with your starting material as a reference spot. As the reaction progresses, you can take small aliquots from the reaction mixture and spot them on the TLC plate. The disappearance of the starting material spot and the appearance of a new, major product spot will indicate the reaction's progress. You may also see faint spots corresponding to side products like the di-brominated compound. This allows you to stop the reaction at the optimal time, maximizing the yield of your desired product before significant side products can form. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be employed.
References
-
ResearchGate. (n.d.). Mechanism for para-bromination of active aniline. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Study.com. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
YouTube. (2017). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]
-
Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]
-
Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Retrieved from [Link]
-
ResearchGate. (2025). Oxidative bromination of aniline and its derivatives | Request PDF. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]
-
YouTube. (2020). Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. Retrieved from [Link]
-
PMC. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
PMC - NIH. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
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Technical Support Center: Purification of Crude 4-Bromo-N-isopropyl-2-nitroaniline
This technical guide is designed for chemistry professionals engaged in the synthesis and purification of 4-Bromo-N-isopropyl-2-nitroaniline. It provides in-depth, field-tested answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline. What is the first step I should take to assess its purity and identify potential impurities?
A1: The critical first step is a qualitative assessment of your crude product's composition using Thin Layer Chromatography (TLC).[1][2] This will give you a rapid visual understanding of the number of components in your mixture and their relative polarities, which is essential for designing an effective purification strategy.
The most probable impurity, assuming the synthesis proceeds via N-alkylation of 4-bromo-2-nitroaniline, is the unreacted starting material, 4-bromo-2-nitroaniline .[3][4] Your product, 4-Bromo-N-isopropyl-2-nitroaniline, has an isopropyl group in place of a proton on the amine, making it less polar than the starting material. Consequently, the product spot should travel further up the TLC plate (have a higher Rf value) than the starting material spot.[1][5]
Initial TLC Analysis Protocol:
-
Prepare Samples: Dissolve a small amount of your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Separately, prepare a standard solution of the starting material, 4-bromo-2-nitroaniline, if available.
-
Spot the Plate: On a silica gel TLC plate, spot the crude mixture, the starting material standard, and a "co-spot" containing both the crude mixture and the standard.[6]
-
Develop the Plate: Place the plate in a developing chamber containing a mobile phase. A good starting point for the mobile phase is a mixture of a non-polar and a slightly more polar solvent, such as Hexane:Ethyl Acetate.[2][7]
-
Visualize: View the developed plate under UV light and circle any visible spots.[2]
-
Interpret:
-
A single spot in the crude lane indicates high purity.
-
Multiple spots indicate the presence of impurities.
-
If a spot in the crude lane has the same Rf value as your starting material standard, this confirms its presence as an impurity.[1] The spot with the higher Rf is your desired product.
-
Q2: My TLC analysis confirms the presence of unreacted 4-bromo-2-nitroaniline. What is the most straightforward purification method?
A2: For many routine purifications where the impurities have significantly different solubility profiles from the desired product, recrystallization is the most efficient and scalable method.[8] The principle relies on dissolving the crude solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly.[9] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solvent (the mother liquor).[8][9]
Key Physicochemical Properties for Separation:
| Property | 4-Bromo-N-isopropyl-2-nitroaniline (Product) | 4-Bromo-2-nitroaniline (Impurity/SM) | Rationale for Separation |
| Molecular Weight | 259.10 g/mol [10] | 217.02 g/mol [11][12] | The addition of the isopropyl group significantly alters polarity. |
| Polarity | Less Polar (due to alkyl group) | More Polar (due to N-H bonds) | This difference is the primary basis for separation by chromatography and influences solvent choice in recrystallization. |
| Solubility | Generally higher in non-polar organic solvents | Generally higher in moderately polar organic solvents[13] | A solvent must be found where the product is soluble when hot but sparingly soluble when cold, while the impurity is soluble at both temperatures. |
| Melting Point | Not widely reported | 110-113 °C[12] | A sharp melting point post-purification is a good indicator of purity. |
Recommended Solvents for Recrystallization: Ethanol or a mixture of ethanol and water are excellent starting points. The product's reduced polarity should make it more soluble in ethanol than the more polar starting material. Small-scale solubility tests are crucial to find the optimal solvent or solvent system for your specific impurity profile.[8][14]
Q3: I performed a recrystallization, but my product is still impure. What are my options?
A3: If recrystallization fails to provide the desired purity, or if the TLC shows multiple impurities with similar polarities, column chromatography is the more powerful alternative.[1][7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase.[7] Less polar compounds, like your desired product, will travel through the column faster, while more polar impurities, like the starting material, will be retained more strongly by the silica and elute later.[1]
Workflow & Troubleshooting Diagrams
A logical workflow is essential for efficient purification. The following diagram outlines the decision-making process.
Caption: Decision workflow for purifying crude 4-Bromo-N-isopropyl-2-nitroaniline.
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is designed for the separation of the less polar 4-Bromo-N-isopropyl-2-nitroaniline from the more polar 4-bromo-2-nitroaniline starting material.
Materials:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).[7]
-
Mobile Phase Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc).
-
Crude product mixture.
-
Glass chromatography column, collection tubes, and TLC equipment.
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system that gives good separation and an Rf value of ~0.3-0.4 for your desired product. Start with 10% EtOAc/Hexane and increase the polarity if needed.
-
Pack the Column:
-
Prepare a slurry of silica gel in the non-polar solvent (hexane).[7]
-
Pour the slurry into the column, ensuring even packing without air bubbles.[7]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[7]
-
Drain the excess solvent until the level is just at the top of the sand. Never let the column run dry. [7]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate.
-
-
Analyze Fractions:
-
Spot each fraction (or every few fractions) on a TLC plate alongside your crude mixture reference.[1]
-
Fractions containing only the higher Rf spot are your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified solid.
-
Protocol 2: Troubleshooting a Failed Recrystallization
This guide helps diagnose and solve common issues encountered during recrystallization.
Caption: Troubleshooting guide for common recrystallization problems.
Safety Precautions
-
4-Bromo-2-nitroaniline (Starting Material/Impurity): This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[15] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]
-
Organic Solvents: Solvents like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
- Benchchem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-nitroaniline.
- SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- Ainfo Inc. (n.d.). 4-Bromo-2-nitroaniline CAS: 875-51-4.
- Ketone Pharma. (n.d.). 4-Bromoaniline: Properties, Applications, Safety & Insights.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromoaniline.
- Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromoaniline.
- TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4-nitroaniline.
- Benchchem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- Fisher Scientific. (n.d.). Amination.
- PubMed. (2010). Direct amination of aryl halides with ammonia.
- CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams.
- Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An....
- Reddit. (2021). Solubility of 4-bromo aniline in solvents?.
- PubMed. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides.
- CymitQuimica. (n.d.). 4-Bromo-N-isopropyl-2-nitroaniline.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- PubChem. (n.d.). 4-Bromo-2-nitroaniline.
- Scribd. (n.d.). TLC Separation of Nitroanilines.
- PubChem. (n.d.). N-Isopropyl-4-bromo-2-nitroaniline.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-nitroaniline 97%.
- MDPI. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
- ResearchGate. (2019). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides | Request PDF.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
- Benchchem. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
- Benchchem. (2025). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
- YouTube. (2021). recrystallization & purification of N-bromosuccinimide.
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Technical Support Center: A Guide to Scaling the Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
Prepared by: Your Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline. As a crucial building block in medicinal chemistry and materials science, successfully scaling its production requires a nuanced understanding of the reaction mechanism, potential pitfalls, and optimization strategies.[1] This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to ensure a safe, efficient, and reproducible scale-up process.
Synthetic Strategy Overview
The most direct and scalable synthesis of 4-Bromo-N-isopropyl-2-nitroaniline is a two-stage process. First, the commercially available 2-nitroaniline is regioselectively brominated to produce the key intermediate, 4-Bromo-2-nitroaniline. This intermediate is then selectively N-alkylated using an isopropyl source to yield the final product.
This approach is favored for its atom economy and the relatively straightforward nature of the transformations. However, challenges in both stages, particularly concerning regioselectivity, reaction kinetics, and byproduct formation, can emerge during scale-up.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-nitroaniline (Intermediate)
This protocol is adapted from an efficient and environmentally conscious method that avoids the use of elemental bromine.[2][3]
Materials:
-
2-Nitroaniline
-
Potassium Bromide (KBr)
-
Sodium Chlorate (NaClO₃)
-
Sulfuric Acid (98%)
-
Water
Procedure:
-
In a reactor suitable for the intended scale and equipped with mechanical stirring, a temperature probe, and an addition funnel, charge a 15% (w/w) aqueous solution of potassium bromide.
-
Slowly add 98% sulfuric acid to the KBr solution while maintaining vigorous stirring. A slight exotherm may be observed. Continue stirring for 30 minutes at ambient temperature.
-
Add 2-nitroaniline (1.0 eq) to the mixture. Heat the reaction slurry to 35°C.
-
Slowly, via the addition funnel, add a 30% (w/w) aqueous solution of sodium chlorate. Maintain the internal temperature at 35°C during the addition.
-
After the addition is complete, hold the mixture at 35°C for 30 minutes.
-
Gradually heat the reaction mixture to 75°C and maintain this temperature for 2 hours to drive the reaction to completion.
-
Cool the mixture to room temperature. The product will precipitate as a pale-yellow solid.[2]
-
Filter the solid product and wash the filter cake thoroughly with water until the pH of the filtrate is neutral (pH 5-8).
-
Dry the product under vacuum to obtain 4-Bromo-2-nitroaniline.
| Reagent | Molar Eq. | Purity | Notes |
| 2-Nitroaniline | 1.0 | >98% | Starting Material |
| Potassium Bromide | ~1.1 | Reagent | Bromine source |
| Sulfuric Acid | ~1.0 | 98% | Acid catalyst |
| Sodium Chlorate | ~0.32 | Reagent | Oxidant to generate Br+ in situ |
Protocol 2: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline (Final Product)
This N-alkylation step is challenging due to the reduced nucleophilicity of the aniline nitrogen, a direct consequence of the electron-withdrawing ortho-nitro group. Therefore, forcing conditions are typically required.
Materials:
-
4-Bromo-2-nitroaniline
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, inerted reactor, charge 4-Bromo-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF to create a slurry with a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Begin vigorous stirring and add 2-Bromopropane (1.5-2.0 eq).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly pouring the mixture into a stirred vessel containing ice water. This will precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-N-isopropyl-2-nitroaniline.
| Reagent | Molar Eq. | Purity | Notes |
| 4-Bromo-2-nitroaniline | 1.0 | >97% | Intermediate |
| 2-Bromopropane | 1.5 - 2.0 | >98% | Alkylating agent. Iodide is more reactive. |
| Potassium Carbonate | 2.0 - 3.0 | Anhydrous | Base. Must be strong enough and dry. |
| DMF | Solvent | Anhydrous | Polar aprotic solvent is preferred. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up.
Caption: Decision workflow for troubleshooting low conversion.
Q1: During the bromination (Step 1), my yield is low and TLC shows multiple spots. What's happening?
A1: This issue typically points to two culprits: incomplete reaction or the formation of byproducts.
-
Cause (Incomplete Reaction): The in-situ generation of the brominating agent may be inefficient. This can be due to impure reagents or insufficient reaction time/temperature.
-
Cause (Byproduct Formation): The primary byproduct is often 2,4-dibromo-6-nitroaniline. Although the nitro group is deactivating, forcing conditions can lead to a second bromination.
-
Solution & Optimization:
-
Verify Reagent Quality: Ensure the sodium chlorate and KBr are of good quality.
-
Control Stoichiometry: Precisely control the stoichiometry of the oxidizing agent (sodium chlorate). Using a slight excess can help drive the reaction, but a large excess may promote over-bromination.
-
Temperature Control: Maintain the reaction temperature strictly at 75°C. Lower temperatures may stall the reaction, while significantly higher temperatures could increase byproduct formation.
-
Purification: If dibrominated product forms, it can often be separated by column chromatography or careful recrystallization, though this is not ideal for a large-scale process.
-
Q2: The N-isopropylation (Step 2) is very slow or stalls completely. How can I increase the reaction rate?
A2: This is the most common challenge. The low nucleophilicity of the amine is the root cause.
-
Cause: The combination of base, solvent, and temperature is insufficient to overcome the high activation energy of the reaction.
-
Solution & Optimization:
-
Base Selection: Potassium carbonate is a good starting point, but if the reaction is slow, consider a stronger base like Cesium Carbonate (Cs₂CO₃) or, for small-scale experiments, Sodium Hydride (NaH). Ensure the base is anhydrous, as water will inhibit the reaction.
-
Increase Temperature: The reaction often requires temperatures of 80-120°C. If using DMF (b.p. 153°C), you have room to increase the temperature. For even higher temperatures, consider switching to DMSO (b.p. 189°C).
-
Alkylating Agent: 2-Iodopropane is significantly more reactive than 2-bromopropane and can accelerate the reaction, often allowing for lower reaction temperatures.
-
Catalyst: Consider adding a catalytic amount of sodium iodide (NaI) if using 2-bromopropane. The in-situ formation of the more reactive 2-iodopropane via the Finkelstein reaction can dramatically improve reaction rates.
-
Q3: My final product in Step 2 is contaminated with a significant amount of starting material and a second, less polar byproduct.
A3: This indicates a balance issue between mono- and di-alkylation, alongside incomplete conversion.
-
Cause: The mono-alkylated product (your target) can be further alkylated to form N,N-diisopropyl-4-bromo-2-nitroaniline. This is especially prevalent if a large excess of the alkylating agent is used or if the reaction is run for too long after the starting material is consumed.
-
Solution & Optimization:
-
Control Stoichiometry: Carefully control the amount of 2-bromopropane. Start with 1.5 equivalents and only increase if necessary. Using a large excess guarantees di-alkylation.
-
Monitor Closely: Do not run the reaction for an arbitrary amount of time. Monitor by LC-MS or TLC. Stop the reaction when the consumption of the starting material plateaus to find the optimal balance point that minimizes both remaining starting material and the di-alkylated byproduct.
-
Purification Strategy: The starting material, mono-alkylated, and di-alkylated products have different polarities and can be separated by column chromatography. For scale-up, optimizing the reaction to favor the mono-alkylated product is critical to avoid costly chromatographic purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis?
A1: Safety is paramount. 4-Bromo-2-nitroaniline is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[7]
-
Ventilation: Both steps, especially the handling of powdered nitroanilines and the alkylation at high temperatures in DMF, must be performed in a certified chemical fume hood.[7]
-
Reagent Handling: Sulfuric acid is highly corrosive. 2-Bromopropane is volatile and flammable. DMF is a reproductive toxin. Handle all chemicals with appropriate care according to their Safety Data Sheets (SDS).[8]
-
Thermal Hazards: Be aware of potential exotherms, especially when adding sulfuric acid in Step 1. Ensure the reactor has adequate cooling capacity for the scale of the reaction.
Q2: How can I reliably confirm the identity and purity of my intermediate and final product?
A2: A combination of analytical techniques is essential for full characterization.
-
Melting Point: A sharp melting point close to the literature value (110-113 °C for 4-Bromo-2-nitroaniline) is a good indicator of purity.[2][9]
-
Spectroscopy:
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation, showing the correct number of protons and carbons and their chemical environments.[10]
-
FTIR: Will confirm the presence of key functional groups, such as N-H stretches (~3400 cm⁻¹), C-NO₂ stretches (~1550 and 1350 cm⁻¹), and C-Br stretches.[10]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For brominated compounds, it will show a characteristic isotopic pattern for ⁷⁹Br and ⁸¹Br.[10]
-
Chromatography (HPLC): High-Performance Liquid Chromatography is the best method for determining the precise purity of your final compound and quantifying any impurities.
Q3: Are there greener alternatives for the solvents or reagents?
A3: Yes, this is an active area of consideration in process chemistry.
-
Bromination: The described method using KBr/NaClO₃ is already a greener alternative to using hazardous liquid bromine.[2] Other methods use H₂O₂ as a green oxidant.[11]
-
N-Alkylation: While DMF and DMSO are effective, they are under scrutiny. Research into N-alkylation in more benign solvents or even under solvent-free conditions is ongoing. Another advanced and greener approach is "borrowing hydrogen" catalysis, which uses alcohols (like isopropanol) directly as the alkylating agent with a suitable metal catalyst, producing only water as a byproduct.[12]
References
-
Samant, S. D., et al. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o840. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
- Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
-
CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]
-
Brainly.com. (2023). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved from [Link]
-
UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. iris.unica.it [iris.unica.it]
Technical Support Center: 4-Bromo-N-isopropyl-2-nitroaniline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions for professionals engaged in this specific synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your experiments are both successful and safe.
The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline, a key intermediate in various research and development pipelines, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This guide focuses on the critical aspect of temperature control during this process, a factor paramount to achieving high yield, purity, and, most importantly, operational safety.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for synthesizing 4-Bromo-N-isopropyl-2-nitroaniline?
The synthesis is generally achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] In this mechanism, isopropylamine acts as the nucleophile, attacking the electron-deficient aromatic ring of a substrate like 1,4-dibromo-2-nitrobenzene. The nitro group (NO₂) ortho to the bromine atom is a strong electron-withdrawing group, which activates the ring for nucleophilic attack.[1][3][4] The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, before the leaving group (a bromide ion) is expelled to yield the final product.[2]
Q2: Why is precise temperature control so critical in this reaction?
There are three primary reasons:
-
Exothermic Nature: The reaction between an amine and an activated nitroaromatic compound is typically exothermic, meaning it releases heat.[5][6] Without proper control, the heat generated can accelerate the reaction rate, leading to a further increase in temperature. This cycle can result in a dangerous runaway reaction.[5][6][7][8]
-
Side Product Formation: Elevated temperatures can promote the formation of unwanted side products. A common issue is the potential for a second substitution reaction, where another molecule of isopropylamine displaces the remaining bromine atom, leading to the formation of a di-substituted impurity. Higher temperatures provide the activation energy needed for this less favorable, but still possible, secondary reaction.
-
Thermal Stability of Nitroaromatics: Nitroaromatic compounds are energetic materials and can be thermally sensitive.[9][10][11] High temperatures, especially localized hotspots due to poor mixing, can lead to decomposition.[9][11] In a worst-case scenario, this decomposition can be rapid and violent, posing a significant safety hazard.[9][11]
Q3: What is the recommended temperature range for this synthesis?
While the optimal temperature depends on the specific solvent and concentration, a general recommendation is to start the reaction at a low temperature (e.g., 0-5 °C) during the initial addition of the amine. After the addition is complete, the reaction may be allowed to slowly warm to room temperature or be gently heated to a moderate temperature (e.g., 40-60 °C) to ensure completion. It is crucial to determine the optimal temperature profile through small-scale experiments before proceeding to a larger scale.
Q4: Which solvent is most appropriate for this SNAr reaction?
Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions.[12] These solvents are effective at solvating cations, which leaves the nucleophile (isopropylamine) more reactive. However, always consider the reaction scale, potential side reactions with the solvent, and downstream purification requirements when making your selection.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low: The activation energy for the reaction is not being met. 2. Ineffective Nucleophile: The isopropylamine is not sufficiently reactive. | 1. Gradual Temperature Increase: After the initial controlled addition of the amine at low temperature, slowly warm the reaction mixture to room temperature and monitor for progress (e.g., by TLC or LC-MS). If the reaction is still sluggish, gradually increase the temperature in increments of 10°C, holding at each new temperature to assess the reaction rate. 2. Use of a Base: Consider adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate the isopropylamine, increasing its nucleophilicity. |
| Formation of Significant Impurities (e.g., di-substituted product) | 1. Reaction temperature is too high: The excess thermal energy is overcoming the activation barrier for the secondary substitution reaction. 2. Incorrect Stoichiometry: An excess of isopropylamine was used. | 1. Strict Temperature Control: Maintain a lower reaction temperature throughout the process. Ensure your cooling system (e.g., ice bath, cryocooler) is robust enough to handle the exotherm. 2. Controlled Addition: Add the isopropylamine slowly and dropwise to the reaction mixture, ensuring the internal temperature does not exceed the setpoint.[7] This prevents localized excesses of the nucleophile. Use slightly less than one equivalent of the amine to ensure the dibromo starting material is fully consumed first. |
| Darkening of the Reaction Mixture / Tar Formation | 1. Decomposition of Starting Material or Product: The reaction temperature is too high, causing the nitroaromatic compounds to decompose.[11] 2. Side Reactions: Uncontrolled temperature may be promoting polymerization or other degradation pathways. | 1. Lower the Reaction Temperature Immediately: If you observe significant darkening, it is a sign of potential decomposition. Reduce the temperature and re-evaluate your temperature control strategy. 2. Ensure Homogeneous Mixing: Inadequate stirring can create localized hotspots where decomposition can initiate.[5] Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous. |
| Uncontrolled Temperature Spike (Exotherm) | 1. Reagent Addition is Too Fast: The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system.[6] 2. Inadequate Cooling: The cooling bath or reactor jacket is not sufficient for the scale of the reaction. | 1. Stop Reagent Addition Immediately: Halt the addition of isopropylamine until the temperature is back within the desired range.[7] 2. Improve Heat Removal: Ensure the reactor has maximum surface area contact with the cooling bath. For larger-scale reactions, consider using a more efficient cooling system or a jacketed reactor.[13] Diluting the reaction can also help manage the heat output.[7] |
Experimental Workflow & Protocols
Below is a detailed, step-by-step methodology for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline, emphasizing critical temperature control points.
Protocol: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
Materials:
-
1,4-Dibromo-2-nitrobenzene
-
Isopropylamine
-
Potassium Carbonate (K₂CO₃, optional base)
-
Dimethyl Sulfoxide (DMSO, solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Thermometer or thermocouple probe
-
Cooling bath (ice-water or other)
Procedure:
-
Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-Dibromo-2-nitrobenzene (1.0 eq) in DMSO. If using a base, add K₂CO₃ (1.2 eq).
-
Initial Cooling: Place the flask in a cooling bath and stir the mixture until the internal temperature stabilizes at 0-5 °C.
-
Nucleophile Preparation: In a separate flask, dilute Isopropylamine (1.1 eq) with a small amount of DMSO.
-
Controlled Addition (Critical Step): Transfer the diluted isopropylamine solution to an addition funnel. Add the solution to the reaction flask dropwise over a period of 30-60 minutes. Crucially, monitor the internal temperature continuously and adjust the addition rate to ensure it does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another hour. Monitor the reaction's progress by taking small aliquots for analysis (e.g., TLC, LC-MS).
-
Gradual Warming: If the reaction has not reached completion, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue to monitor the reaction.
-
Optional Heating: If the reaction is still incomplete after several hours at room temperature, gently heat the mixture to 40-50 °C using a temperature-controlled heating mantle. Do not exceed 60 °C.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture back to room temperature. Slowly pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams have been created.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Vertex AI Search. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- ACS Publications. (2024, January 9). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- Unknown Source. (n.d.). Nucleophilic aromatic substitution.
- PubMed. (2000, October 2). Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties.
- BenchChem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- Fluorotherm™. (2025, February 10). Temperature Control and Efficiency in Chemical Processing.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Wordpress. (2026, January 4). SNAr Reaction in Common Molecular Solvents Under Pressure.
- ResearchGate. (2025, August 10). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- BenchChem. (n.d.). 4-Bromo-N-isopropyl-2-nitroaniline | 683274-50-2.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
- PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Taylor & Francis Online. (2018, August 8). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline.
- PubMed Central (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- PubMed Central. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
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- 5. amarequip.com [amarequip.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
Technical Support Center: Controlled Bromination of Aniline Derivatives
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Introduction: The Challenge of Aniline Bromination
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. A common and critical transformation is electrophilic aromatic substitution, particularly bromination. However, researchers frequently encounter a significant hurdle: over-bromination. The potent activating nature of the amino (-NH₂) group makes the aromatic ring exceptionally reactive towards electrophiles like bromine.[1][2][3] This high reactivity often leads to an uncontrolled reaction, yielding the undesired 2,4,6-tribromoaniline precipitate almost instantaneously, even without a catalyst.[3][4][5]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this challenge. Our goal is to empower you to achieve selective, high-yield mono-bromination of your aniline derivatives by controlling the powerful activating influence of the amino group.
Troubleshooting & FAQs: From Over-Bromination to Selective Synthesis
This section addresses the most common issues encountered during the bromination of anilines in a practical question-and-answer format.
Q1: My reaction immediately forms a thick white precipitate, which I've identified as 2,4,6-tribromoaniline. How can I prevent this?
Answer: This is the classic sign of an uncontrolled reaction. The amino group is such a strong activating group that it directs electrophilic substitution to all available ortho and para positions simultaneously.[2][3]
The most robust and widely accepted solution is to temporarily reduce the activating strength of the amino group by installing a protecting group .[2] The ideal protecting group moderates the reactivity of the ring, allowing for a controlled, selective reaction.
Core Strategy: Acetylation to Form Acetanilide
The most effective strategy is the acetylation of the amine to form an amide (acetanilide).[4] The lone pair of electrons on the nitrogen atom in acetanilide is delocalized by resonance with the adjacent carbonyl group.[2] This reduces its ability to donate electron density into the benzene ring, thus "taming" the reaction.[2][6] The acetamido group is still an ortho, para-director, but it is significantly less activating, which allows for mono-bromination to occur selectively.[2][6]
dot graph TD { subgraph "Uncontrolled Reaction" Aniline -- "Br₂, H₂O" --> Tribromoaniline["2,4,6-Tribromoaniline"]; end subgraph "Controlled Synthesis Workflow" A[Aniline] -->|Step 1: Protection(Acetylation)| B(Acetanilide); B -->|Step 2: Bromination| C["p-Bromoacetanilide"]; C -->|Step 3: Deprotection(Hydrolysis)| D["p-Bromoaniline"]; end style Tribromoaniline fill:#EA4335, stroke:#202124, fontcolor:#FFFFFF style D fill:#34A853, stroke:#202124, fontcolor:#FFFFFF } caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } p { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Figure 1: Workflow comparing uncontrolled vs. controlled aniline bromination.
Q2: After protecting my aniline as acetanilide, will I get the ortho or para isomer? How can I favor one over the other?
Answer: You will predominantly obtain the para-bromo isomer . The acetamido group (-NHCOCH₃) is sterically bulky. This bulk hinders the approach of the electrophile (bromine) to the ortho positions, making the more accessible para position the major site of substitution.[7][8] This steric hindrance is a key advantage of the protection strategy for achieving high regioselectivity.[8]
Achieving exclusive ortho-bromination is more complex and typically requires specialized directing groups or catalytic systems beyond the scope of this general guide. For most applications, the protection-acetylation route provides a reliable method for synthesizing para-bromoanilines.
Q3: I am still getting low yields of my desired mono-bromo product, with a lot of starting material left. What should I check?
Answer: This issue typically points to incomplete reaction, which can stem from several factors:
-
Stoichiometry: Ensure your brominating agent is used in the correct molar ratio. While a slight excess might be needed to drive the reaction to completion, a large excess risks di-substitution. Carefully calculate the moles of your acetanilide derivative and add a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[1]
-
Reaction Time: Electrophilic aromatic substitutions, even on moderately activated rings, are not always instantaneous. Monitor your reaction using Thin Layer Chromatography (TLC) to track the consumption of the starting material. Allow the reaction to stir for a sufficient period (e.g., 30-60 minutes) after the bromine addition is complete.[9]
-
Purity of Reagents: Ensure your solvent (e.g., glacial acetic acid) is anhydrous and your reagents are of high purity. Water can interfere with some brominating agents.
Q4: My final product is a yellow or brown color. How can I purify it?
Answer: A persistent yellow or orange-brown color in your crude product is almost always due to residual, unreacted bromine.
Solution: During the aqueous workup, wash the crude product with a reducing agent solution to "quench" the excess bromine. A 10% solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective.[1][9] The colored Br₂ is reduced to colorless Br⁻ ions, which are soluble in water and easily washed away. Follow this with a water wash to remove any residual inorganic salts before final drying.[1]
Experimental Protocols: A Validated Three-Step Synthesis of p-Bromoaniline
This section provides a reliable, step-by-step workflow for the synthesis of p-bromoaniline from aniline, a process that exemplifies the protection-bromination-deprotection strategy.[10][11][12]
Step 1: Protection (Acetylation) of Aniline to Acetanilide
This procedure converts the highly activating -NH₂ group into the moderately activating -NHCOCH₃ group.[6]
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, to prevent oxidation)[13]
-
Ice-cold distilled water
Procedure:
-
In a round-bottom flask, combine 1 part aniline with 2 parts of a mixture of acetic anhydride and glacial acetic acid.[13] A small amount of zinc dust can be added.[13]
-
Gently heat the mixture under reflux for 15-20 minutes.[13]
-
Carefully pour the hot reaction mixture into a beaker containing ice-cold water, stirring vigorously.[13][14] This will precipitate the crude acetanilide and hydrolyze any excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash with cold water.[14]
-
The crude acetanilide can be purified by recrystallization from hot water to yield white, shiny crystals.[13]
dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/7918/PNG"]; Aniline; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/7913/PNG"]; AceticAnhydride; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/949/PNG"]; Acetanilide; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/176/PNG"]; AceticAcid;
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } p { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }
Figure 2: Acetylation of aniline to form acetanilide.
Step 2: Bromination of Acetanilide to p-Bromoacetanilide
With the amine protected, the aromatic ring is now suitably deactivated for selective mono-bromination.[8]
Materials:
-
Acetanilide (from Step 1)
-
Glacial acetic acid
-
Liquid Bromine (Caution: Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE) or an alternative brominating agent (see Table 1).
-
Ice bath
Procedure:
-
Dissolve the acetanilide (e.g., 5.0 g) in glacial acetic acid (e.g., 25 mL) in an Erlenmeyer flask.[10]
-
Cool the solution in an ice bath.
-
In a separate container, prepare a solution of bromine (e.g., 2.0 mL) in a small amount of glacial acetic acid.[15]
-
Add the bromine solution dropwise to the stirred, cold acetanilide solution.[8][10] Maintain cooling throughout the addition.
-
After the addition is complete, allow the mixture to stir for an additional 15-30 minutes.[8][10]
-
Pour the reaction mixture over crushed ice/water to precipitate the product.[10]
-
If excess bromine color persists, add a few drops of 10% sodium bisulfite solution until the color disappears.
-
Collect the solid p-bromoacetanilide by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from ethanol.[10]
Step 3: Deprotection (Hydrolysis) of p-Bromoacetanilide to p-Bromoaniline
The final step removes the acetyl protecting group to regenerate the free amine.
Materials:
-
p-Bromoacetanilide (from Step 2)
-
Concentrated Hydrochloric Acid (HCl) or Potassium Hydroxide (KOH)
-
Ethanol (if using basic hydrolysis)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution
Procedure (Acid Hydrolysis):
-
Place the p-bromoacetanilide (e.g., 2.0 g) in a round-bottom flask with water (e.g., 20 mL) and concentrated HCl (e.g., 5 mL).[7]
-
Heat the mixture under reflux for 30-60 minutes, or until the solid has completely dissolved.[7]
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution by carefully adding a base (e.g., saturated Na₂CO₃ solution) until the pH is basic (pH 7-8).[7] This will precipitate the p-bromoaniline.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the final product by vacuum filtration, wash thoroughly with water, and dry.
Data & Reagent Selection
Choosing the right brominating agent is crucial for success. While elemental bromine is common, other reagents offer advantages in handling and selectivity.
| Brominating Agent | Formula | Typical Conditions & Solvent | Key Advantages/Disadvantages |
| Elemental Bromine | Br₂ | Dissolved in glacial acetic acid, often at 0°C to room temp.[8][10] | Adv: Inexpensive, widely available. Disadv: Highly toxic, corrosive, difficult to handle. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | DMF, CH₃CN, or CCl₄. Often used for activated rings.[16][17] | Adv: Solid, easier to handle than Br₂, mild, often highly regioselective.[16][17] Disadv: More expensive. |
| In-situ Bromine Generation | KBrO₃ / HBr | Generates Br₂ directly in the reaction mixture.[9] | Adv: Avoids handling of liquid bromine. Stoichiometry is precisely controlled by the amount of solid KBrO₃.[9] |
Table 1: Comparison of Common Brominating Agents for Aromatic Systems.
References
-
Preparation of p-bromoaniline from Acetanilide. (n.d.). Slideshare. Retrieved from [Link]
-
Preparation of p-bromo Aniline from acetanilide. (n.d.). ChemPedia. Retrieved from [Link]
-
Preparation of Acetanilide: Step-by-Step Lab Guide. (n.d.). Vedantu. Retrieved from [Link]
-
Preparation of Acetanilide. (n.d.). BYJU'S. Retrieved from [Link]
-
Synthesis of Acetanilide. (n.d.). SlidePlayer. Retrieved from [Link]
-
Passey, S., & Arora, K. K. (n.d.). A Convenient Laboratory Preparation of Acetanilide. Resonance. Retrieved from [Link]
-
Preparation of acetanilide. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
P Bromoaniline From Aniline Protocol. (n.d.). Scribd. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of p-bromo Acetanilide Lab. (2021). Docsity. Retrieved from [Link]
-
Martin, D., & Garner, C. (1995). Bromination of Acetanilide. Journal of Chemical Education. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. University of Leeds. Retrieved from [Link]
-
EXP10 Synthesis of P Bromoaniline. (n.d.). Scribd. Retrieved from [Link]
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Bromination of Acetanilide | Mechanism & Steps. (n.d.). Study.com. Retrieved from [Link]
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Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Predicting the product of bromination of acetanilide. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Bartoli, S., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis. Retrieved from [Link]
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Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. (2019). Synthetic Communications. Retrieved from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]
-
Mechanism for para-bromination of active aniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Bromination of Aniline. (2018). Khan Academy. Retrieved from [Link]
-
Solid state nuclear bromination with N-bromosuccinimide. Part 1. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
5.1.8. Preparation of p-Bromoaniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective chlorination and bromination of unprotected anilines. (2012). National Institutes of Health. Retrieved from [Link]
-
Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). National Institutes of Health. Retrieved from [Link]
-
Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. (2022). YouTube. Retrieved from [Link]
- Preparation method of p-bromoaniline. (2015). Google Patents.
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. (2019). Taylor & Francis Online. Retrieved from [Link]
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Effect of structural factors and solvent nature in bromination of anilines. (2022). ResearchGate. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Help With Electrophillic Bromination of Phenacetin & it's Mechanism. (2024). Reddit. Retrieved from [Link]
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The bromination of aniline in water produces A 2bromoaniline. (n.d.). Vedantu. Retrieved from [Link]
-
2-Bromo-N-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]
-
Electrophilic Aromatic Substitution. (n.d.). University of California, Irvine. Retrieved from [Link]
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Technical Support Center: Purification of 4-Bromo-N-isopropyl-2-nitroaniline
Introduction
4-Bromo-N-isopropyl-2-nitroaniline is a key substituted aniline derivative used as a building block in the synthesis of various high-value organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a sterically hindered amino group and specific electronic properties, makes it a valuable intermediate. However, the purity of the final product is paramount, and researchers frequently encounter challenges in removing closely related impurities stemming from its synthesis.
This technical support guide provides in-depth, field-proven insights into the common purification challenges associated with 4-Bromo-N-isopropyl-2-nitroaniline. We will explore the origins of typical impurities and offer a structured, cause-and-effect approach to troubleshooting, complete with detailed protocols and FAQs for researchers, scientists, and drug development professionals.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline typically involves the N-alkylation of a precursor, 4-bromo-2-nitroaniline. This precursor is itself synthesized via the bromination of 2-nitroaniline.[2][3] Impurities can be introduced at either stage.
Common Impurities and Their Origins:
| Impurity Name | Source of Impurity | Impact on Purification |
| 4-Bromo-2-nitroaniline | Unreacted starting material from the N-isopropylation step.[4] | Moderately polar; can co-crystallize with the product or have similar retention in chromatography. |
| 2-Nitroaniline | Unreacted starting material from the initial bromination step.[4] | More polar than the brominated species; generally easier to remove. |
| 2,6-Dibromo-4-nitroaniline | Over-bromination of 4-nitroaniline during precursor synthesis.[5][6] | Less polar than the mono-brominated precursor; may be difficult to separate by recrystallization alone. |
| Solvent Residues | Trapped solvents from reaction or previous purification steps (e.g., DMF, THF, Ethanol). | Can depress melting point and interfere with downstream reactions. |
| Inorganic Salts | Byproducts from reagents used in synthesis (e.g., KBr, Na2CO3). | Typically removed by aqueous workup but can persist in the crude solid. |
The following diagram illustrates the synthetic pathway and the points at which key impurities are generated.
Caption: Synthetic pathway and common points of impurity introduction.
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily gum instead of a solid. What is the likely cause? A1: This is a common issue that typically points to two main causes. First, a high concentration of impurities can significantly depress the melting point of the mixture, resulting in an oil at room temperature. Second, residual high-boiling solvents from the reaction (like DMF or DMSO) can trap the product, preventing it from solidifying. We recommend attempting to remove residual solvent under high vacuum first. If it remains an oil, it indicates a high impurity load, and column chromatography is the recommended starting point for purification rather than recrystallization.
Q2: How do I choose between recrystallization and column chromatography for purification? A2: The choice depends on the purity of your crude material.
-
Recrystallization is most effective when the desired compound is the major component (>85-90% purity) and the impurities have different solubility profiles. It is an excellent technique for removing small amounts of contaminants and is easily scalable.[7]
-
Column Chromatography is the method of choice for complex mixtures with multiple components or when impurities have very similar solubility to the product.[8] It offers superior separation power but is more labor-intensive and requires more solvent for larger scales. A general workflow is to use chromatography for initial purification of very crude material, followed by recrystallization of the pooled, semi-pure fractions to obtain highly pure, crystalline material.
Q3: What is the best way to monitor the purity of my product and column fractions? A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for real-time monitoring.[8] A solvent system such as 4:1 Hexane:Ethyl Acetate will typically provide good separation between the non-polar impurities, the moderately polar product, and the more polar starting materials. For quantitative purity analysis and final quality control, High-Performance Liquid Chromatography (HPLC) is the standard method.[9] A sharp melting point range is also a reliable indicator of high purity.[10]
Q4: How should I properly store the purified 4-Bromo-N-isopropyl-2-nitroaniline? A4: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Like many nitroanilines, it can be sensitive to light and air over long periods, which may lead to gradual discoloration and degradation.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during purification experiments.
Issue 1: Recrystallization Problems
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during cooling. | The boiling point of the chosen solvent is higher than the melting point of your impure product. High impurity levels are depressing the melting point. | 1. Switch to a lower-boiling point solvent. For example, if using Toluene, try Ethanol or Ethyl Acetate. 2. Add a small amount of a co-solvent in which the product is less soluble (an "anti-solvent") to induce crystallization. 3. If the issue persists, the impurity load is too high for recrystallization. Purify by column chromatography first.[6] |
| Very low recovery of crystalline product. | Too much solvent was used during the dissolution step. The product is significantly soluble in the cold solvent. The solution was not cooled sufficiently. | 1. During dissolution, add the hot solvent portion-wise until the solid just dissolves to ensure a saturated solution.[7] 2. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[11] 3. Reduce the volume of the mother liquor by evaporation and cool again to recover a second crop of crystals (check its purity by TLC). |
| Purity does not improve significantly after recrystallization. | The primary impurity has a very similar solubility profile to the product in the chosen solvent. The impurity was trapped within the crystal lattice due to rapid cooling. | 1. Allow the solution to cool as slowly as possible. Do not disturb the flask until it reaches room temperature. Rapid cooling traps impurities.[11] 2. Perform a second recrystallization using a different solvent system. 3. If isomers are the main issue, column chromatography is likely required for effective separation.[6] |
Issue 2: Column Chromatography Problems
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities (co-elution). | The polarity of the mobile phase (eluent) is too high, causing all components to move too quickly down the column. The chosen eluent system is not optimal for the specific mixture. | 1. Decrease the polarity of the eluent. For a Hexane:Ethyl Acetate system, increase the proportion of hexane.[8] 2. Systematically test different solvent systems using TLC to find the optimal mobile phase that gives a good separation (ΔRf > 0.2) between your product and the main impurities. 3. Ensure the column is packed properly and not overloaded with crude material (typically use 1g of crude per 50-100g of silica). |
| Compound streaks or "tails" on the column. | The compound is too polar for the chosen eluent, leading to strong interaction with the silica gel. The compound is degrading on the acidic silica gel. | 1. Increase the eluent polarity slightly by adding more of the polar solvent (e.g., Ethyl Acetate). 2. Add a very small amount (0.1-0.5%) of a modifier like triethylamine to the eluent. This deactivates the acidic sites on the silica gel, which is particularly helpful for amine compounds. |
| The yellow/orange band does not move from the top of the column. | The eluent is not polar enough to move the compound. The compound may have precipitated at the top of the column if loaded in a solvent in which it is not fully soluble. | 1. Gradually increase the polarity of the mobile phase. 2. Ensure the crude material is fully dissolved in a minimum amount of the eluent or a slightly stronger solvent before loading it onto the column. |
Section 4: Detailed Experimental Protocols
Purification Workflow Overview
The following diagram outlines the logical workflow for purifying the crude product.
Caption: Decision workflow for purification of 4-Bromo-N-isopropyl-2-nitroaniline.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a filter paper wick and a mobile phase of 4:1 Hexanes:Ethyl Acetate . Cover and let the atmosphere saturate.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a silica gel TLC plate, spot the crude material alongside available standards (e.g., 4-bromo-2-nitroaniline) if possible.
-
Development: Place the TLC plate in the chamber and allow the eluent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under UV light (254 nm). The product and related anilines are typically UV-active and colored.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. A pure compound should show a single spot.
Protocol 2: Purification by Recrystallization
This protocol uses ethanol, a common solvent for crystallizing similar compounds.[12]
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimum amount of hot ethanol (preheated to near boiling) to just cover the solid.
-
Heating: Heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is very dark, remove it from the heat, cool slightly, add a spatula tip of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away the residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (slurry packed using the initial eluent, e.g., 9:1 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc). The less polar impurities should elute first.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 Hexanes:EtOAc) to speed up its elution.
-
Combine and Evaporate: Based on the TLC analysis, combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. The resulting solid can be used as is or further purified by recrystallization.
References
-
PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
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CP Lab Safety. N-Isopropyl 4-bromo-2-nitroaniline, min 95%. [Link]
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Medicine Grade Bulk Supply. 4-Bromo-2-nitroaniline CAS: 875-51-4. [Link]
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LISKON. Detection methods for p-bromoaniline. [Link]
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Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]
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Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]
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PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
-
CRO SPLENDID LAB. N-Isopropyl 4-bromo-2-nitroaniline. [Link]
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SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. [Link]
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Wikipedia. 4-Nitroaniline. [Link]
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Chemsrc. 4-Bromo-2-nitroaniline | CAS#:875-51-4. [Link]
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Chemsrc. 4-Bromo-N-methyl-2-nitroaniline | CAS#:53484-26-7. [Link]
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Scribd. Organic Compound Separation Study. [Link]
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YouTube. recrystallization & purification of N-bromosuccinimide. [Link]
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Progress in Chemical and Biochemical Research. The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-N-isopropyl-2-nitroaniline: An NMR-Centric Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of success. Molecules like 4-Bromo-N-isopropyl-2-nitroaniline, a substituted aromatic amine, serve as critical building blocks. Their precise characterization is not merely an academic exercise but a prerequisite for ensuring reaction fidelity, predicting biological activity, and meeting stringent regulatory standards.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-N-isopropyl-2-nitroaniline. Moving beyond a simple data readout, we will explore the causal relationships between the molecule's electronic and steric environment and its spectral output. Furthermore, we will objectively compare the insights derived from NMR with those from complementary analytical techniques, offering a holistic strategy for structural elucidation.
Part 1: Decoding the Structure with NMR Spectroscopy
NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution, providing unparalleled detail about the connectivity and chemical environment of atoms.[1][2] For a molecule like 4-Bromo-N-isopropyl-2-nitroaniline, a combination of ¹H and ¹³C NMR provides a complete picture of its atomic framework.
Interpreting the ¹H NMR Spectrum
The proton NMR spectrum is segmented into distinct regions, each corresponding to the unique electronic environments of the hydrogen atoms within the molecule.
-
The Aromatic Region (δ 7.0-8.5 ppm): The benzene ring possesses three protons. Their chemical shifts are heavily influenced by the substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deshields nearby protons, shifting their signals downfield (to a higher ppm value).[3][4] Conversely, the amine group (-NH-iPr) is an electron-donating group, which shields aromatic protons, particularly at the ortho and para positions, causing an upfield shift. The bromine atom has a moderate deshielding effect.[5]
-
H-3: The proton ortho to the potent nitro group is expected to be the most deshielded, appearing furthest downfield. It will appear as a doublet, split by the neighboring H-5.
-
H-5: This proton is situated between the bromine and the amine group. It will be a doublet of doublets, split by both H-3 and H-6.
-
H-6: Being ortho to the electron-donating amine group, this proton will be the most shielded of the aromatic protons and appear furthest upfield. It will appear as a doublet, split by H-5.
-
-
The Amine Proton (N-H): The proton on the nitrogen of the secondary amine typically appears as a broad signal.[6] Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding. It will be split by the single proton on the adjacent isopropyl group (the methine proton), appearing as a doublet.
-
The Isopropyl Group (CH(CH₃)₂): This group gives a highly characteristic set of signals.[7][8]
-
Methine Proton (-CH): The single methine proton is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (7 lines).[8][9] It is also coupled to the N-H proton, which can introduce further complexity or broadening.
-
Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups are adjacent to the single methine proton. Therefore, their signal appears as a strong doublet.[8][10]
-
Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the unique carbon environments.
-
Aromatic Carbons (δ 110-150 ppm): The six aromatic carbons will each give a distinct signal. The carbon bearing the nitro group (C-2) will be significantly downfield due to strong deshielding. The carbon attached to the amine (C-1) will also be downfield. The carbon bonded to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect." The remaining carbons (C-3, C-5, C-6) will appear in the expected aromatic region.
-
Isopropyl Carbons: The methine carbon (-CH) will appear around δ 45-55 ppm, while the two equivalent methyl carbons (-CH₃) will be found further upfield, typically around δ 20-25 ppm.
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-3 | Downfield (e.g., ~8.2) | Doublet (d) | ~125 |
| H-5 | Mid-aromatic (e.g., ~7.4) | Doublet of Doublets (dd) | ~130 |
| H-6 | Upfield-aromatic (e.g., ~7.0) | Doublet (d) | ~115 |
| N-H | Variable, Broad | Doublet (d) | N/A |
| -CH (isopropyl) | Mid-range (e.g., ~4.0) | Septet (sept) | ~45-55 |
| -CH₃ (isopropyl) | Upfield (e.g., ~1.3) | Doublet (d) | ~20-25 |
| C-1 (-NH) | N/A | N/A | ~145 |
| C-2 (-NO₂) | N/A | N/A | ~135 |
| C-4 (-Br) | N/A | N/A | ~110 |
Note: These are estimated values. Actual experimental values may vary based on solvent and instrument frequency.
Part 2: A Comparative Perspective on Analytical Techniques
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions and is invaluable for determining the molecular weight of a compound.[14] For 4-Bromo-N-isopropyl-2-nitroaniline (C₉H₁₁BrN₂O₂), the key feature would be the isotopic pattern of bromine.[15][16] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks in the mass spectrum:
-
M+ peak: Corresponding to the molecule containing ⁷⁹Br.
-
M+2 peak: Corresponding to the molecule containing ⁸¹Br, with nearly equal intensity to the M+ peak.[17]
This 1:1 M/M+2 pattern is a definitive signature for the presence of a single bromine atom in the molecule.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Bromo-N-isopropyl-2-nitroaniline, the key vibrational bands would be:
-
N-H Stretch: A single, sharp absorption band in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine.[6][18][19]
-
NO₂ Stretches: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl group) appear just below 3000 cm⁻¹.
-
C-N Stretch: An aromatic C-N stretch would be expected in the 1335-1250 cm⁻¹ region.[19]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, electronic environment of nuclei.[1] | Unparalleled for isomer differentiation and complete structure mapping. Non-destructive. | Requires higher sample quantity (mg range)[20][21][22], relatively lower sensitivity than MS. |
| Mass Spectrometry | Molecular weight, elemental formula (high-res MS), fragmentation patterns, isotopic information.[14] | Extremely high sensitivity (μg to ng), confirms molecular formula, isotopic patterns are definitive.[23] | Provides limited connectivity information, isomers often cannot be distinguished. Destructive. |
| IR Spectroscopy | Presence of specific functional groups (e.g., -NH, -NO₂). | Fast, simple, provides a quick "fingerprint" of functional groups present.[13] | Provides no information on the molecular framework or connectivity of functional groups.[24] |
Part 3: Experimental Protocols and Workflow
Trustworthy data is built upon robust and repeatable experimental procedures.
Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation.[25]
Materials:
-
4-Bromo-N-isopropyl-2-nitroaniline (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL[20][26]
-
Pasteur pipette with a cotton or glass wool plug
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[22][26]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently vortex or sonicate to ensure the sample dissolves completely. A homogenous solution is critical for high-quality spectra.[20]
-
Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution.[25] Pack a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into the clean NMR tube.[21]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[26] Clearly label the tube with the sample identity.
-
Cleaning: Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.[26]
Visualization of Key Information
To better contextualize the spectral interpretation, the following diagrams are provided.
Caption: Molecular structure of 4-Bromo-N-isopropyl-2-nitroaniline.
Caption: Standard workflow for NMR analysis.
Conclusion
The structural elucidation of 4-Bromo-N-isopropyl-2-nitroaniline serves as an excellent case study in the application of modern analytical chemistry. While IR and MS provide rapid and essential confirmation of functional groups and molecular weight, NMR spectroscopy remains the indispensable tool for determining the precise atomic connectivity and differentiating between isomers. By understanding the influence of the molecule's electronic structure on its NMR spectrum, researchers can confidently assign every signal, leading to an unambiguous structural confirmation. This multi-faceted, data-driven approach ensures the scientific integrity required in research and drug development.
References
- Vertex AI Search. (n.d.). 1H NMR:Spin-Splitting Patterns Explained.
- Brainly. (2023). What is the characteristic splitting pattern for an isolated isopropyl group?
- Brooks/Cole Publishing Company. (2000). Common 1H NMR Splitting Patterns.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry.
- Weizmann Institute of Science. (n.d.). How to make an NMR sample.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
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A Comparative Guide to the Structural Confirmation of 4-Bromo-N-isopropyl-2-nitroaniline
An objective, data-driven guide for the unambiguous structural confirmation of 4-Bromo-N-isopropyl-2-nitroaniline, comparing the utility of orthogonal analytical techniques.
In the realm of synthetic chemistry and pharmaceutical development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can invalidate biological data, derail synthetic campaigns, and lead to significant financial and temporal losses. This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to unequivocally confirm the structure of 4-Bromo-N-isopropyl-2-nitroaniline, a key synthetic intermediate. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system for structural elucidation.
The Imperative of Isomeric Purity and Structural Verification
4-Bromo-N-isopropyl-2-nitroaniline (C₉H₁₁BrN₂O₂) is a substituted aromatic amine whose utility is defined by the precise spatial arrangement of its functional groups.[1] The positions of the bromo, nitro, and isopropylamino substituents on the aniline ring dictate the molecule's electronic properties, reactivity, and steric profile. For instance, the isomeric 5-Bromo-N-isopropyl-2-nitroaniline, while having the same molecular formula and weight, would exhibit different reactivity in subsequent synthetic steps.[2] Therefore, confirming the para-relationship of the bromine atom to the amino group and the ortho-relationship of the nitro group is not merely an academic exercise but a critical quality control checkpoint. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this confirmation.
Orthogonal Analytical Strategies: A Triad of Confirmation
The principle of orthogonality—using multiple, independent analytical methods—is paramount for robust structural confirmation.[3] Each technique probes different molecular properties, and their collective agreement provides a high degree of confidence that is unattainable with a single method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[4][5] It provides a detailed map of the carbon-hydrogen framework, making it the primary tool for distinguishing between isomers.
Expertise in Action: Why NMR is Primary While other techniques can confirm the presence of functional groups or the molecular formula, only NMR can definitively establish the substitution pattern on the aromatic ring through the analysis of proton-proton interactions (coupling).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons). For 4-Bromo-N-isopropyl-2-nitroaniline, we anticipate:
-
Aromatic Region: Three distinct signals. The proton ortho to the strongly electron-withdrawing nitro group will be the most downfield. The coupling constants (J-values) between these protons are diagnostic of their relative positions (ortho, meta, or para).
-
Isopropyl Group: A characteristic septet (for the single methine proton, -CH) and a doublet (for the six equivalent methyl protons, -CH₃). This pattern is a hallmark of the isopropyl group.
-
Amine Proton: A broad singlet corresponding to the N-H proton.
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For the target molecule, we expect nine distinct signals: six for the aromatic carbons and three for the N-isopropyl group carbons. The chemical shifts provide further confirmation of the electronic environment shaped by the substituents.
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data must be entirely consistent. Two-dimensional NMR techniques like COSY and HSQC can be used to further correlate proton and carbon signals, leaving no ambiguity in the final structural assignment.[4]
Experimental Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater is recommended for superior signal dispersion).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans (e.g., 16) to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the resulting Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and signal integration.
Data Presentation: Predicted NMR Data for 4-Bromo-N-isopropyl-2-nitroaniline
| Nucleus | Predicted Chemical Shift (ppm, in CDCl₃) | Predicted Multiplicity | Assignment |
| ¹H | ~8.1 | Doublet (d) | Aromatic H, ortho to NO₂ |
| ¹H | ~7.3 | Doublet of doublets (dd) | Aromatic H, between Br and NH |
| ¹H | ~6.8 | Doublet (d) | Aromatic H, ortho to NH |
| ¹H | ~4.0 | Septet (sept) | Isopropyl -CH |
| ¹H | ~1.3 | Doublet (d) | Isopropyl -CH₃ |
| ¹H | ~8.4 (broad) | Singlet (s) | N-H |
| ¹³C | ~145 | Singlet | Aromatic C-N |
| ¹³C | ~135 | Singlet | Aromatic C-NO₂ |
| ¹³C | ~126 | Singlet | Aromatic C-H |
| ¹³C | ~125 | Singlet | Aromatic C-H |
| ¹³C | ~118 | Singlet | Aromatic C-H |
| ¹³C | ~112 | Singlet | Aromatic C-Br |
| ¹³C | ~46 | Singlet | Isopropyl -CH |
| ¹³C | ~22 | Singlet | Isopropyl -CH₃ |
Note: These are predicted values. Actual experimental values may vary slightly.
Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound.[5]
Expertise in Action: The Bromine Isotopic Signature The most critical diagnostic feature in the mass spectrum of 4-Bromo-N-isopropyl-2-nitroaniline is the isotopic pattern of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[6] The observation of this pattern is definitive proof of the presence of a single bromine atom in the molecule. High-Resolution Mass Spectrometry (HRMS) can further confirm the molecular formula (C₉H₁₁BrN₂O₂) by providing a highly accurate mass measurement.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-400).
-
Data Analysis: Identify the molecular ion peaks at m/z ~258 and ~260. Utilize the instrument software to calculate the elemental composition from the exact mass and compare the observed isotopic pattern to the theoretical pattern for C₉H₁₁BrN₂O₂.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Infrared (IR) spectroscopy is a fast and straightforward method used to confirm the presence of key functional groups within a molecule.[3] While it cannot determine the substitution pattern, it serves as a rapid quality check.
Expertise in Action: Corroborating Evidence The IR spectrum provides corroborating evidence for the structure proposed by NMR and MS. The absence of an expected peak (e.g., the N-O stretches of the nitro group) or the presence of an unexpected peak would immediately indicate a structural problem or an impurity. For our target compound, key absorptions include:
-
N-H Stretch: A distinct peak around 3400-3300 cm⁻¹ for the secondary amine.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
N-O Stretches (Nitro Group): Two strong, characteristic absorption bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).[6]
Synthesizing the Data: A Holistic Workflow
The power of this comparative approach lies in the integration of all data points. The workflow below illustrates how these independent analyses converge to provide a single, confirmed structure.
Caption: A logical workflow demonstrating the convergence of orthogonal analytical techniques.
Conclusion
The structural confirmation of 4-Bromo-N-isopropyl-2-nitroaniline is not achieved by a single "best" technique, but by the logical and systematic integration of data from a suite of orthogonal methods. NMR spectroscopy provides the definitive structural framework, which is then rigorously validated by mass spectrometry's confirmation of the molecular formula and infrared spectroscopy's verification of the constituent functional groups. This comprehensive, multi-pronged approach exemplifies scientific integrity, providing the trustworthy and authoritative data required for progression in research, development, and manufacturing.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Bromo-N-isopropyl-2-nitroaniline
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the bedrock upon which the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1][2] The compound 4-Bromo-N-isopropyl-2-nitroaniline serves as a versatile building block in the synthesis of various high-value organic molecules.[3] Its molecular structure, featuring a strategically substituted aniline ring, makes it a valuable precursor. However, the very reactions that create this molecule can also introduce a host of impurities that, if left unchecked, can compromise downstream reactions and the integrity of the final product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for a robust and defensible purity assessment of 4-Bromo-N-isopropyl-2-nitroaniline. We will move beyond simply listing protocols to explain the causality behind our experimental choices, ensuring a self-validating, orthogonal approach to quality control, as mandated by Good Manufacturing Practices (GMP) principles for pharmaceutical intermediates.[4][5]
The Synthetic Landscape: Understanding Potential Impurities
A definitive purity assessment begins with understanding the synthetic route, as this predicts the likely impurity profile. The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline typically involves the N-alkylation of 4-bromo-2-nitroaniline with an isopropyl source. The precursor, 4-bromo-2-nitroaniline, is itself commonly prepared via two main strategies: the bromination of 2-nitroaniline or the nitration of 4-bromoaniline.[3][6] Each of these steps is a potential source of impurities.
Common Impurity Classes:
-
Starting Materials: Unreacted 4-bromo-2-nitroaniline or 2-nitroaniline/4-bromoaniline.
-
Isomeric Byproducts: Formation of other positional isomers (e.g., 2-bromo-4-nitroaniline) due to incomplete regioselectivity during bromination or nitration.[7]
-
Over-reacted Species: Poly-brominated or di-nitro byproducts can arise from harsh reaction conditions.[3][8]
-
Related Substances: Byproducts from the N-isopropylation step, such as dialkylated products or elimination byproducts.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., methanol, ethyl acetate, dichloromethane).[9]
The following diagram illustrates the logical relationship between the synthesis pathway and the potential impurity profile that must be interrogated.
Caption: Potential impurity sources in the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline.
An Orthogonal Analytical Workflow for Definitive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on an orthogonal approach , where multiple methods based on different physicochemical principles are employed. This strategy ensures that impurities missed by one technique are detected by another. Our recommended workflow integrates chromatographic, spectroscopic, and elemental analyses.
Caption: Orthogonal workflow for comprehensive purity assessment.
Experimental Protocols and Comparative Analysis
Here, we detail the optimized protocols for each technique and present a comparative data analysis between a newly synthesized batch ("Batch 123") and a certified commercial reference standard.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
HPLC is the gold standard for analyzing non-volatile and thermally labile compounds like nitroanilines, offering high resolution and sensitivity.[10][11] A reversed-phase method is ideal, separating compounds based on their hydrophobicity.
Experimental Protocol: HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for the moderately non-polar analyte.
-
Mobile Phase: Gradient elution using Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B). The acidic modifier improves peak shape for the amine functionality.
-
Gradient Program: A linear gradient from 40% A to 90% A over 20 minutes. This ensures elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm, a wavelength where aromatic nitro compounds exhibit strong absorbance.[12]
-
Sample Preparation: Accurately weigh ~10 mg of the sample, dissolve in 10 mL of methanol, and filter through a 0.45 µm syringe filter into an HPLC vial.[13]
Data Presentation: HPLC Purity Profile
| Compound | Retention Time (min) | Batch 123 (Area %) | Commercial Standard (Area %) | Identification |
|---|---|---|---|---|
| 4-Bromo-2-nitroaniline | 8.52 | 0.21 | < 0.05 | Starting Material |
| Impurity A | 10.15 | 0.08 | Not Detected | Unknown Byproduct |
| 4-Bromo-N-isopropyl-2-nitroaniline | 12.30 | 99.65 | 99.91 | Product |
| Impurity B | 14.55 | 0.06 | 0.04 | Unknown Byproduct |
Interpretation: The HPLC data shows the synthesized batch has a purity of 99.65% by area. The primary impurity is the unreacted starting material, 4-bromo-2-nitroaniline. This demonstrates the high resolving power of HPLC in separating structurally similar compounds. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents, which are common in synthesized materials.[14][15]
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system with a mass selective detector.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: 40 °C (hold 5 min), ramp to 250 °C at 15 °C/min, hold 5 min. This program effectively separates common laboratory solvents.
-
Injection: Split mode (20:1).
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning from m/z 35-400.
-
Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent not used in the synthesis (e.g., DMSO).
Data Presentation: GC-MS Analysis for Residual Solvents
| Solvent | Retention Time (min) | Batch 123 (ppm) | ICH Limit (ppm) | Status |
|---|---|---|---|---|
| Methanol | 3.45 | 150 | 3000 | Pass |
| Ethyl Acetate | 5.60 | 220 | 5000 | Pass |
| Dichloromethane | 4.10 | Not Detected | 600 | Pass |
Interpretation: GC-MS analysis confirms that residual solvent levels in Batch 123 are well below the acceptable limits defined by ICH guidelines, ensuring the material is safe for subsequent use. The mass spectrometer provides definitive identification of the detected peaks.
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Structural Confirmation
NMR spectroscopy is a powerful tool for unequivocal structure confirmation and for detecting impurities that are structurally very similar to the main compound.[16] Any deviation from the expected spectrum of the reference standard indicates the presence of impurities or a structural misidentification.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[16]
-
Analysis: Acquire ¹H and ¹³C spectra.
Data Presentation: ¹H NMR Spectral Data Comparison
| Proton Assignment | Commercial Standard δ (ppm) | Batch 123 δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| Aromatic H | 8.05 | 8.05 | d | 2.4 |
| Aromatic H | 7.35 | 7.35 | dd | 8.8, 2.4 |
| Aromatic H | 6.80 | 6.80 | d | 8.8 |
| NH | 5.95 | 5.95 | br s | - |
| CH (isopropyl) | 3.80 | 3.80 | sept | 6.4 |
| CH₃ (isopropyl) | 1.30 | 1.30 | d | 6.4 |
Interpretation: The ¹H NMR spectrum of Batch 123 is identical to that of the commercial reference standard, with no unassigned peaks observed. This provides strong evidence for the correct chemical structure and the absence of significant levels of isomeric impurities. The electron-withdrawing nitro group deshields the adjacent aromatic protons, causing them to appear downfield, which is consistent with the expected electronic environment.[16]
Elemental Analysis: Confirming Bulk Composition
Elemental analysis provides a fundamental assessment of purity by comparing the measured mass percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula (C₉H₁₁BrN₂O₂).[17][18][19] It is a powerful tool for detecting inorganic impurities or incorrectly identified substances.[18]
Experimental Protocol: CHN Analysis
-
Instrumentation: Automated CHNS/O elemental analyzer.
-
Principle: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[19][20]
Data Presentation: Elemental Analysis Results
| Element | Theoretical (%) | Batch 123 (%) | Commercial Standard (%) | Deviation (Batch 123) |
|---|---|---|---|---|
| Carbon (C) | 41.72 | 41.65 | 41.75 | -0.07 |
| Hydrogen (H) | 4.28 | 4.31 | 4.26 | +0.03 |
| Nitrogen (N) | 10.81 | 10.77 | 10.83 | -0.04 |
Interpretation: The elemental composition of Batch 123 is in excellent agreement with the theoretical values, with all deviations well within the widely accepted tolerance of ±0.4% for publication and quality control.[21] This result corroborates the high purity indicated by the chromatographic and spectroscopic methods.
Conclusion: A Synthesis of Evidence
The rigorous purity assessment of a pharmaceutical intermediate like 4-Bromo-N-isopropyl-2-nitroaniline cannot be left to a single measurement. It requires a carefully constructed, multi-faceted analytical strategy.
-
HPLC serves as the primary tool for quantifying the main component and non-volatile impurities.
-
GC-MS provides essential information on volatile residues, ensuring process safety.
-
NMR Spectroscopy delivers an unequivocal confirmation of the molecular structure.
-
Elemental Analysis validates the fundamental elemental composition of the bulk material.
By integrating these orthogonal techniques, we build a comprehensive and trustworthy data package that validates the identity, strength, quality, and purity of the synthesized material. This methodical approach not only ensures the reliability of the intermediate but also upholds the stringent standards required in the journey of drug discovery and development.[2][4]
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Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]
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Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]
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Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]
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Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Pharmaffiliates. [Link]
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Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]
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A Senior Application Scientist's Guide to 4-Bromo-N-isopropyl-2-nitroaniline: A Comparative Analysis for Advanced Synthesis
For chemists at the forefront of pharmaceutical and materials science, the selection of a molecular building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated nitroanilines are a cornerstone of this molecular toolkit, offering a versatile platform for constructing complex scaffolds. This guide provides an in-depth, objective comparison of 4-Bromo-N-isopropyl-2-nitroaniline against its halogenated nitroaniline counterparts, grounded in mechanistic principles and supported by experimental data.
We will dissect the nuanced reactivity differences governed by the choice of halogen and N-alkylation, providing the insights necessary to select the optimal reagent for your specific synthetic transformation, be it nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, or reductive cyclization.
Molecular Overview: Structure and Physicochemical Properties
The identity of the halogen and the presence of the N-isopropyl group are not trivial substitutions; they fundamentally alter the electronic and steric profile of the aniline ring, directly influencing its reactivity. 4-Bromo-N-isopropyl-2-nitroaniline combines the moderate reactivity of a bromide—ideal for cross-coupling—with the steric and electronic contributions of an isopropyl group, a feature often desired in the final bioactive molecule.
Below is a comparative summary of the key physicochemical properties of our primary compound and its relevant analogues.
| Property | 4-Bromo-N-isopropyl-2-nitroaniline | 4-Bromo-2-nitroaniline | 4-Chloro-2-nitroaniline | 4-Fluoro-2-nitroaniline |
| Molecular Formula | C₉H₁₁BrN₂O₂[1] | C₆H₅BrN₂O₂[2] | C₆H₅ClN₂O₂[3] | C₆H₅FN₂O₂[3] |
| Molecular Weight | 259.10 g/mol [1] | 217.02 g/mol | 172.57 g/mol [3] | 156.12 g/mol [3] |
| CAS Number | 683274-50-2[1] | 875-51-4 | 89-63-4[3] | 364-76-1[3] |
| Appearance | Yellow to Orange Crystalline Solid[2] | Yellow to Orange Crystalline Powder[3] | Bright Orange Powder[3] | Yellow to Orange Crystalline Powder[3] |
| Melting Point | Not widely reported | 110-113 °C | 115-118 °C | 94-97 °C |
Comparative Reactivity: Choosing the Right Tool for the Job
The utility of a halogenated nitroaniline is defined by its performance in key chemical transformations. The choice between a bromo-, chloro-, or fluoro-substituent is a trade-off between reactivity in different reaction classes.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for attack by a nucleophile, which displaces the halogen leaving group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
Reactivity Trend: F > Cl > Br > I
The reactivity order is dictated by the halogen's ability to stabilize the negatively charged Meisenheimer complex through its inductive effect.[3] Fluorine, being the most electronegative halogen, provides the strongest stabilization, making fluoro-nitroanilines the most reactive substrates for SNAr.[3]
-
Expert Insight: While 4-Bromo-N-isopropyl-2-nitroaniline can undergo SNAr, it is significantly less reactive than its fluoro- or chloro-analogs. If the synthetic strategy hinges on an SNAr reaction, a fluoro-substituted aniline is the superior choice. The N-isopropyl group, being electron-donating and sterically bulky, may also slightly decrease the rate of SNAr compared to the parent 4-bromo-2-nitroaniline.
Caption: The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer complex.
Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki, Heck, and Buchwald-Hartwig amination, the game changes entirely. Here, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] This step involves the cleavage of the carbon-halogen (C-X) bond.
Reactivity Trend: I > Br > Cl >> F
The reactivity is now governed by the C-X bond dissociation energy.[4] The weaker the bond, the faster the reaction. The C-Br bond is significantly weaker than the C-Cl bond, making aryl bromides far more reactive substrates in cross-coupling chemistry.[4][5]
-
Expert Insight: This is the domain where 4-Bromo-N-isopropyl-2-nitroaniline excels. It offers a "sweet spot" of reactivity—readily undergoing oxidative addition under mild conditions where an equivalent chloro-substrate would be sluggish or require more specialized, expensive catalyst systems.[4] The N-isopropyl group is typically a spectator but is carried forward into the final product, making this an ideal building block for creating libraries of substituted diarylamines or other complex structures.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Heterocyclic Synthesis: The Path to Benzimidazoles
A primary application of ortho-nitroanilines is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[6] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable electrophile, such as an aldehyde or carboxylic acid.[6][7]
In this context, 4-Bromo-N-isopropyl-2-nitroaniline serves as a precursor to a 5-bromo-1-isopropyl-benzimidazole. The bromine atom is strategically positioned for further functionalization via cross-coupling, allowing for the rapid diversification of the benzimidazole core. Modern methods often employ a one-pot reductive cyclocondensation.[6]
Experimental Protocol: One-Pot Reductive Cyclocondensation
This protocol is a self-validating system for synthesizing a 2-substituted benzimidazole from a 2-nitroaniline precursor. Progress can be monitored by Thin Layer Chromatography (TLC), and the final product is confirmed by standard spectroscopic methods.
-
Reaction Setup: To a round-bottom flask, add 4-Bromo-N-isopropyl-2-nitroaniline (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and zinc dust (3.0 mmol).
-
Solvent Addition: Add 10 mL of an aqueous solution of NaHSO₃ (1.5 M).
-
Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove zinc.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Spectroscopic Distinctions: A Fingerprint of Halogen Identity
Unambiguous characterization is paramount. The choice of halogen provides clear, distinct spectroscopic signatures that are crucial for reaction monitoring and quality control.[8]
| Spectroscopic Method | Bromo-Substituted | Chloro-Substituted | Rationale |
| Mass Spectrometry (MS) | Characteristic ~1:1 doublet for ⁷⁹Br and ⁸¹Br isotopes.[8] | Characteristic ~3:1 doublet for ³⁵Cl and ³⁷Cl isotopes.[8] | Natural isotopic abundance provides a definitive fingerprint for the halogen present. |
| ¹H NMR Spectroscopy | Aromatic protons are influenced by bromine's electronegativity and anisotropic effects. | Aromatic protons experience a slightly different chemical shift due to chlorine's higher electronegativity.[8] | The electronic environment around the aromatic ring is altered by the specific halogen. |
| FTIR Spectroscopy | C-Br stretch appears at a lower wavenumber.[8] | C-Cl stretch appears at a higher wavenumber.[8] | The vibrational frequency is dependent on bond strength and the mass of the halogen atom (C-Cl is stronger and Cl is lighter). |
graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"Start" [label="Synthesized Crude Product", fillcolor="#F1F3F4"]; "Purify" [label="Purification\n(e.g., Recrystallization,\nChromatography)", fillcolor="#FBBC05"]; "TLC" [label="Purity Check\n(TLC, Melting Point)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Confirm" [label="Structural Confirmation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(Molecular Weight,\nIsotopic Pattern)"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C - Connectivity)"]; "FTIR" [label="FTIR Spectroscopy\n(Functional Groups)"]; "Final" [label="Pure, Confirmed Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Purify"; "Purify" -> "TLC"; "TLC" -> "Confirm" [label="If Pure"]; "TLC" -> "Purify" [label="If Impure"]; "Confirm" -> "MS"; "Confirm" -> "NMR"; "Confirm" -> "FTIR"; {"MS", "NMR", "FTIR"} -> "Final"; }
Caption: Experimental workflow for synthesis, purification, and characterization.
Conclusion and Strategic Recommendations
The choice between 4-Bromo-N-isopropyl-2-nitroaniline and other halogenated nitroanilines is not a matter of universal superiority but of strategic alignment with the planned synthetic route.
-
For Nucleophilic Aromatic Substitution (SNAr): 4-Fluoro-2-nitroaniline is the reagent of choice due to its significantly higher reactivity.
-
For Palladium-Catalyzed Cross-Coupling: 4-Bromo-N-isopropyl-2-nitroaniline is the superior option, offering an excellent balance of high reactivity and stability, far surpassing its chloro-analog.
-
For Versatile Scaffolds: The bromo-substituent in 4-Bromo-N-isopropyl-2-nitroaniline serves as a robust synthetic handle for post-modification (e.g., after benzimidazole formation), providing a strategic advantage for library synthesis and structure-activity relationship (SAR) studies.
By understanding the fundamental principles that govern the reactivity of these building blocks, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the discovery and development of novel chemical entities.
References
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- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026.
- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
- A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. (n.d.).
- Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 17, 2026.
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- Physical properties of 4-Bromo-2-nitroaniline. (n.d.). Benchchem. Retrieved January 17, 2026.
- Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. (n.d.).
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N-Isopropyl 4-bromo-2-nitroaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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- Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. (n.d.). Retrieved January 17, 2026.
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4-Bromo-2-nitroaniline. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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4-Nitroaniline. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
2-Bromo-4-nitroaniline. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
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- An In-depth Technical Guide to N-(4-bromophenyl)-4-nitroaniline Derivatives and Analogues for Drug Discovery. (n.d.). Benchchem. Retrieved January 17, 2026.
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3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020, May 4). YouTube. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromo-N-isopropyl-2-nitroaniline Synthesis
Abstract
The synthesis of novel chemical entities is the cornerstone of pharmaceutical and materials science research. However, a synthesis is only as reliable as its validation. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the definitive structural confirmation of 4-Bromo-N-isopropyl-2-nitroaniline. We move beyond mere procedural lists to explain the causal-driven choices in a robust validation workflow. This document is intended for researchers, chemists, and drug development professionals who require unimpeachable confirmation of molecular identity and purity. We will detail the synthesis, the multi-technique spectroscopic analysis, and a comparative framework for interpreting the resulting data, ensuring a self-validating protocol.
Introduction: The Imperative for Rigorous Validation
4-Bromo-N-isopropyl-2-nitroaniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of dyes and pharmacologically active compounds.[1][2] Its molecular structure, featuring a nitro group, a bromine atom, and a secondary isopropyl amine on a benzene ring, presents a unique spectroscopic fingerprint. The successful synthesis of this target molecule, typically via N-alkylation of a precursor, requires absolute confirmation that the desired transformation has occurred and that residual starting materials or byproducts are absent.
Synthetic Strategy: N-isopropylation of 4-Bromo-2-nitroaniline
The most direct and logical pathway to synthesize 4-Bromo-N-isopropyl-2-nitroaniline is through the selective N-alkylation of the commercially available starting material, 4-Bromo-2-nitroaniline.[5] While various alkylation methods exist, the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy using isopropyl alcohol is an elegant, atom-economical choice that avoids the use of alkyl halides and generates water as the only byproduct.[6] This reaction is typically catalyzed by a transition metal complex, such as one based on Ruthenium or Iridium.[6][7]
The core principle involves the temporary, catalyst-mediated oxidation of the alcohol (isopropyl alcohol) to a carbonyl compound (acetone). This in-situ generated acetone then undergoes a condensation reaction with the primary amine (4-Bromo-2-nitroaniline) to form an imine intermediate. Finally, the catalyst, which had stored the hydrogen from the initial oxidation, reduces the imine to the final secondary amine product.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the N-isopropylation of 4-Bromo-2-nitroaniline.
The Spectroscopic Validation Gauntlet: A Multi-Technique Approach
No single spectroscopic method provides all the necessary structural information. A robust validation protocol relies on the convergence of data from multiple, orthogonal techniques. Each method interrogates a different aspect of the molecule's structure, and together they build an unassailable case for its identity.
Diagram of the Validation Workflow
Caption: Integrated workflow for the spectroscopic validation of a synthesized compound.
Comparative Spectroscopic Data Analysis
The core of the validation lies in comparing the spectra of the purified product against the known spectra of the starting material, 4-Bromo-2-nitroaniline. The successful synthesis is confirmed by the disappearance of key signals from the starting material and the appearance of new, characteristic signals for the product.
| Spectroscopic Method | 4-Bromo-2-nitroaniline (Starting Material) | 4-Bromo-N-isopropyl-2-nitroaniline (Product) | Rationale for Change |
| FT-IR (cm⁻¹) | ~3400-3500 (two bands, -NH₂ asymmetric & symmetric stretch) | ~3350-3400 (single, sharp band, secondary -NH stretch) | Conversion of a primary amine (-NH₂) to a secondary amine (-NH). |
| No significant aliphatic C-H stretches | ~2850-2970 (multiple bands, sp³ C-H stretch) | Introduction of the isopropyl group. | |
| ~1620 (-NH₂ scissoring) | Absent | Loss of the primary amine group. | |
| ~1500-1550 & 1300-1350 (-NO₂ stretches) | ~1500-1550 & 1300-1350 (-NO₂ stretches) | The nitro group remains unchanged by the reaction. | |
| ¹H NMR (ppm) | ~6.5-7.0 (broad singlet, 2H, -NH₂ ) | ~8.0-8.5 (broad singlet, 1H, -NH ) | The chemical environment and number of amine protons change. |
| ~7.0-8.5 (3 aromatic protons) | ~7.0-8.5 (3 aromatic protons) | Aromatic protons are slightly shifted but remain. | |
| Absent | ~3.8-4.2 (septet, 1H, -CH(CH₃)₂) | New methine proton from the isopropyl group. | |
| Absent | ~1.2-1.4 (doublet, 6H, -CH(CH₃ )₂) | New methyl protons from the isopropyl group. | |
| ¹³C NMR (ppm) | ~110-150 (6 aromatic carbon signals) | ~110-150 (6 aromatic carbon signals) | Aromatic carbon skeleton is largely preserved. |
| Absent | ~45-50 (-C H(CH₃)₂) | Appearance of the isopropyl methine carbon. | |
| Absent | ~20-25 (-CH(C H₃)₂) | Appearance of the isopropyl methyl carbons. | |
| Mass Spec. (m/z) | M⁺ peaks at ~216 and ~218 (~1:1 ratio) | M⁺ peaks at ~258 and ~260 (~1:1 ratio) | The molecular weight increases by 42 units (C₃H₆). |
| The characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) is retained. |
Detailed Experimental Protocols & Interpretation
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Ensure the sample is completely dry to avoid a broad O-H signal from water obscuring the N-H region.
-
Acquire a background spectrum of the empty ATR crystal or KBr press.
-
Place a small amount of the solid sample onto the ATR crystal or prepare a KBr pellet.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and peak picking.
Interpretation: The most critical diagnostic feature is the change in the N-H stretching region. The two distinct peaks of the primary amine in 4-bromo-2-nitroaniline must be replaced by a single, sharper peak characteristic of a secondary amine in the product.[1] The appearance of new peaks in the ~2900 cm⁻¹ region confirms the addition of the aliphatic isopropyl group.
Mass Spectrometry (MS)
Protocol (EI-MS):
-
Dissolve a small sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Inject the sample into the mass spectrometer.
-
Utilize a standard electron ionization (EI) energy of 70 eV.
-
Acquire the mass spectrum, ensuring a mass range that includes the expected molecular weights of both starting material and product.
Interpretation: The primary goal is to identify the molecular ion (M⁺) peak. For 4-Bromo-N-isopropyl-2-nitroaniline, this will appear as a pair of peaks of nearly equal intensity at m/z 258 (for the ⁷⁹Br isotope) and 260 (for the ⁸¹Br isotope).[8] The absence of significant peaks at m/z 216/218 indicates the complete consumption of the starting material.
¹H NMR Spectroscopy
Protocol:
-
Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 300 MHz or higher spectrometer.
-
Process the data: Fourier transform, phase correction, baseline correction, and integration.
Interpretation: This is arguably the most powerful technique for structural elucidation.
-
Disappearance: The broad 2H singlet of the starting material's -NH₂ protons will vanish.
-
Appearance:
-
A septet (a peak split into 7 lines) will appear for the single methine proton (-CH ) of the isopropyl group, split by the 6 adjacent methyl protons.
-
A doublet (a peak split into 2 lines) integrating to 6 protons will appear for the methyl groups (-CH₃ ), split by the single adjacent methine proton.
-
A new, typically broad 1H singlet for the secondary amine proton (-NH ) will appear, often at a downfield chemical shift.
-
-
Aromatic Region: The three protons on the aromatic ring will remain, though their chemical shifts may be slightly altered due to the new N-substituent.
Diagram of the Spectroscopic Decision Logic
Caption: Decision tree for the confirmation of 4-Bromo-N-isopropyl-2-nitroaniline.
Conclusion
The validation of a chemical synthesis is a systematic process of evidence gathering. For 4-Bromo-N-isopropyl-2-nitroaniline, the successful N-isopropylation of 4-Bromo-2-nitroaniline is unequivocally confirmed by a holistic analysis of MS, FT-IR, ¹H NMR, and ¹³C NMR data. The key transformations to observe are the change in molecular weight and bromine isotope pattern (MS), the conversion of a primary to a secondary amine functional group (FT-IR), and most definitively, the appearance of the characteristic isopropyl proton signals (¹H NMR). By following this self-validating, multi-technique workflow, researchers can have the highest degree of confidence in the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development.
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ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]
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Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]
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Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
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- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]
A Comparative Guide to the Analytical Characterization of 4-Bromo-N-isopropyl-2-nitroaniline
This guide provides an in-depth comparison of the analytical data for 4-Bromo-N-isopropyl-2-nitroaniline and its primary precursor, 4-Bromo-2-nitroaniline. Understanding the distinct spectroscopic and chromatographic signatures of these two compounds is critical for researchers in synthetic chemistry and drug development, enabling accurate reaction monitoring, quality control, and structural verification. While experimental data for 4-Bromo-2-nitroaniline is well-documented, this guide will also present a reasoned, theoretical analysis of the expected data for its N-isopropyl derivative, providing a comprehensive analytical framework.
Compound Profiles: Structure and Properties
The key structural difference between the two molecules is the substitution on the amine nitrogen. 4-Bromo-2-nitroaniline features a primary amine (-NH₂), whereas 4-Bromo-N-isopropyl-2-nitroaniline possesses a secondary amine with an isopropyl group substituent. This seemingly simple modification introduces significant and predictable changes in their respective analytical data.
Compound A: 4-Bromo-2-nitroaniline
-
Molecular Formula: C₆H₅BrN₂O₂
-
Molecular Weight: 217.02 g/mol
-
Appearance: Yellow to orange crystalline solid[1]
-
CAS Number: 875-51-4
Compound B: 4-Bromo-N-isopropyl-2-nitroaniline
-
Molecular Formula: C₉H₁₁BrN₂O₂[2]
-
Molecular Weight: 259.10 g/mol [2]
-
Appearance: Expected to be a colored solid.
-
CAS Number: 683274-50-2[2]
The addition of the isopropyl group increases the molecular weight and is expected to alter the compound's polarity and steric profile, influencing its chromatographic behavior and spectroscopic characteristics.
Comparative Spectroscopic Analysis
The following sections detail the experimental spectral data for 4-Bromo-2-nitroaniline and provide an expert interpretation of the expected corresponding data for 4-Bromo-N-isopropyl-2-nitroaniline.
¹H NMR Spectroscopy: The Isopropyl Signature
¹H NMR spectroscopy provides the most direct evidence of the N-isopropylation. The primary amine protons of 4-Bromo-2-nitroaniline are replaced by the characteristic signals of the isopropyl group.
| Signal Assignment | 4-Bromo-2-nitroaniline (Experimental) | 4-Bromo-N-isopropyl-2-nitroaniline (Predicted) | Rationale for Predicted Shifts |
| -NH Proton(s) | ~7.42 ppm (broad singlet, 2H)[3] | ~8.0-8.5 ppm (broad doublet, 1H) | The single secondary amine proton will couple to the adjacent methine proton. The downfield shift is due to hydrogen bonding and the electronic environment. |
| Aromatic H (position 3) | ~8.1 ppm (d, 1H) | ~8.2 ppm (d, 1H) | The proton ortho to the strongly withdrawing nitro group is the most deshielded. |
| Aromatic H (position 5) | ~7.6 ppm (dd, 1H) | ~7.7 ppm (dd, 1H) | This proton is coupled to the protons at positions 3 and 6. |
| Aromatic H (position 6) | ~6.8 ppm (d, 1H) | ~6.9 ppm (d, 1H) | The proton ortho to the amine group is the most shielded. |
| Isopropyl -CH | N/A | ~4.0-4.2 ppm (septet, 1H) | The methine proton is split into a septet by the six equivalent methyl protons. |
| Isopropyl -CH₃ | N/A | ~1.3 ppm (d, 6H) | The six equivalent methyl protons are split into a doublet by the single methine proton. |
¹³C NMR Spectroscopy: Tracking Carbon Skeleton Changes
¹³C NMR identifies all unique carbon environments. The introduction of the isopropyl group will result in two additional signals in the aliphatic region of the spectrum for 4-Bromo-N-isopropyl-2-nitroaniline.
| Carbon Assignment | 4-Bromo-2-nitroaniline (Experimental) | 4-Bromo-N-isopropyl-2-nitroaniline (Predicted) | Rationale for Predicted Shifts |
| C-NH | ~145 ppm | ~144 ppm | The carbon atom directly bonded to the nitrogen. |
| C-NO₂ | ~133 ppm | ~134 ppm | The carbon atom bonded to the electron-withdrawing nitro group. |
| C-Br | ~110 ppm | ~111 ppm | The carbon atom bonded to bromine. |
| Aromatic CHs | ~136, 125, 120 ppm | ~137, 126, 118 ppm | Shifts are slightly altered by the change in the amine substituent. |
| Isopropyl -CH | N/A | ~45-50 ppm | The methine carbon of the isopropyl group. |
| Isopropyl -CH₃ | N/A | ~20-25 ppm | The two equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy: Monitoring Functional Groups
IR spectroscopy is highly effective for monitoring the conversion of the primary amine to a secondary amine. The key diagnostic region is 3300-3500 cm⁻¹.
| Vibrational Mode | 4-Bromo-2-nitroaniline (Experimental) | 4-Bromo-N-isopropyl-2-nitroaniline (Predicted) | Rationale for Predicted Changes |
| N-H Stretch | Two bands: ~3480 cm⁻¹ (asymmetric) and ~3360 cm⁻¹ (symmetric) | One sharp band: ~3350-3380 cm⁻¹ | Primary amines (-NH₂) show two N-H stretching bands, while secondary amines (-NHR) show only one. |
| NO₂ Stretch | ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric)[1] | ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric) | The nitro group vibrations are expected to be largely unaffected by the change at the amine position. |
| C-H Stretch (Aliphatic) | N/A | ~2850-2970 cm⁻¹ | Appearance of new bands corresponding to the C-H bonds of the isopropyl group. |
| C-N Stretch | ~1250-1300 cm⁻¹ | ~1250-1300 cm⁻¹ | This vibration is generally consistent for aromatic amines. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry confirms the molecular weight of the compound and can reveal structural information through fragmentation patterns. The most telling difference is the molecular ion peak.
| Analysis | 4-Bromo-2-nitroaniline | 4-Bromo-N-isopropyl-2-nitroaniline | Rationale |
| Molecular Ion [M]⁺ | m/z 216 and 218[1] | m/z 258 and 260 | The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is observed. The mass difference of 42 amu corresponds exactly to the addition of a C₃H₆ fragment (isopropyl minus a proton). |
| Key Fragments | Loss of NO₂ (m/z 170, 172) | Loss of CH₃ (m/z 243, 245), Loss of C₃H₇ (m/z 216, 218) | Fragmentation of the isopropyl group is a key predicted pathway for the substituted compound. |
Experimental Protocols & Workflow
To ensure data integrity, standardized protocols for sample analysis are essential.
General Analytical Workflow
The logical process from sample receipt to final characterization is crucial for reliable and reproducible results.
Caption: Standard workflow for the analytical characterization of synthesized compounds.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline sample and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Separation & Ionization: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.
Structural Comparison and Key Analytical Signatures
The N-isopropyl group is the primary structural differentiator and, therefore, the source of the most significant changes in the analytical data.
Caption: Key structural differences and their analytical consequences.
Conclusion
The analytical differentiation between 4-Bromo-N-isopropyl-2-nitroaniline and its precursor, 4-Bromo-2-nitroaniline, is straightforward and robust. The most conclusive evidence for successful N-isopropylation is found in:
-
¹H NMR: The appearance of a septet-doublet pattern characteristic of an isopropyl group, replacing the broad primary amine signal.
-
IR Spectroscopy: The collapse of the two primary N-H stretching bands into a single secondary N-H band.
-
Mass Spectrometry: An increase in the molecular ion mass by 42 amu.
By employing this comparative analytical approach, researchers can confidently track the synthesis, verify the structure, and assess the purity of 4-Bromo-N-isopropyl-2-nitroaniline, ensuring the quality and reliability of their work in further applications.
References
-
PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
Chegg. Interpret the 1H-NMR spectrum of 4-bromo-2-nitroaniline. Chegg. [Link]
-
SpectraBase. 4-Bromo-2-nitroaniline. SpectraBase. [Link]
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A Comparative Guide to the Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline
For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 4-Bromo-N-isopropyl-2-nitroaniline is a valuable building block, and its synthesis can be approached through various strategic pathways. This guide provides an in-depth technical comparison of two primary multi-step synthetic routes, offering experimental data, mechanistic insights, and a discussion of alternative strategies to inform your selection of the most suitable method for your research needs.
Introduction to 4-Bromo-N-isopropyl-2-nitroaniline
4-Bromo-N-isopropyl-2-nitroaniline is a substituted aniline derivative with a unique electronic profile. The presence of a bromine atom and a strongly electron-withdrawing nitro group on the aromatic ring, coupled with an N-isopropyl substituent, makes it a versatile precursor in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. The strategic placement of these functional groups allows for a range of subsequent chemical transformations.
This guide will focus on a comparative analysis of two convergent synthetic approaches, each beginning with a different commercially available starting material and proceeding through the common intermediate, 4-bromo-2-nitroaniline.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline is most practically achieved in a two-stage process. The initial stage involves the formation of the core aromatic structure, 4-bromo-2-nitroaniline. The second stage is the introduction of the isopropyl group onto the amino functionality. We will explore two distinct methods for the first stage and a highly efficient method for the second.
Route 1: Electrophilic Bromination of 2-Nitroaniline
This approach introduces the bromine atom onto the commercially available 2-nitroaniline scaffold. The directing effects of the amino and nitro groups are key to the regioselectivity of this reaction. The amino group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director. This combination strongly favors the substitution of bromine at the position para to the amino group.
Route 2: Nitration of 4-Bromoaniline
In this alternative strategy, the synthesis commences with 4-bromoaniline. To control the regioselectivity of the nitration and to prevent unwanted oxidation of the aniline, the amino group is first protected as an acetanilide. The acetylamino group is also an ortho-, para-director, guiding the incoming nitro group to the desired position ortho to it. A final hydrolysis step removes the protecting group to yield the common intermediate.
Comparative Data Summary
The following table summarizes the key quantitative data for the two primary routes to synthesize the intermediate, 4-bromo-2-nitroaniline, and the subsequent N-isopropylation step.
| Parameter | Route 1 | Route 2 |
| Starting Material | 2-Nitroaniline | 4-Bromoaniline |
| Intermediate | 4-Bromo-2-nitroaniline | 4-Bromo-2-nitroaniline |
| Final Product | 4-Bromo-N-isopropyl-2-nitroaniline | 4-Bromo-N-isopropyl-2-nitroaniline |
| Yield (Step 1) | 98% (assay yield)[1] | 57% (overall for 3 steps) |
| Yield (Step 2) | 95% | 95% |
| Overall Yield | ~93% | ~54% |
| Number of Steps | 2 | 4 (including protection/deprotection) |
| Key Reagents (Step 1) | HBr, H₂O₂, CH₃CN | Acetic anhydride, H₂SO₄, HNO₃, HCl |
| Key Reagents (Step 2) | 2-bromopropane, K₂CO₃, DMF | 2-bromopropane, K₂CO₃, DMF |
Experimental Protocols and Mechanistic Insights
Route 1: High-Yielding Bromination of 2-Nitroaniline
This method stands out for its high efficiency and atom economy in forming the 4-bromo-2-nitroaniline intermediate.
Step 1: Synthesis of 4-Bromo-2-nitroaniline via Bromination
-
Reaction Principle: This reaction is an electrophilic aromatic substitution. The use of hydrobromic acid and hydrogen peroxide in acetonitrile provides a safe and effective in-situ generation of the electrophilic bromine species. The strong para-directing influence of the amino group ensures high regioselectivity.
-
Experimental Protocol:
-
To a solution of 2-nitroaniline in acetonitrile, add hydrobromic acid (48% aqueous solution).
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-2-nitroaniline. A reported assay yield for this transformation is 98%[1].
-
Step 2: N-isopropylation of 4-Bromo-2-nitroaniline
-
Reaction Principle: This step is a nucleophilic substitution reaction where the nitrogen atom of 4-bromo-2-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane. The presence of a base, such as potassium carbonate, is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct. The electron-withdrawing nitro group decreases the nucleophilicity of the aniline, necessitating the use of a polar aprotic solvent like DMF and elevated temperatures to drive the reaction to completion.
-
Experimental Protocol:
-
In a round-bottom flask, combine 4-bromo-2-nitroaniline, anhydrous potassium carbonate, and dimethylformamide (DMF).
-
Add 2-bromopropane to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield 4-Bromo-N-isopropyl-2-nitroaniline. A yield of 95% has been reported for this procedure.
-
Route 2: Nitration of Protected 4-Bromoaniline
While having a lower overall yield, this route is a classic example of using a protecting group strategy to achieve the desired regioselectivity.
Step 1: Synthesis of 4-Bromo-2-nitroaniline via Nitration
-
Reaction Principle: This multi-step sequence begins with the protection of the highly reactive amino group of 4-bromoaniline as an acetanilide. This prevents unwanted side reactions during nitration and modulates the directing effect. The acetamido group is a moderately activating ortho-, para-director. Since the para-position is blocked by the bromine atom, the nitration occurs selectively at the ortho-position. The final step is the acidic or basic hydrolysis of the amide to regenerate the free amine.
-
Experimental Protocol (3 steps):
-
Acetylation: React 4-bromoaniline with acetic anhydride to form 4-bromoacetanilide.
-
Nitration: Dissolve the 4-bromoacetanilide in a mixture of concentrated sulfuric acid and nitric acid at low temperature (0-5 °C) to yield 4-bromo-2-nitroacetanilide.
-
Hydrolysis: Heat the 4-bromo-2-nitroacetanilide in the presence of an acid (e.g., aqueous HCl) to hydrolyze the amide and afford 4-bromo-2-nitroaniline. The overall reported yield for this three-step process is 57%.
-
Step 2: N-isopropylation of 4-Bromo-2-nitroaniline
The protocol for this step is identical to that described in Route 1, with a reported yield of 95%.
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline via the bromination route.
Caption: Workflow for the synthesis of 4-Bromo-N-isopropyl-2-nitroaniline via the nitration route.
Discussion of Alternative One-Step Strategies
Nucleophilic Aromatic Substitution (SNAr)
A plausible one-step synthesis could involve the reaction of 1,4-dibromo-2-nitrobenzene with isopropylamine. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making a Nucleophilic Aromatic Substitution (SNAr) reaction feasible. The incoming isopropylamine would displace one of the bromine atoms. The success of this route would depend on the relative reactivity of the two bromine atoms and the reaction conditions.
Caption: Proposed SNAr pathway to 4-Bromo-N-isopropyl-2-nitroaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction could potentially be employed to couple isopropylamine with 1,4-dibromo-2-nitrobenzene. The choice of palladium catalyst and ligand would be critical to achieve high selectivity for mono-amination and to avoid side reactions. This method is particularly useful for forming C-N bonds that are challenging to create via traditional methods.
Conclusion and Recommendations
Based on the available experimental data, Route 1, involving the bromination of 2-nitroaniline followed by N-isopropylation, is the superior synthetic strategy for preparing 4-Bromo-N-isopropyl-2-nitroaniline. This route offers a significantly higher overall yield (~93%) compared to the nitration of 4-bromoaniline route (~54%). Furthermore, it involves fewer steps, which translates to reduced processing time, solvent usage, and waste generation.
For researchers requiring a reliable and high-yielding synthesis, the bromination pathway is the recommended choice. The nitration route, while less efficient, serves as a valuable example of applying protecting group chemistry to control regioselectivity in electrophilic aromatic substitution.
The exploration of one-step SNAr or Buchwald-Hartwig amination routes presents an interesting avenue for future process development and optimization, potentially leading to even more efficient and sustainable syntheses of this important chemical intermediate.
References
-
Kamal, A., et al. (2011). A practical procedure for regioselective bromination of anilines. Tetrahedron Letters, 52(23), 2954-2957. Available at: [Link]
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A Comparative Guide to the Structural Analysis of 4-Bromo-N-isopropyl-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Nitroanilines
Nitroaniline scaffolds are pivotal building blocks in medicinal chemistry and materials science.[1] Their derivatives are integral to the synthesis of pharmaceuticals, dyes, and specialized polymers. The specific compound class, 4-Bromo-N-isopropyl-2-nitroaniline and its analogues, presents a fascinating case study in structural chemistry. The strategic placement of a bulky, lipophilic isopropyl group on the amine, an electron-withdrawing nitro group, and a heavy bromine atom on the aromatic ring creates a molecule with distinct electronic and steric properties. These substitutions profoundly influence molecular conformation, crystal packing, solubility, and ultimately, biological activity.[1]
A precise understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comparative overview of the key analytical techniques used to elucidate the structure of these derivatives, supported by experimental protocols and data interpretation strategies.
Comparative Analysis of Key Structural Elucidation Techniques
The complete structural characterization of a molecule like 4-Bromo-N-isopropyl-2-nitroaniline requires a multi-faceted approach. No single technique provides a complete picture; rather, they offer complementary information about the molecule in different states (solid vs. solution).
| Analytical Technique | Information Gained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions (e.g., hydrogen bonding), and crystal packing in the solid state.[2][3][4] | Provides an unambiguous, high-resolution solid-state structure; considered the "gold standard" for conformational analysis. | Requires a high-quality single crystal, which can be challenging to grow. The solid-state conformation may not be the same as the biologically relevant solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C NMR), chemical environment of nuclei, and through-space proximity of atoms (NOESY) in solution.[5] | Provides detailed structural information in solution, which is often more relevant to biological systems. Non-destructive. | Does not provide precise bond lengths or angles. Can be complex to interpret for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns, which can help verify the molecular structure.[6] | High sensitivity, requires very small sample amounts. Provides definitive molecular weight. | Provides limited information about stereochemistry or isomeric differentiation on its own. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry, conformational energies, electronic properties, and spectroscopic data (e.g., calculated NMR shifts) to complement experimental results.[7][8] | Allows for the study of unstable conformers and transition states. Can help in interpreting complex experimental spectra. | The accuracy of the results is highly dependent on the level of theory and basis set used. It is a simulation and must be validated by experimental data. |
Workflow for Comprehensive Structural Analysis
A logical workflow ensures that data from each technique is used to build a complete and validated structural model.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sci-hub.se [sci-hub.se]
- 3. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ripublication.com [ripublication.com]
- 7. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Nonlinear Optical Properties of 4-Bromo-N-isopropyl-2-nitroaniline and Related Chromophores
This guide provides an in-depth assessment of the nonlinear optical (NLO) properties of 4-Bromo-N-isopropyl-2-nitroaniline. In the absence of extensive published experimental data on this specific molecule, we will build a comprehensive analysis based on its molecular architecture, drawing direct comparisons with well-characterized structural analogs such as 4-Bromo-2-nitroaniline, p-nitroaniline (pNA), and 2-methyl-4-nitroaniline (MNA). We will delve into the foundational principles linking molecular structure to NLO response and provide detailed, field-proven experimental protocols for the characterization of these materials.
The Molecular Architecture of NLO-Active Nitroanilines
The efficacy of organic NLO materials, particularly push-pull systems like nitroanilines, is intrinsically governed by their electronic structure.[1] These molecules typically feature a π-conjugated system (the benzene ring) functionalized with an electron-donating group (D) and an electron-accepting group (A). This D-π-A arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an intense electromagnetic field, which is the microscopic origin of the nonlinear optical response.[1][2]
In the case of 4-Bromo-N-isopropyl-2-nitroaniline, the key functional groups are:
-
Electron Donor: The secondary amino group (-NH-isopropyl). The isopropyl substituent provides a moderate inductive electron-donating effect, enhancing the donor strength compared to a primary amine.
-
Electron Acceptor: The nitro group (-NO₂), a strong electron-withdrawing group.
-
π-Bridge: The benzene ring.
-
Halogen Substituent: The bromine atom at the para position relative to the amino group. Halogen substitution can influence crystal packing, molecular planarity, and the overall electronic distribution, thereby modulating the NLO properties.[3]
The logical relationship between these components and the resulting NLO properties is visualized below.
Caption: Logical flow from molecular structure to macroscopic NLO properties.
Comparative Analysis of Second-Order NLO Properties
The primary metric for evaluating second-order NLO materials is the second-harmonic generation (SHG) efficiency. This is often measured relative to a standard material like potassium dihydrogen phosphate (KDP) or urea. The Kurtz-Perry powder technique is a rapid and effective method for screening new materials for SHG activity.[4][5]
| Compound | Molecular Formula | Key Features | SHG Efficiency (Relative to Urea) | Reference(s) |
| 4-Bromo-N-isopropyl-2-nitroaniline | C₉H₁₁BrN₂O₂ | Secondary amine donor, bromo substituent | To Be Determined (Predicted >1.2) | [6] |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | Primary amine donor, bromo substituent | 1.2 | [3] |
| 2-Methyl-4-nitroaniline (MNA) | C₇H₈N₂O₂ | Classic push-pull system, high efficiency | ~40 | [7][8] |
| m-Nitroaniline | C₆H₆N₂O₂ | Meta-substituted, good efficiency | Good SHG efficiency | [9] |
| p-Nitroaniline (pNA) | C₆H₆N₂O₂ | Prototypical NLO molecule | ~1 (Varies with crystal form) | [10] |
| o-Nitroaniline | C₆H₆N₂O₂ | Ortho-substituted, weak efficiency | Weak SHG efficiency | [9] |
| Urea | CO(NH₂)₂ | Inorganic standard | 1.0 (by definition) | [3] |
Assessing Third-Order NLO Properties
Third-order NLO effects, such as nonlinear absorption and the nonlinear refractive index, are critical for applications in optical switching, optical limiting, and data storage.[11] These properties are characterized by the third-order susceptibility, χ⁽³⁾. The Z-scan technique is the gold standard for measuring both the sign and magnitude of the real and imaginary parts of χ⁽³⁾.[12][13]
For nitroaniline derivatives, the third-order response is also linked to the efficiency of the D-π-A charge transfer.[14] While less commonly reported than SHG, significant third-order nonlinearities are expected. Given the structural similarities, the third-order NLO properties of 4-Bromo-N-isopropyl-2-nitroaniline are anticipated to be comparable to or potentially greater than those of p-nitroaniline and its derivatives. Experimental validation via the Z-scan technique is essential to quantify these properties.[15]
Experimental Protocols
The following sections provide detailed, self-validating protocols for characterizing the second- and third-order NLO properties of a novel compound like 4-Bromo-N-isopropyl-2-nitroaniline.
Second-Harmonic Generation (SHG) Measurement via the Kurtz-Perry Powder Technique
This technique provides a rapid, semi-quantitative assessment of a material's SHG efficiency, making it ideal for initial screening.[16][17]
Causality: The method relies on irradiating a powdered sample with a high-intensity laser and measuring the intensity of the generated frequency-doubled light. The intensity of the SHG signal is proportional to the square of the effective NLO coefficient and depends on factors like particle size and phase-matchability.[5] Using a known reference standard (e.g., urea or KDP) allows for a reliable relative measurement.[4]
Protocol Steps:
-
Sample Preparation:
-
Grind the crystalline 4-Bromo-N-isopropyl-2-nitroaniline sample into a fine powder using an agate mortar and pestle.
-
Sieve the powder to segregate particles into distinct size ranges (e.g., 50-75 µm, 75-100 µm, 100-125 µm). The causality here is that particle size influences phase-matching and scattering effects; testing multiple sizes is crucial for a robust assessment.[17]
-
Dry the sieved powders thoroughly to eliminate any solvent that could absorb the fundamental or harmonic light.
-
Pack the powder densely into a micro-capillary tube (approx. 1 mm diameter) or a thin glass cell. Ensure the packing is consistent and free of voids to maintain a uniform interaction length.
-
-
Experimental Setup:
-
Utilize a high-power pulsed laser, typically a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm. Pulsed operation is critical to achieve the high peak power necessary to induce NLO effects without causing thermal damage.
-
Direct the laser beam through a filter to remove any pre-existing 532 nm light from the laser cavity.
-
Focus the beam onto the packed powder sample.
-
Position a collection lens after the sample to capture the forward-scattered light.
-
Use a wavelength-selective filter (e.g., a 532 nm interference filter) to block the fundamental 1064 nm beam and transmit only the SHG signal.
-
Detect the 532 nm signal using a sensitive photodetector, such as a photomultiplier tube (PMT).
-
Record the signal using an oscilloscope.
-
-
Data Acquisition & Analysis:
-
Measure the SHG signal intensity from the sample.
-
Without changing the experimental geometry, replace the sample with a reference sample (e.g., urea of the same particle size) and measure its SHG signal intensity.
-
The relative SHG efficiency is calculated as the ratio of the signal intensity from the sample to the signal intensity from the reference.
-
Caption: Experimental setup for the Kurtz-Perry powder SHG measurement.
Third-Order NLO Characterization via the Z-Scan Technique
The Z-scan is a sensitive single-beam technique used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[12][18]
Causality: The technique exploits the self-focusing or self-defocusing of a high-intensity Gaussian beam as it passes through a nonlinear medium. By translating the sample along the beam axis (the 'Z' axis) through the focal point, changes in the far-field beam profile are measured. An aperture in the far field makes the measurement sensitive to refractive effects (closed-aperture scan), while removing the aperture allows for the measurement of absorptive effects (open-aperture scan).[11][12]
Protocol Steps:
-
Sample Preparation:
-
Dissolve the 4-Bromo-N-isopropyl-2-nitroaniline in a suitable transparent solvent (e.g., chloroform, DMSO) to a known concentration. The choice of solvent is critical; it must not have a significant NLO response at the chosen wavelength.
-
Place the solution in a high-quality quartz cuvette with a known path length (typically 1-2 mm).
-
-
Experimental Setup:
-
Use a laser with a high-quality Gaussian (TEM₀₀) beam profile. This is a fundamental requirement of the theory used to analyze the data.[12]
-
The laser source can be continuous wave (CW) or pulsed, depending on the nature of the nonlinearity being investigated (thermal vs. electronic).
-
Split the beam into a reference path and a sample path to account for laser power fluctuations.
-
Focus the sample beam with a lens to create a beam waist.
-
Mount the sample cuvette on a motorized translation stage that can move it precisely along the Z-axis through the focal point.
-
In the far field, place an adjustable aperture centered on the beam axis, followed by a photodetector (Detector A). This is the "closed-aperture" setup.
-
Use a beam splitter before the aperture to direct a portion of the transmitted light to a second detector (Detector B) without an aperture. This is the "open-aperture" setup.
-
-
Data Acquisition & Analysis:
-
Open-Aperture Scan: Measure the total transmittance of the sample as it moves through the focus (using Detector B). A decrease in transmittance at the focus indicates two-photon absorption (positive β), while an increase indicates saturable absorption (negative β).
-
Closed-Aperture Scan: Measure the on-axis transmittance through the aperture as the sample is scanned (using Detector A). A pre-focal peak followed by a post-focal valley indicates a positive nonlinear refractive index (n₂, self-focusing). A valley followed by a peak indicates a negative n₂ (self-defocusing).[18]
-
To isolate the refractive nonlinearity, the closed-aperture data is divided by the open-aperture data.
-
The values of n₂ and β are extracted by fitting the experimental data curves to established theoretical models.[13]
-
Caption: Schematic of a dual-arm Z-scan setup for simultaneous measurement.
Conclusion and Future Directions
The molecular structure of 4-Bromo-N-isopropyl-2-nitroaniline presents a compelling case for its potential as a highly effective nonlinear optical material. Based on a comparative analysis with its structural analog, 4-Bromo-2-nitroaniline, it is hypothesized to exhibit a second-harmonic generation efficiency greater than 1.2 times that of urea. The presence of the N-isopropyl group is expected to enhance its electron-donating capacity, favorably impacting both second- and third-order NLO responses.
This guide has outlined the theoretical basis for this prediction and provided robust, validated experimental protocols for its empirical verification. The immediate and necessary next step is the synthesis and crystal growth of 4-Bromo-N-isopropyl-2-nitroaniline, followed by systematic characterization using the Kurtz-Perry and Z-scan techniques described herein. The resulting data will be crucial in definitively placing this material within the landscape of next-generation photonic and optoelectronic compounds.
References
- Research Plateau Publishers. Z-scan technique for nonlinear materials characterization: a review.
- Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. Wiley.
- Semantic Scholar. Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach.
- ResearchGate. Measurements of third-order optical nonlinearity using Z-scan technique: A review.
- AIP Publishing. Z-scan: A simple technique for determination of third-order optical nonlinearity.
- PubMed Central (PMC). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response.
-
Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798–3813. [Online] Available at: [Link]
- YouTube. Z-scan technique (characterization of third order nonlinear optical materials).
- Scientific Research Publishing. Kurtz, S.K. and Perry, T.T. (1968) A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39, 3798-3813.
- Research Plateau Publishers. Theory of nonlinear scattering and second harmonic generation in powder.
- PubMed. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response.
- ResearchGate. Z-scan technique for nonlinear materials characterization | Request PDF.
- ACS Publications. Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives.
- PubMed Central (PMC). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness.
- Semantic Scholar. Study of the nonlinear optical properties of 4-nitroaniline type compounds by density functional theory calculations: Towards new NLO materials.
-
Bappalige, N. N., et al. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151-156. [Online] Available at: [Link]
-
PubChem. N-Isopropyl 4-bromo-2-nitroaniline. [Online] Available at: [Link]
- ChemicalBook. 4-Bromo-2-nitroaniline synthesis.
- BenchChem. A Comparative Guide to the Properties of N-(4-bromophenyl)-4-nitroaniline: A DFT and Experimental Perspective.
- ResearchGate. Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications.
- PubMed Central (PMC). 2-Bromo-4-nitroaniline.
- BenchChem. A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
-
Journal of Materials Chemistry C. Second harmonic generation in nonlinear optical crystals formed from propellane-type molecules. [Online] Available at: [Link]
- Sigma-Aldrich. 4-Bromo-2-nitroaniline.
-
CrystEngComm. Second harmonic generation and crystal structure of self-assembled Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptide. [Online] Available at: [Link]
- ResearchGate. Benchmark study of the Linear and Nonlinear Optical Polarizabilities in Proto-type NLO Molecule of Para -Nitroaniline.
- BenchChem. physical properties of 4-Bromo-2-nitroaniline.
- ResearchGate. Phase-matched second-harmonic generation in a four-layer 2-methyl-4-nitroaniline waveguide with grating couplers.
- Semantic Scholar. Phase matched noncollinear second harmonic generation in 2‐methyl‐4‐nitroaniline single‐crystal film waveguide.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-N-isopropyl-2-nitroaniline
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of 4-Bromo-N-isopropyl-2-nitroaniline. Moving beyond a simple checklist, this document elucidates the chemical principles and regulatory frameworks that govern the handling of this compound, ensuring that safety and compliance are integrated into your laboratory's workflow. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.
Compound Identification and Hazard Profile
4-Bromo-N-isopropyl-2-nitroaniline is a halogenated nitroaromatic compound. Its molecular structure, featuring a brominated benzene ring, a nitro group, and an N-isopropyl amine group, dictates its reactivity and toxicological profile. Understanding these properties is the first step in establishing a safe disposal plan.
Table 1: Physicochemical Properties of 4-Bromo-N-isopropyl-2-nitroaniline and Related Compounds
| Property | 4-Bromo-N-isopropyl-2-nitroaniline | 4-Bromo-2-nitroaniline | Source |
| Molecular Formula | C₉H₁₁BrN₂O₂ | C₆H₅BrN₂O₂ | [3] |
| Molecular Weight | 259.10 g/mol | 217.02 g/mol | [3] |
| Appearance | - (Likely a crystalline solid) | Yellow to light brown crystalline solid | [2] |
| Melting Point | - | 110-113 °C | [4] |
| CAS Number | 683274-50-2 | 875-51-4 | [1][3] |
Hazard Analysis and Causality
Based on data for analogous compounds, 4-Bromo-N-isopropyl-2-nitroaniline is presumed to be hazardous.[1] The primary hazards are:
-
Acute Toxicity (Category 4): The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[1] The nitroaromatic structure can interfere with metabolic processes, while the bromo-substituent can enhance lipid solubility, facilitating absorption through the skin.
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Environmental Hazard: As a halogenated organic compound, it is persistent in the environment and can be very toxic to aquatic life with long-lasting effects.[5]
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations. This includes, but is not limited to, nitrile gloves, safety goggles or a face shield, and a laboratory coat.[6] All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[7]
Regulatory Framework for Disposal
The disposal of 4-Bromo-N-isopropyl-2-nitroaniline is governed by federal and state environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[8]
This compound falls into a specific hazardous waste category for two primary reasons:
-
Halogenated Organic Compound (HOC): The presence of a carbon-bromine bond classifies it as a HOC.[5] The EPA lists many HOCs as hazardous waste (F-listed wastes, e.g., F002 for spent halogenated solvents) and regulates their land disposal under 40 CFR § 268.32.[9][10] Wastes containing HOCs are typically subject to stringent treatment standards, usually requiring destruction via incineration.
-
Nitroaromatic Compound: Aromatic nitro compounds are recognized for their toxicity and potential for environmental harm.[11] The disposal of related nitrophenols often requires controlled incineration to prevent the emission of toxic nitrogen oxides (NOx) and ensure complete destruction.[12]
Therefore, any waste stream containing 4-Bromo-N-isopropyl-2-nitroaniline—including unused pure chemical, contaminated labware, and spill cleanup materials—must be treated as RCRA hazardous waste .
Pre-Disposal Protocol: Segregation and Handling
Proper disposal begins long before the waste leaves your facility. The causality behind stringent segregation is to prevent dangerous chemical reactions within a waste container and to ensure the waste is directed to the correct, legally mandated treatment process.
Step-by-Step Segregation and Handling:
-
Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids." Never mix this waste with non-halogenated organic waste, aqueous waste, or oxidizers.[5] Mixing with acids or bases could cause violent reactions, while mixing with other solvents complicates the disposal process and can lead to non-compliance.
-
Select an Appropriate Container: Use a robust, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or residues on the exterior.
-
Accurate Labeling: Immediately label the container with the words "Hazardous Waste" and a complete description of the contents. The label must include:
-
The full chemical name: "4-Bromo-N-isopropyl-2-nitroaniline"
-
The approximate quantity or concentration.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, don appropriate PPE:
-
Gloves: Chemically resistant gloves (nitrile is generally sufficient for incidental contact).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]
-
Body Protection: A lab coat.
-
-
Safe Transfer: Conduct all transfers of the solid waste into the container within a chemical fume hood to minimize the risk of inhaling dust particles.[7] Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste themselves.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA must be clearly marked.
Step-by-Step Disposal Workflow
The following protocol outlines the complete process for the final disposal of the accumulated waste.
Experimental Protocol: Final Disposal of 4-Bromo-N-isopropyl-2-nitroaniline Waste
-
Waste Characterization Confirmation: Confirm that the waste container only holds 4-Bromo-N-isopropyl-2-nitroaniline and associated contaminated items (e.g., weigh boats, wipes). If other chemicals are present, the entire mixture must be characterized.
-
Complete Hazardous Waste Label: Ensure all fields on the hazardous waste label are accurately filled out.
-
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) department or your contracted licensed hazardous waste disposal company to schedule a waste pickup.
-
Prepare for Transport: Ensure the container lid is tightly sealed and the exterior is clean. The EHS professional or licensed transporter will inspect the container before removal.
-
Manifesting and Record-Keeping: The disposal company will provide a hazardous waste manifest. This is a legal document that tracks the waste from your facility (the "generator") to its final destination. You must sign the manifest and retain a copy for your records, typically for a minimum of three years, though state regulations may vary.
-
Final Treatment: The designated and legally required disposal method for this category of waste is high-temperature incineration at a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13] This process ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, nitrogen oxides (which are scrubbed from the emissions), and hydrogen bromide (which is neutralized).
Below is a diagram illustrating the decision-making and procedural flow for proper disposal.
Caption: Disposal workflow from generation to final disposition.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists or you feel unwell, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[1]
-
Small Spills: Wearing appropriate PPE, carefully scoop the solid material into a designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as hazardous waste. Ensure there is adequate ventilation. Avoid creating dust.
-
Large Spills: Evacuate the immediate area. Alert your facility's emergency response team and EHS department. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these comprehensive procedures, you ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.
References
-
PubChem. N-Isopropyl 4-bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
University of California, Riverside, Department of Chemistry. Hazardous Waste Segregation. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]
-
Chemsrc. 4-Bromo-2-nitroaniline. [Link]
-
Lookchem. 4-Bromo-2-nitroaniline Safety Data Sheets(SDS). [Link]
-
U.S. Government Publishing Office. eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]
-
U.S. Environmental Protection Agency (EPA). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
US Bio-Clean. Is Nitroglycerin Hazardous Waste?. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
U.S. Government Publishing Office. eCFR: 40 CFR 721.875 -- Aromatic nitro compound. [Link]
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Personal protective equipment for handling 4-Bromo-N-isopropyl-2-nitroaniline
An Expert Guide to the Safe Handling of 4-Bromo-N-isopropyl-2-nitroaniline
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount. It is the bedrock upon which reliable data and, more importantly, personal safety are built. This guide provides essential, actionable safety and logistical protocols for 4-Bromo-N-isopropyl-2-nitroaniline, a compound used in specialized synthetic applications. By moving beyond a simple checklist and explaining the causality behind each safety measure, we aim to build a deeper, more ingrained culture of safety within your laboratory.
Hazard Profile: A Precautionary Approach
While comprehensive toxicological data for 4-Bromo-N-isopropyl-2-nitroaniline itself is not extensively published, its structural components—a nitroaniline core and bromine substitution—necessitate that it be handled with significant care. We must operate under the precautionary principle, drawing authoritative guidance from the safety profiles of closely related analogues like 4-Bromo-2-nitroaniline and the broader nitroaniline class. These compounds are known to be hazardous, presenting risks of toxicity upon contact, inhalation, or ingestion.[1][2]
The primary hazards associated with this class of chemicals are summarized below.
| Hazard Classification | Description | GHS Statement | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | [2][3] |
| Skin Irritation | Causes skin irritation upon direct contact. | H315 | [2] |
| Eye Irritation | Causes serious eye irritation. | H319 | [2] |
| Organ Toxicity | May cause respiratory irritation. | H335 | [2] |
Table 1: Hazard Summary for Structurally Similar Nitroaniline Compounds
The Core Directive: Mandatory Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and potential chemical exposure. The following equipment is non-negotiable when handling 4-Bromo-N-isopropyl-2-nitroaniline in any form.
-
Eye/Face Protection: Chemical safety goggles with side shields are the minimum requirement to protect against dust and splashes.[4] For procedures with a higher risk of splashing, such as transfers of solutions or heating, a full face shield should be worn in addition to goggles.
-
Skin & Body Protection:
-
Gloves: Chemical-resistant nitrile gloves are required. For prolonged operations, consider double-gloving.[5] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Lab Coat: A properly fitting, flame-resistant laboratory coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.[4]
-
Full Coverage: Long pants and closed-toe shoes are required at all times in the laboratory.
-
-
Respiratory Protection:
-
Primary Control: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation of airborne particles.
-
Secondary Control: If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with a particulate filter (or an appropriate combination cartridge) must be used.[4][7] A quantitative fit test is essential to ensure the respirator provides a proper seal.
-
Operational Plan: A Lifecycle Approach to Chemical Safety
A comprehensive safety strategy extends beyond PPE. It encompasses the entire lifecycle of the chemical within your facility, from initial receipt to final disposal.
Receiving and Storage Protocol
-
Inspect: Upon receipt, carefully inspect the container for any signs of damage or leaks. Do not accept a compromised container.
-
Label: Ensure the manufacturer's label is intact and legible. Add any internal laboratory tracking labels as required.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for toxic chemicals.[3][8] It should be stored away from incompatible materials, such as strong oxidizing agents.
Safe Handling Workflow
The following diagram outlines the procedural flow for safely handling 4-Bromo-N-isopropyl-2-nitroaniline. Adhering to this workflow minimizes risk at each stage of the process.
Figure 1: A step-by-step workflow for the safe handling of 4-Bromo-N-isopropyl-2-nitroaniline.
Waste Disposal Plan
Improper disposal is a common source of safety and compliance violations. All materials contaminated with 4-Bromo-N-isopropyl-2-nitroaniline are considered hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous trash. All contaminated solid waste (e.g., gloves, weigh paper, pipette tips, absorbent liners) must be collected in a dedicated, leak-proof hazardous waste container.[5] For acutely toxic compounds, this container should have a liner.[5]
-
Labeling: The waste container must be kept closed and be clearly labeled as "Hazardous Waste," listing the full chemical name.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[9] Consult your organization's Environmental Health & Safety (EHS) department for specific procedures.
Emergency Response Protocols
Preparedness is key to mitigating the severity of an incident. All personnel must be familiar with these immediate response actions.
Chemical Spill Response
-
Minor Spill (in a fume hood):
-
Ensure you have the correct PPE on.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into the designated hazardous waste container.[7]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team immediately.[5] Do not attempt to clean it up yourself.
-
Personal Exposure Response
The following diagram outlines the critical first aid steps in the event of personal exposure. Medical attention should always be sought following any exposure.
Figure 2: Immediate first aid procedures for personal exposure incidents.
By integrating these expert protocols into your daily laboratory operations, you create a robust safety framework that protects researchers and ensures the integrity of your scientific work.
References
-
Vertex AI Search Result[10] Sourced from a Safety Data Sheet for 4-Bromoaniline.
-
ScienceLab.com (2005, October 10). Material Safety Data Sheet - 4-Nitroaniline MSDS. Retrieved from [Link]
-
Techno PharmChem 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
- BenchChem (2025, December). Personal protective equipment for handling 2,6-Dibromo-4-nitroaniline.
-
CP Lab Safety N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]
- West Liberty Universityp-Nitroaniline Safety D
-
Amherst College (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. amherst.edu [amherst.edu]
- 6. geneseo.edu [geneseo.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
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- 10. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
